3-Chlorohexane
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-chlorohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl/c1-3-5-6(7)4-2/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSMMAVTEURRGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870956 | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2346-81-8, 68606-33-7 | |
| Record name | 3-Chlorohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2346-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexane, 3-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002346818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocarbons, C1-6, chloro | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068606337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexane, 3-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.339 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hydrocarbons, C1-6, chloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chlorohexane: Properties, Synthesis, and Applications in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorohexane is a secondary alkyl halide that serves as a valuable intermediate and reagent in organic synthesis. Its chemical reactivity, primarily centered around nucleophilic substitution and elimination reactions, makes it a useful building block for introducing a six-carbon fragment into more complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physical and spectroscopic properties, detailed experimental protocols for its synthesis and key reactions, and a discussion of its relevance in the broader context of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed. Its fundamental identifiers and physical properties are summarized below.
IUPAC Name: this compound[1][2] CAS Number: 2346-81-8[1][3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1][3][4] |
| Molecular Weight | 120.62 g/mol | [1][3] |
| Appearance | Colorless liquid | [4][5] |
| Boiling Point | 123-125 °C (at 760 mmHg) | [3] |
| Density | ~0.87 g/cm³ | [1] |
| Refractive Index | ~1.416 - 1.420 | [1] |
| Solubility | Soluble in organic solvents, less soluble in water. | [4] |
Table 2: Spectroscopic Data References for this compound
| Spectrum Type | Database / Reference |
| ¹³C NMR | Organic Magnetic Resonance 15, 155 (1981)[1] |
| ¹H NMR | Guidechem[5] |
| Mass Spectrometry (GC-MS) | NIST WebBook[1][3] |
| Infrared (IR) Spectroscopy | NIST WebBook[1][3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its principal reactions. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.
Synthesis of this compound from 3-Hexanol
The most direct synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-hexanol using a chlorinating agent. A common and effective method utilizes concentrated hydrochloric acid.
Reaction: CH₃CH₂CH(OH)CH₂CH₂CH₃ + HCl → CH₃CH₂CHClCH₂CH₂CH₃ + H₂O
Methodology:
-
Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure the setup is in a well-ventilated fume hood.
-
Reagent Charging: To the round-bottom flask, add 1.0 mole equivalent of 3-hexanol.
-
Reaction Initiation: Slowly add 1.2 to 1.5 mole equivalents of concentrated hydrochloric acid (37%) to the stirring alcohol. The addition may be exothermic and should be controlled with an ice bath if necessary.
-
Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Add an equal volume of cold water. The organic layer (top layer) contains the crude this compound.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize excess acid) and then with brine (saturated NaCl solution).
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The crude product can be purified by fractional distillation, collecting the fraction boiling at approximately 123-125 °C.
Nucleophilic Substitution (Sₙ2) Reaction
As a secondary alkyl halide, this compound readily undergoes Sₙ2 reactions with strong nucleophiles. The reaction with hydroxide ion, which produces 3-hexanol, is a classic example and proceeds with inversion of stereochemistry.[6][7][8] If starting with (S)-3-chlorohexane, the product will be (R)-3-hexanol.
Reaction: (S)-CH₃CH₂CHClCH₂CH₂CH₃ + OH⁻ → (R)-CH₃CH₂CH(OH)CH₂CH₂CH₃ + Cl⁻
Methodology:
-
Reagent Preparation: Prepare a solution of sodium hydroxide (1.5 equivalents) in a suitable solvent mixture that can dissolve both the ionic nucleophile and the organic substrate, such as an ethanol/water mixture.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve (S)-3-chlorohexane (1.0 equivalent) in the solvent.
-
Reaction Execution: Add the sodium hydroxide solution to the flask. Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Work-up and Isolation: Cool the reaction mixture and remove the alcohol solvent under reduced pressure. Add water to the residue and extract the product with diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate the solvent to yield the crude (R)-3-hexanol. Further purification can be achieved via distillation or column chromatography.
Elimination (E2) Reaction
When treated with a strong, sterically hindered base like potassium tert-butoxide or a hot alcoholic solution of potassium hydroxide, this compound undergoes E2 elimination to form alkenes.[9] According to Zaitsev's rule, the major product is the more substituted alkene (3-hexene), with the less substituted alkene (2-hexene) as a minor product.
Reaction: CH₃CH₂CHClCH₂CH₂CH₃ + Alc. KOH → CH₃CH₂CH=CHCH₂CH₃ (major) + CH₃CH=CHCH₂CH₂CH₃ (minor) + KCl + H₂O
Methodology:
-
Base Preparation: Prepare a solution of potassium hydroxide (2.0 equivalents) in ethanol by heating the mixture gently until the KOH dissolves completely.
-
Reaction Setup: Add this compound (1.0 equivalent) to a round-bottom flask fitted with a reflux condenser.
-
Reaction Execution: Add the hot alcoholic KOH solution to the this compound. Heat the resulting mixture to reflux for 1-2 hours.
-
Work-up: After cooling, pour the reaction mixture into a larger volume of cold water. The alkene products, being insoluble in water, will separate as an organic layer.
-
Isolation and Purification: Extract the aqueous mixture with a low-boiling-point solvent like pentane. Wash the organic layer with water, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation. The resulting mixture of hexene isomers can be analyzed by GC-MS.
Relevance in Drug Discovery and Development
While this compound is not typically a final drug product, its role as a reactive intermediate is significant. Haloalkanes are fundamental building blocks in medicinal chemistry, used to construct the carbon skeleton of more complex, biologically active molecules.[10][11][12][13]
The chlorine atom in this compound serves as a versatile functional handle. It can be displaced by a wide variety of nucleophiles (e.g., amines, thiols, azides, cyanides), allowing for the facile introduction of a hexyl group into a lead compound. This alkyl fragment can be used to probe hydrophobic pockets in target proteins, potentially increasing binding affinity and modulating pharmacokinetic properties such as lipophilicity (LogP).
Although specific examples of this compound being a direct precursor to a marketed drug are not prominent, the synthetic strategies it enables are central to drug discovery. The ability to perform controlled Sₙ2 reactions is particularly crucial for building chiral centers with a defined stereochemistry, a critical aspect of modern pharmaceutical development.
References
- 1. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound [webbook.nist.gov]
- 4. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyconcepts.in [pharmacyconcepts.in]
- 12. Haloalkane - Wikipedia [en.wikipedia.org]
- 13. rroij.com [rroij.com]
An In-depth Technical Guide to 3-Chlorohexane
This technical guide provides a comprehensive overview of 3-Chlorohexane, tailored for researchers, scientists, and professionals in drug development. It covers the molecule's fundamental properties, including its molecular formula and weight, detailed physicochemical data, a representative experimental protocol for its synthesis, and its relationship with its structural isomers.
Core Molecular Information
Molecular Formula: C₆H₁₃Cl[1][2][3][4]
Molecular Weight: 120.62 g/mol [1][2][3][4]
This compound is a halogenated alkane consisting of a six-carbon hexane chain with a chlorine atom substituted at the third carbon position.[1] It is a colorless liquid at room temperature and is sparingly soluble in water but soluble in common organic solvents.[1]
Quantitative Physicochemical Data
The following table summarizes the key quantitative properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₃Cl | [1][2][3][4] |
| Molecular Weight | 120.62 g/mol | [1][2][3][4] |
| CAS Number | 2346-81-8 | [3] |
| Boiling Point | 125 °C at 760 mmHg | [4] |
| Melting Point | -35.1 °C (estimated) | [4] |
| Density | 0.865 g/cm³ | [4] |
| Refractive Index | 1.4160 - 1.4200 | [4] |
| Vapor Pressure | 15 mmHg at 25 °C | [4] |
| Flash Point | 25 °C | [4] |
| Solubility | Less soluble in water; soluble in organic solvents | [1] |
Experimental Protocols
A common and effective method for the synthesis of secondary alkyl chlorides like this compound is the reaction of the corresponding alcohol with thionyl chloride (SOCl₂).[5][6] This method is often preferred over the use of hydrohalic acids as it proceeds under milder conditions and is less likely to cause carbocation rearrangements.[6] The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired product.[5]
Synthesis of this compound from 3-Hexanol using Thionyl Chloride
Objective: To synthesize this compound via the reaction of 3-Hexanol with thionyl chloride.
Materials:
-
3-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base to neutralize HCl)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, place 3-Hexanol dissolved in anhydrous diethyl ether. The system should be protected from atmospheric moisture using a drying tube on the condenser.
-
Addition of Thionyl Chloride: Cool the flask in an ice bath. Slowly add thionyl chloride, optionally mixed with pyridine, from the dropping funnel to the stirred solution of 3-Hexanol. The addition should be dropwise to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then gently refluxed for a period, typically 1-2 hours, to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling the reaction mixture, it is carefully poured into a separatory funnel containing ice-cold water. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Neutralization and Drying: The combined organic layers are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by fractional distillation to obtain the final product.
Structural Relationships and Isomerism
The molecular formula C₆H₁₃Cl represents several structural isomers. This compound is one of these isomers, and its properties can be compared to its positional isomers, where the chlorine atom is located at different positions on the hexane chain. The following diagram illustrates the relationship between this compound and its primary positional isomers.
References
- 1. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.5 Preparing Alkyl Halides from Alcohols - Organic Chemistry | OpenStax [openstax.org]
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chlorohexane is a secondary alkyl halide with the chemical formula C₆H₁₃Cl.[1] As a member of the haloalkane family, it serves as a versatile intermediate in organic synthesis and presents an interesting case study for stereochemistry and reaction kinetics. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic data.
Physical and Chemical Properties
This compound is a colorless liquid that is flammable and can cause skin and eye irritation.[1][2] It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1][2] |
| Molecular Weight | 120.62 g/mol | [1] |
| Boiling Point | 123 °C (396 K) | [3] |
| Density | 0.87 g/cm³ | [3] |
| Refractive Index | 1.4160-1.4200 | [3] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Solubility | Soluble in organic solvents, less soluble in water | [4] |
Chemical Properties
The chemical reactivity of this compound is primarily dictated by the presence of the chlorine atom, a good leaving group, on a secondary carbon.
-
Nucleophilic Substitution Reactions: Being a secondary alkyl halide, this compound can undergo both SN1 and SN2 reactions. The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions. Strong, sterically unhindered nucleophiles in polar aprotic solvents favor the SN2 mechanism, while weak nucleophiles in polar protic solvents favor the SN1 mechanism.
-
Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions (E1 and E2) to form a mixture of hexene isomers.
-
Stereochemistry: The third carbon atom in this compound is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (R)-3-chlorohexane and (S)-3-chlorohexane. A mixture containing equal amounts of both enantiomers is known as a racemic mixture.
Experimental Protocols
Synthesis of this compound from 3-Hexanol
A common and effective method for the laboratory synthesis of this compound is the reaction of 3-hexanol with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The following protocol is based on the reaction with thionyl chloride, a method widely used for converting alcohols to alkyl chlorides. A similar procedure is often adapted from Vogel's Textbook of Practical Organic Chemistry for the synthesis of other chloroalkanes.[5]
Materials:
-
3-Hexanol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base to neutralize HCl byproduct)
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add 3-hexanol. Cool the flask in an ice bath. Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred alcohol. If pyridine is used, it can be added cautiously along with the thionyl chloride. The addition of thionyl chloride is exothermic.[5]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 1-2 hours to ensure the reaction goes to completion.[5]
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extraction: Extract the aqueous layer with diethyl ether. Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[5]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[5]
-
Solvent Removal: Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation.[5] Collect the fraction boiling at approximately 123 °C.
Characterization: The purified product should be characterized by spectroscopic methods (NMR, IR, Mass Spectrometry) to confirm its identity and purity.
Spectroscopic Data
Table 2: Spectroscopic Data Summary for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Resonances for protons on the carbon bearing the chlorine atom (C3) will be shifted downfield. The spectrum will show characteristic multiplets due to spin-spin coupling between adjacent non-equivalent protons. |
| ¹³C NMR | The carbon atom attached to the chlorine (C3) will have a characteristic downfield chemical shift. |
| Infrared (IR) | A characteristic C-Cl stretching vibration is expected in the fingerprint region. The spectrum will also show C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[6] Common fragmentation patterns include the loss of a chlorine radical and cleavage of the carbon-carbon bonds adjacent to the chlorine. |
Mandatory Visualizations
Caption: Synthesis of this compound from 3-Hexanol.
Caption: SN2 Reaction Pathway of this compound.
Caption: Enantiomers of this compound.
References
An In-depth Technical Guide to the Stereoisomers and Chirality of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chlorohexane is a chiral haloalkane that serves as a fundamental model for understanding stereoisomerism and its implications in chemical synthesis and biological interactions. Due to the presence of a single stereocenter at the third carbon atom, this compound exists as a pair of non-superimposable mirror images known as enantiomers: (R)-3-chlorohexane and (S)-3-chlorohexane. These enantiomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This technical guide provides a comprehensive overview of the stereochemistry of this compound, detailed experimental protocols for its synthesis and enantiomeric separation, and a summary of its key physicochemical and spectroscopic properties. The methodologies presented herein are designed to be a valuable resource for researchers in organic synthesis, stereochemistry, and drug development, where the control and analysis of chirality are of paramount importance.
Introduction to the Stereochemistry of this compound
Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image.[1] this compound possesses a single chiral center at the C3 carbon, which is bonded to four different substituents: a hydrogen atom, a chlorine atom, an ethyl group, and a propyl group.[1][2][3] This structural feature gives rise to two distinct stereoisomers, the (R) and (S) enantiomers, as dictated by the Cahn-Ingold-Prelog priority rules.[1]
Enantiomers share the same physical properties such as boiling point, density, and refractive index. However, they exhibit distinct optical activity, rotating plane-polarized light to an equal extent but in opposite directions.[1] A 50:50 mixture of both enantiomers is known as a racemic mixture and is optically inactive. The differential interaction of individual enantiomers with chiral environments, such as biological receptors and enzymes, is a critical consideration in the fields of pharmacology and toxicology.
Experimental Protocols
Synthesis of Racemic this compound from 3-Hexanol
A common and effective method for the synthesis of racemic this compound is the nucleophilic substitution of 3-hexanol using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The use of thionyl chloride is often preferred in a laboratory setting as it produces gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Protocol: Synthesis using Thionyl Chloride
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The top of the condenser should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the evolved hydrogen chloride and sulfur dioxide gases. The entire apparatus should be dried in an oven and assembled under a nitrogen or argon atmosphere to prevent the ingress of moisture.
-
Reaction: Place 3-hexanol (1 equivalent) in the round-bottom flask and cool it in an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise from the dropping funnel with continuous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a separatory funnel containing ice-cold water to quench any unreacted thionyl chloride.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them successively with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine (saturated sodium chloride solution).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by fractional distillation to obtain the pure racemic product.
Enantiomeric Separation by Chiral Gas Chromatography (GC)
The separation of the (R)- and (S)-enantiomers of this compound can be achieved using chiral gas chromatography. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Cyclodextrin-based CSPs are particularly effective for the separation of small, volatile chiral molecules like haloalkanes.
Hypothetical Protocol: Chiral GC Separation
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column. A suitable column would be a cyclodextrin-based column, such as one containing a derivative of β-cyclodextrin.
-
Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile solvent like hexane or dichloromethane.
-
GC Conditions:
-
Column: A chiral GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a cyclodextrin-based stationary phase.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate or pressure.
-
Injector Temperature: 200-250 °C.
-
Detector Temperature: 250-300 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 40-60 °C) and hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to a final temperature of around 150-180 °C. The exact temperature program will need to be optimized to achieve baseline separation of the enantiomers.
-
-
Data Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The peak areas can be used to determine the enantiomeric ratio and calculate the enantiomeric excess (ee) of a non-racemic mixture.
Characterization by Polarimetry
Polarimetry is used to measure the optical rotation of the separated enantiomers. The specific rotation is a characteristic physical property of a chiral compound.
Protocol: Measurement of Specific Rotation
-
Instrumentation: A polarimeter.
-
Sample Preparation: Prepare a solution of the purified enantiomer of this compound of a known concentration (c, in g/mL) in a suitable achiral solvent (e.g., ethanol or chloroform).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution, ensuring there are no air bubbles in the light path.
-
Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).
-
-
Calculation of Specific Rotation: The specific rotation, [α]_λ^T, is calculated using the formula: [α]_λ^T = α / (l × c)
Data Presentation
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol |
| Boiling Point | 122-124 °C |
| Density | 0.865 g/cm³ at 25 °C |
| Refractive Index | 1.421 at 20 °C |
Spectroscopic Data of Racemic this compound
| Spectroscopy | Key Features |
| ¹H NMR | Data available from spectral databases. |
| ¹³C NMR | Data available from spectral databases. |
| IR | Data available from spectral databases. |
| Mass Spectrometry | Data available from spectral databases. |
Chiral Properties of this compound
| Property | (R)-3-chlorohexane | (S)-3-chlorohexane |
| Specific Rotation [α]_D | Value not found in primary literature | Value not found in primary literature |
| Elution Order (Hypothetical Chiral GC) | Typically one enantiomer will elute before the other on a given chiral column. | The elution order is dependent on the specific chiral stationary phase used. |
Note: While a specific rotation of +40° for (+)-3-chlorohexane is cited in some secondary sources, a reliable primary literature source for this value could not be identified.
Visualizations
Caption: The enantiomers of this compound.
Caption: Workflow for the synthesis of racemic this compound.
Caption: Enantiomeric separation workflow using chiral GC.
Conclusion
This technical guide has detailed the stereochemical nature of this compound, arising from its single chiral center. While the synthesis of racemic this compound is straightforward via nucleophilic substitution of 3-hexanol, the separation of its (R) and (S) enantiomers requires specialized techniques such as chiral chromatography. The provided protocols offer a foundational framework for the preparation and analysis of these stereoisomers. The lack of a definitive primary literature source for the specific rotation of the individual enantiomers highlights an area for potential further investigation. The principles and methodologies outlined here are broadly applicable to the study of other chiral molecules, underscoring the importance of stereochemical control and analysis in modern chemical and pharmaceutical research.
References
Synthesis of 3-Chlorohexane from Hexan-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chlorohexane from hexan-3-ol, a common laboratory transformation involving the conversion of a tertiary alcohol to an alkyl halide. This document details the underlying reaction mechanisms, provides detailed experimental protocols for two primary synthetic routes, and summarizes key quantitative data. Safety precautions for the reagents involved are also addressed to ensure safe laboratory practices.
Introduction
The conversion of alcohols to alkyl halides is a fundamental reaction in organic synthesis, enabling the introduction of a good leaving group for subsequent nucleophilic substitution or elimination reactions. Hexan-3-ol, a tertiary alcohol, readily undergoes this transformation to yield this compound. Due to the stability of the tertiary carbocation intermediate, this reaction typically proceeds via a unimolecular nucleophilic substitution (SN1) mechanism.[1][2]
This guide explores two common and effective methods for this synthesis: the reaction with concentrated hydrochloric acid and the use of thionyl chloride. Each method offers distinct advantages and requires specific reaction conditions and safety considerations.
Reaction Mechanisms
The conversion of hexan-3-ol to this compound can be achieved through different reagents, each following a distinct mechanistic pathway.
Reaction with Concentrated Hydrochloric Acid (HCl)
The reaction of a tertiary alcohol with a strong hydrogen halide like HCl is a classic example of an SN1 reaction.[3] The mechanism involves three key steps:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from HCl, forming a protonated alcohol (an oxonium ion). This is a rapid equilibrium step that converts the poor leaving group (-OH) into a good leaving group (H₂O).[1][4]
-
Formation of a carbocation: The protonated hydroxyl group departs as a neutral water molecule, leaving behind a relatively stable tertiary carbocation at the third carbon of the hexane chain. This is the rate-determining step of the reaction.[5]
-
Nucleophilic attack by the chloride ion: The chloride ion (Cl⁻), a good nucleophile, attacks the electrophilic carbocation, forming the final product, this compound.[4]
Caption: SN1 reaction mechanism for the synthesis of this compound from hexan-3-ol with HCl.
Reaction with Thionyl Chloride (SOCl₂)
Thionyl chloride is another effective reagent for converting alcohols to alkyl chlorides. For tertiary alcohols, the reaction is believed to proceed through an SN1-like mechanism.[5][6]
-
Formation of a chlorosulfite intermediate: The alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion. Subsequent deprotonation, often facilitated by a weak base like pyridine, yields an alkyl chlorosulfite intermediate.[7]
-
Ionization to a carbocation: The alkyl chlorosulfite intermediate is a good leaving group and can depart to form a tertiary carbocation, along with sulfur dioxide (SO₂) and a chloride ion.[5]
-
Nucleophilic attack: The chloride ion then attacks the carbocation to form this compound. The gaseous byproducts, SO₂ and HCl (if a base is not used in stoichiometric amounts), escape from the reaction mixture, driving the reaction to completion.[2][8]
Caption: Reaction mechanism for the synthesis of this compound from hexan-3-ol with SOCl₂.
Quantitative Data
Physical Properties of Reactant and Product
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Hexan-3-ol | C₆H₁₄O | 102.17 | 135 | 0.819 |
| This compound | C₆H₁₃Cl | 120.62 | 133-134 | 0.873 |
Reaction Conditions and Expected Outcomes
| Method | Reagent | Solvent | Temperature (°C) | Reaction Time | Typical Yield |
| 1 | Concentrated HCl | None | Room Temperature | 10-30 min | Good to Excellent |
| 2 | Thionyl Chloride (SOCl₂) | Dichloromethane or neat | 0 to reflux (76°C) | 1-3 hours | Good to Excellent |
Spectroscopic Data for this compound
The structure of this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR).
| ¹³C NMR Chemical Shifts (δ) in ppm | |
| Carbon Atom | Chemical Shift (ppm) |
| C1 | 11.2 |
| C2 | 18.9 |
| C3 | 64.9 |
| C4 | 33.6 |
| C5 | 27.4 |
| C6 | 13.9 |
| Note: Data is based on typical values and may vary slightly depending on the solvent and experimental conditions.[1][9] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound from hexan-3-ol.
Method 1: Synthesis using Concentrated Hydrochloric Acid
Materials:
-
Hexan-3-ol
-
Concentrated hydrochloric acid (37%)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place hexan-3-ol (e.g., 10.2 g, 0.1 mol).
-
Cool the flask in an ice bath and slowly add concentrated hydrochloric acid (e.g., 30 mL) with stirring.
-
Remove the ice bath and stir the mixture vigorously at room temperature for 20-30 minutes. The mixture will become cloudy and separate into two layers.
-
Transfer the mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Wash the organic layer with cold water (2 x 20 mL), followed by a saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid. Vent the separatory funnel frequently to release any evolved CO₂ gas.
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the dried organic layer into a clean, dry round-bottom flask.
-
Purify the crude this compound by simple distillation, collecting the fraction that boils at 133-134 °C.[10]
Method 2: Synthesis using Thionyl Chloride
Materials:
-
Hexan-3-ol
-
Thionyl chloride (SOCl₂)
-
Pyridine (optional, as a base)
-
Anhydrous dichloromethane (DCM) as a solvent (optional)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask with a reflux condenser and a gas trap
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas trap (to scrub the evolved HCl and SO₂ gases with a basic solution).
-
To the flask, add hexan-3-ol (e.g., 10.2 g, 0.1 mol) and anhydrous DCM (e.g., 50 mL). If pyridine is used, add it to this mixture.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (e.g., 13.1 g, 8.0 mL, 0.11 mol) dropwise from a dropping funnel over 30 minutes with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The mixture can be stirred at room temperature for 1-2 hours or gently refluxed to ensure completion.
-
Cool the reaction mixture and slowly pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with cold water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and finally with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Decant or filter the solution and remove the DCM by distillation or rotary evaporation.
-
Purify the resulting crude product by distillation under atmospheric or reduced pressure, collecting the fraction corresponding to this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
Safety Considerations
-
Concentrated Hydrochloric Acid (HCl): HCl is highly corrosive and can cause severe burns to the skin and eyes. It also has a pungent, irritating odor. Always handle concentrated HCl in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Thionyl Chloride (SOCl₂): Thionyl chloride is a corrosive, toxic, and moisture-sensitive liquid. It reacts violently with water to produce toxic gases (HCl and SO₂).[11] It is also a lachrymator. All manipulations involving thionyl chloride must be carried out in a fume hood. Ensure all glassware is dry before use. Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves. In case of spills, do not use water to clean up; use an inert absorbent material.
Conclusion
The synthesis of this compound from hexan-3-ol is a straightforward and efficient process that can be accomplished using either concentrated hydrochloric acid or thionyl chloride. The choice of reagent may depend on the scale of the reaction, available equipment, and safety considerations. The SN1 mechanism governs the reaction with both reagents due to the stability of the tertiary carbocation intermediate. By following the detailed protocols and adhering to the necessary safety precautions, this synthesis can be performed safely and with good yields in a laboratory setting.
References
- 1. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. reactionweb.io [reactionweb.io]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. This compound(2346-81-8) 13C NMR [m.chemicalbook.com]
- 10. How To [chem.rochester.edu]
- 11. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
electrophilic addition to hexene to produce 3-Chlorohexane
An In-depth Technical Guide to the Electrophilic Addition of Hydrogen Chloride to Hexene for the Synthesis of 3-Chlorohexane
Introduction
The electrophilic addition of hydrogen halides to alkenes is a fundamental reaction in organic synthesis, providing a direct route to functionalized alkyl halides. This guide offers a comprehensive technical overview of the synthesis of this compound via the electrophilic addition of hydrogen chloride (HCl) to hexene. The focus is on the regioselective synthesis from 3-hexene, supported by a comparative analysis of other hexene isomers. This document provides detailed reaction mechanisms, experimental protocols, and characterization data, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Theoretical Background and Mechanism
Electrophilic addition to an alkene is initiated by the attack of the electron-rich pi (π) bond of the alkene on an electrophile.[1] In the case of hydrochlorination, the electrophile is the partially positive hydrogen atom of the hydrogen chloride molecule.[2][3] The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate.[4][5]
The rate-determining first step involves the protonation of the double bond by HCl, which breaks the π bond and forms a new carbon-hydrogen sigma (σ) bond.[3] This results in the formation of a carbocation on the adjacent carbon and a chloride anion.[5] The second step is a rapid nucleophilic attack by the chloride ion on the electron-deficient carbocation, forming the final alkyl chloride product.[3]
The reaction with 3-hexene, a symmetrical alkene, is straightforward as the two carbons of the double bond are electronically and sterically equivalent.[6] Protonation of either carbon C3 or C4 leads to the same secondary carbocation intermediate, resulting in the formation of a single product, this compound.[7][8]
Caption: Logical flow of the two-step electrophilic addition mechanism.
Regioselectivity: A Comparative Analysis of Hexene Isomers
The choice of the starting hexene isomer is critical for the selective synthesis of this compound. The regiochemical outcome of the addition is governed by Markovnikov's rule, which states that the proton adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the most stable carbocation intermediate.[9][10][11]
-
1-Hexene (Unsymmetrical): Addition of HCl to 1-hexene will predominantly form a secondary carbocation at the C2 position, leading to 2-chlorohexane as the major product. The alternative, a primary carbocation at C1, is significantly less stable and thus forms in negligible amounts.
-
2-Hexene (Unsymmetrical): The double bond is between C2 and C3. Protonation at either carbon results in a secondary carbocation. The stability of the carbocations at C2 and C3 is very similar, leading to a mixture of 2-chlorohexane and this compound .[12]
-
3-Hexene (Symmetrical): The double bond is between C3 and C4. As the alkene is symmetrical, both carbons are equivalent. Protonation of either carbon leads to the same secondary carbocation, yielding This compound as the sole regioisomeric product.[7]
Therefore, 3-hexene is the ideal starting material for the high-yield, selective synthesis of this compound.
Caption: Regiochemical outcomes of HCl addition to different hexene isomers.
Experimental Protocols
Two primary methods for the hydrochlorination of alkenes are prevalent: using anhydrous HCl gas in an inert solvent or using concentrated aqueous HCl, often with a co-solvent or catalyst. The latter method has seen recent advancements and can be more practical for standard laboratory settings.[13][14]
Method A: Hydrochlorination using Aqueous Hydrochloric Acid
This modern protocol is adapted from recent literature and avoids the need for a dedicated gas line.[13]
Materials:
-
3-Hexene (cis/trans mixture)
-
Concentrated Hydrochloric Acid (37%)
-
Acetic Acid (Glacial)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Dichloromethane or Diethyl Ether (for extraction)
Apparatus:
-
Round-bottom flask equipped with a reflux condenser
-
High-torque mechanical stirrer or a powerful magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 3-hexene (1.0 mol) and glacial acetic acid (0.5 mol).
-
Cool the mixture in an ice bath and add concentrated hydrochloric acid (3.0 mol) slowly.
-
Allow the mixture to warm to room temperature and then heat to 40-50°C.
-
Stir the biphasic mixture vigorously for 12-24 hours. The reaction rate is highly dependent on the efficiency of mixing between the aqueous and organic phases.[13] Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
Accurate characterization of the starting materials and products is essential.
Physical Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| 3-Hexene | C₆H₁₂ | 84.16 | ~67 | ~0.677 |
| This compound | C₆H₁₃Cl | 120.62 | ~122-124 | ~0.87 |
| Data sourced from various chemical databases.[15][16] |
Spectroscopic Data for this compound
The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.
| Technique | Characteristic Peaks / Signals |
| ¹H NMR (CDCl₃) | δ ~4.0 ppm (m, 1H, -CHCl-), δ ~1.7 ppm (m, 4H, -CH₂- adjacent to CHCl), δ ~1.5 ppm (m, 2H, -CH₂-), δ ~0.9 ppm (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ ~62 ppm (-CHCl-), δ ~35 ppm (-CH₂- adjacent to CHCl), δ ~25 ppm (-CH₂-), δ ~14 ppm (-CH₃) |
| IR (neat) | ν ~2850-3000 cm⁻¹ (C-H stretch), ~1460 cm⁻¹ (C-H bend), ~650-750 cm⁻¹ (C-Cl stretch) |
| Mass Spec (EI) | m/z (relative intensity): 91/93 ([M-C₂H₅]⁺), 55 ([C₄H₇]⁺) |
| Characteristic spectral data compiled from NIST and other spectral databases.[17][18][19] |
Safety and Handling
-
Hexene: Highly flammable liquid and vapor. Handle in a well-ventilated area or fume hood, away from ignition sources.
-
Hydrochloric Acid (Concentrated): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation. Always use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
This compound: Flammable liquid and vapor. Causes skin and serious eye irritation.[17] Handle with appropriate PPE in a well-ventilated fume hood.
-
All operations should be conducted by trained personnel in a controlled laboratory environment.
Conclusion
The synthesis of this compound is most effectively and selectively achieved through the electrophilic addition of hydrogen chloride to 3-hexene. This method avoids the formation of regioisomeric mixtures that occur when using 1-hexene or 2-hexene. The reaction proceeds via a well-understood carbocation mechanism. While classic protocols utilize HCl gas, modern adaptations using concentrated aqueous HCl with vigorous agitation offer a more accessible and practical alternative for many laboratory settings. Careful adherence to the experimental protocol and safety precautions is essential for a successful and safe synthesis. The final product should be rigorously characterized using standard spectroscopic techniques to confirm its identity and purity.
References
- 1. byjus.com [byjus.com]
- 2. Electrophilic Addition Reactions of Alkenes | MCC Organic Chemistry [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 3.2.1 – Hydrohalogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 6. Reaction of Alkenes With HCl, HBr, and HI - Chemistry Steps [chemistrysteps.com]
- 7. homework.study.com [homework.study.com]
- 8. brainly.com [brainly.com]
- 9. Markovnikov’s Rule - Chemistry Steps [chemistrysteps.com]
- 10. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 11. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. BJOC - Advancements in hydrochlorination of alkenes [beilstein-journals.org]
- 15. This compound [webbook.nist.gov]
- 16. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 17. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound [webbook.nist.gov]
- 19. This compound(2346-81-8) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Free Radical Chlorination of n-Hexane for the Synthesis of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the free radical chlorination of n-hexane, with a specific focus on the factors governing the formation of 3-chlorohexane. This document details the underlying reaction mechanism, experimental protocols, product distribution analysis, and purification strategies. The information presented is intended to equip researchers with the foundational knowledge required to understand and potentially control this classic yet complex organic transformation.
Introduction
Free radical halogenation is a fundamental reaction in organic chemistry for the functionalization of alkanes. The chlorination of n-hexane proceeds via a free radical chain mechanism, leading to a mixture of monochlorinated isomers, including 1-chlorohexane, 2-chlorohexane, and this compound. Due to the relatively low selectivity of chlorine radicals, achieving a high yield of a single isomer, such as this compound, presents a significant synthetic challenge. This guide will explore the theoretical and practical aspects of this reaction, providing insights into its mechanism and the factors that dictate the product distribution.
Reaction Mechanism
The free radical chlorination of n-hexane occurs in three key stages: initiation, propagation, and termination.
Initiation: The reaction is initiated by the homolytic cleavage of the chlorine-chlorine bond to generate two chlorine radicals (Cl•). This step typically requires an energy input in the form of ultraviolet (UV) light or heat.
Propagation: This stage consists of a two-step chain reaction.
-
A chlorine radical abstracts a hydrogen atom from a hexane molecule to form hydrogen chloride (HCl) and a hexyl radical. There are three possible hexyl radicals that can be formed from n-hexane, corresponding to the abstraction of a hydrogen from a primary (C1), or secondary (C2, C3) carbon.
-
The resulting hexyl radical then reacts with a molecule of chlorine (Cl₂) to produce a monochlorinated hexane and a new chlorine radical, which can then continue the chain reaction.
Termination: The chain reaction is terminated when two radicals combine to form a stable molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a hexyl radical, or two hexyl radicals.
Product Distribution and Regioselectivity
The distribution of the monochlorinated hexane isomers is determined by two main factors: the statistical probability of hydrogen abstraction and the relative reactivity of the different types of hydrogen atoms (primary vs. secondary).
-
Statistical Probability: n-Hexane has six primary hydrogens (at C1 and C6) and six secondary hydrogens (four at C2 and C5, and two at C3). Statistically, this would suggest a 1:1 ratio of primary to secondary chlorinated products.
-
Relative Reactivity: However, secondary C-H bonds are weaker than primary C-H bonds, leading to the formation of a more stable secondary radical. Therefore, abstraction of a secondary hydrogen is kinetically favored. The relative rates of chlorination for primary and secondary hydrogens are not equal.
The expected product distribution can be calculated by considering both the number of each type of hydrogen and their relative reactivity.
Quantitative Data on Product Distribution
The relative reactivity of secondary (kₛ) to primary (kₚ) hydrogens in the gas-phase chlorination of n-hexane can be described by the expression (kₛ/kₚ) ≈ 2.2 exp(214/RT), and in the liquid phase by (kₛ/kₚ) = 0.8 exp(597/RT), where R is the gas constant and T is the temperature in Kelvin.[1] At room temperature (approximately 298 K), the reactivity of a secondary hydrogen is roughly 3 to 4 times greater than that of a primary hydrogen.
| Hydrogen Type | Number of Hydrogens in n-Hexane | Relative Reactivity (Approx. at 25°C) | Statistical Factor x Reactivity | Calculated Product Percentage |
| Primary (1°) | 6 | 1.0 | 6.0 | 25% |
| Secondary (2°) | 6 | 3.5 | 21.0 | 75% |
Note: The relative reactivity can vary with reaction conditions. The value of 3.5 is a commonly cited approximation.
Within the secondary positions, C2 and C3 are distinct. While both are secondary, their chemical environments are slightly different, which can lead to minor differences in reactivity. However, for a general estimation, they are often considered to have similar reactivity.
| Isomer | Position of Chlorination | Number of Equivalent Hydrogens | Calculated Product Percentage (among secondary isomers) | Overall Calculated Product Percentage |
| 1-Chlorohexane | Primary (C1, C6) | 6 | - | 25% |
| 2-Chlorohexane | Secondary (C2, C5) | 4 | 66.7% | 50% |
| This compound | Secondary (C3, C4) | 2 | 33.3% | 25% |
Experimental Protocol
The following is a representative experimental protocol for the free radical chlorination of n-hexane, adapted from procedures for similar alkanes. This reaction should be performed in a well-ventilated fume hood due to the use of chlorine gas.
Materials:
-
n-Hexane (reagent grade)
-
Chlorine gas (Cl₂)
-
A suitable reaction vessel (e.g., a three-necked round-bottom flask)
-
Gas inlet tube
-
Condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
UV lamp or a heat source
-
Gas trap (e.g., a bubbler containing sodium hydroxide solution to neutralize excess chlorine)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus (for fractional distillation)
Procedure:
-
Setup: Assemble the reaction apparatus in a fume hood. The three-necked flask should be equipped with a gas inlet tube, a condenser, and a stopper. The outlet of the condenser should be connected to a gas trap.
-
Reaction: Place a measured amount of n-hexane into the reaction flask along with a magnetic stir bar. Begin stirring the hexane.
-
Initiation: Position the UV lamp to irradiate the reaction flask.
-
Chlorination: Slowly bubble chlorine gas through the hexane via the gas inlet tube. The rate of chlorine addition should be controlled to avoid excessive pressure buildup and to minimize polychlorination. The reaction is exothermic, and the temperature may need to be controlled with a cooling bath.
-
Monitoring: The progress of the reaction can be monitored by observing the disappearance of the yellow-green color of the chlorine gas.
-
Workup: Once the reaction is complete (as indicated by the fading of the chlorine color), stop the flow of chlorine gas and turn off the UV lamp. Purge the apparatus with an inert gas (e.g., nitrogen) to remove any remaining chlorine and HCl.
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash it with a dilute solution of sodium bicarbonate to neutralize any residual HCl. Then, wash with water.
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent. The resulting mixture of monochlorinated hexanes can be separated by fractional distillation.
-
Analysis: The composition of the product mixture and the purity of the isolated fractions can be determined by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).
Purification and Analysis
Due to the similar boiling points of the monochlorinated hexane isomers, their separation requires an efficient fractional distillation column.
| Compound | Boiling Point (°C) |
| n-Hexane | 69 |
| 1-Chlorohexane | 135 |
| 2-Chlorohexane | 123 |
| This compound | 123 |
As 2-chlorohexane and this compound have very similar boiling points, their complete separation by fractional distillation is challenging. Gas chromatography is the preferred method for both the quantitative analysis of the product mixture and for the assessment of the purity of the isolated fractions.
Safety Considerations
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations involving chlorine must be carried out in a well-ventilated fume hood. A proper gas trap must be used to neutralize excess chlorine. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn.
-
n-Hexane: Hexane is a flammable liquid and a neurotoxin. Avoid inhalation and contact with skin.
-
UV Radiation: Protect eyes and skin from exposure to UV radiation.
-
Pressure: The reaction generates HCl gas, which can cause a pressure buildup. Ensure the system is not closed and is properly vented through a gas trap.
Conclusion
The free radical chlorination of n-hexane is a classic example of a reaction with limited regioselectivity, yielding a mixture of monochlorinated isomers. The formation of this compound is governed by the statistical probability of hydrogen abstraction and the inherent reactivity of the C-H bonds. While obtaining a high yield of pure this compound through this method is difficult, a thorough understanding of the reaction mechanism and careful control of reaction conditions, followed by efficient purification, can allow for its isolation. This guide provides the essential theoretical and practical knowledge for researchers and professionals working with this type of transformation.
References
Conformational Landscape of 3-Chlorohexane: A Technical Guide for Drug Development Professionals
An in-depth analysis of the conformational preferences of 3-chlorohexane, providing crucial insights for researchers in drug design and development where molecular geometry dictates biological activity.
This technical guide explores the potential energy landscape of this compound, a molecule of interest in medicinal chemistry due to the prevalence of halogenated alkanes in pharmaceutical compounds. Understanding the conformational isomers and their relative stabilities is paramount for predicting molecular interactions, binding affinities, and ultimately, the efficacy and safety of drug candidates. This document provides a detailed conformational analysis, summarizes quantitative energetic data, outlines relevant experimental and computational protocols, and presents a visual representation of the potential energy diagram.
Introduction to Conformational Analysis
Conformational isomers, or conformers, are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.[1] These rotations are not entirely free and are subject to energy barriers arising from torsional and steric strain.[2][3] Torsional strain results from the repulsion between electron clouds of adjacent bonds, while steric strain arises from non-bonded atoms or groups being forced into close proximity.[4][5] The relative energies of these conformers determine their population at a given temperature, with lower energy conformations being more prevalent and often dictating the molecule's bioactive shape.
For drug development professionals, a thorough understanding of a molecule's conformational landscape is critical. The three-dimensional structure of a drug molecule determines its ability to bind to a biological target, such as a protein or enzyme. By identifying the most stable conformers, researchers can gain insights into the likely binding poses and design molecules with optimized interactions.
Conformational Analysis of this compound
The conformational analysis of this compound primarily focuses on the rotation around the C2-C3 and C3-C4 carbon-carbon bonds. Due to the asymmetry introduced by the chlorine atom at the C3 position, rotation around these two bonds gives rise to a series of unique staggered and eclipsed conformations.
Rotation about the C2-C3 Bond
Viewing the molecule along the C2-C3 bond, we can construct Newman projections to visualize the different conformations. The front carbon (C2) has two hydrogen atoms and a methyl group (CH₃) attached, while the back carbon (C3) is bonded to a hydrogen atom, a chlorine atom, and a propyl group (CH₂CH₂CH₃).
The staggered conformations, where the substituents on the front and back carbons are maximally separated, are the most stable. These include the anti conformation, where the largest groups (methyl and propyl) are 180° apart, and two gauche conformations, where the largest groups are 60° apart. The eclipsed conformations, where the substituents are aligned, represent energy maxima.
Rotation about the C3-C4 Bond
Similarly, rotation around the C3-C4 bond can be analyzed. Here, the front carbon (C3) is attached to a hydrogen atom, a chlorine atom, and an ethyl group (CH₂CH₃), while the back carbon (C4) is bonded to two hydrogen atoms and a methyl group (CH₂CH₃). Again, staggered conformations will be the energy minima and eclipsed conformations the energy maxima. The relative energies will be influenced by the steric interactions between the chlorine atom, the ethyl group, and the methyl group.
Quantitative Analysis of Conformational Energies
The relative energies of the different conformers of this compound can be estimated by considering the energy costs associated with various steric and torsional interactions. These values are derived from experimental and computational studies of similar molecules, such as butane.[6][7][8]
| Interaction | Type of Strain | Approximate Energy Cost (kcal/mol) |
| H-H eclipsed | Torsional | 1.0 |
| H-CH₃ eclipsed | Torsional | 1.4 |
| H-Cl eclipsed | Torsional | ~1.5 - 2.0 |
| CH₃-CH₃ eclipsed | Torsional & Steric | 2.6 |
| CH₃-Cl eclipsed | Torsional & Steric | ~3.0 - 4.0 |
| CH₃-CH₂CH₃ eclipsed | Torsional & Steric | ~3.5 - 4.5 |
| Cl-CH₂CH₃ eclipsed | Torsional & Steric | ~4.0 - 5.0 |
| CH₃-CH₃ gauche | Steric | 0.9 |
| CH₃-Cl gauche | Steric | ~1.0 - 1.5 |
| CH₃-CH₂CH₃ gauche | Steric | ~1.1 |
| Cl-CH₂CH₃ gauche | Steric | ~1.2 - 1.8 |
Note: The energy costs involving chlorine are estimates and can vary depending on the computational method used. The values for alkyl groups are based on established data for alkanes.[6][9]
By summing the energetic contributions of all interactions in a given conformation, we can estimate its relative potential energy. The most stable conformer is assigned a relative energy of 0 kcal/mol.
Experimental and Computational Protocols
The determination of conformational energies and geometries relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
-
Rotational Spectroscopy (Microwave Spectroscopy): This high-resolution technique allows for the precise determination of the rotational constants of a molecule in the gas phase.[10] Different conformers have distinct rotational spectra, enabling their identification and the determination of their relative abundances, from which relative energies can be calculated. The experimental setup typically involves introducing the sample into a high-vacuum chamber and irradiating it with microwaves. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly the use of coupling constants and Nuclear Overhauser Effect (NOE) data, can provide information about the average conformation of a molecule in solution.[11] By analyzing the coupling constants between protons on adjacent carbon atoms, information about the dihedral angles can be inferred. NOE experiments can identify protons that are close in space, which helps to distinguish between different conformers.
Computational Protocols
-
Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry.[12] It is a computationally efficient method for exploring the conformational space of large molecules and identifying low-energy conformers. Force fields, such as MMFF94 and GAFF, are used to parameterize the energy function.[13]
-
Quantum Mechanics (QM) Methods: These methods are based on solving the Schrödinger equation and provide a more accurate description of the electronic structure and energy of a molecule.
-
Density Functional Theory (DFT): DFT is a widely used QM method that offers a good balance between accuracy and computational cost.[14] Functionals like B3LYP, often combined with dispersion corrections, are commonly used for conformational analysis.[10]
-
Ab initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide very accurate results but are computationally expensive and are typically used for smaller molecules or to benchmark other methods.[14]
-
A typical computational workflow for conformational analysis involves:
-
Conformational Search: Using a method like molecular mechanics to generate a large number of possible conformations.
-
Geometry Optimization: Optimizing the geometry of the identified low-energy conformers using a more accurate method like DFT.
-
Energy Calculation: Calculating the single-point energies of the optimized geometries using a high-level QM method to obtain accurate relative energies.
Potential Energy Diagram of this compound (Rotation about the C2-C3 Bond)
The following diagram illustrates the potential energy changes as a function of the dihedral angle of rotation around the C2-C3 bond of this compound. The diagram is a qualitative representation based on the principles of steric and torsional strain.
Caption: Potential energy diagram for this compound rotation around the C2-C3 bond.
Conclusion
The conformational analysis of this compound reveals a complex potential energy surface with multiple stable conformers and transition states. The relative populations of these conformers are governed by a delicate balance of torsional and steric interactions. For drug development professionals, an appreciation of this conformational landscape is essential for rational drug design. By understanding which conformations are energetically favored, it is possible to design molecules that present the optimal geometry for binding to their biological targets, thereby enhancing potency and selectivity. The integration of experimental data and computational modeling provides a powerful approach to elucidate the conformational preferences of flexible molecules like this compound and to guide the development of new therapeutic agents.
References
- 1. Chapter 3 notes [web.pdx.edu]
- 2. 3.4. Types of Strain in Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. 3.7 Conformations of Other Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pubs.aip.org [pubs.aip.org]
- 11. m.youtube.com [m.youtube.com]
- 12. stolaf.edu [stolaf.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 3-Chlorohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorohexane in organic solvents. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on the fundamental principles governing the solubility of haloalkanes, outlines detailed experimental protocols for determining solubility, and provides a qualitative assessment of this compound's miscibility with common organic solvents.
Introduction to this compound and its Solubility
This compound (C₆H₁₃Cl) is a halogenated alkane featuring a six-carbon chain with a chlorine atom at the third position.[1] It is a colorless liquid at room temperature.[1] Like other haloalkanes, its solubility is dictated by the principle of "like dissolves like," indicating that it is readily soluble in organic solvents but has low solubility in water.[1] This is because the intermolecular forces in this compound (primarily van der Waals forces and weak dipole-dipole interactions) are similar in strength to those in many organic solvents, allowing for the formation of a stable solution.
Theoretical Framework for Solubility
The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of mixing.
When this compound dissolves in an organic solvent, the existing intermolecular attractions between this compound molecules and between the solvent molecules are broken. New intermolecular attractions are then formed between this compound and the solvent molecules. In the case of organic solvents, the energy required to break the initial bonds is comparable to the energy released when new bonds are formed, resulting in a small enthalpy change. The increase in randomness (entropy) upon mixing then drives the dissolution process.
Qualitative Solubility of this compound
While specific quantitative data is not available, the miscibility of this compound with various organic solvents can be predicted based on polarity and the "like dissolves like" principle. This compound is a relatively nonpolar molecule. Therefore, it is expected to be miscible with nonpolar and weakly polar organic solvents.
| Solvent | Chemical Formula | Polarity | Expected Miscibility with this compound |
| Hexane | C₆H₁₄ | Nonpolar | Miscible |
| Toluene | C₇H₈ | Nonpolar | Miscible |
| Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible |
| Acetone | C₃H₆O | Polar Aprotic | Likely Miscible |
| Ethanol | C₂H₅OH | Polar Protic | Likely Miscible |
| Methanol | CH₃OH | Polar Protic | Likely Miscible |
Experimental Determination of Solubility
The solubility of a liquid in a liquid can be determined experimentally using several methods. The following section details a common and reliable protocol.
Experimental Protocol: Isothermal Shake-Flask Method
This method is a widely used technique for determining the equilibrium solubility of a solute in a solvent at a constant temperature.
4.1.1. Materials and Equipment
-
This compound (solute)
-
Selected organic solvent
-
Thermostatically controlled water bath or incubator
-
Glass vials or flasks with airtight seals
-
Analytical balance
-
Pipettes and syringes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Filtration apparatus (e.g., syringe filters)
4.1.2. Experimental Workflow
The following diagram illustrates the workflow for the isothermal shake-flask method.
4.1.3. Detailed Steps
-
Preparation of Standards: Prepare a series of standard solutions with known concentrations of this compound in the chosen organic solvent. These will be used to create a calibration curve for the analytical instrument.
-
Sample Preparation: In a sealable glass vial, add a known volume of the organic solvent. To this, add an excess amount of this compound. The presence of a distinct undissolved phase of this compound is necessary to ensure that the solvent is saturated.
-
Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture vigorously for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for several hours to allow for complete phase separation.
-
Sampling: Carefully withdraw a sample from the upper solvent phase (the supernatant) using a syringe. Avoid disturbing the lower, undissolved this compound phase.
-
Filtration: To remove any microscopic, undissolved droplets of this compound, pass the sampled solution through a syringe filter (e.g., a 0.22 µm PTFE filter).
-
Analysis: Analyze the filtered sample using a pre-calibrated analytical method, such as gas chromatography. The concentration of this compound in the sample corresponds to its solubility in the solvent at that temperature.
Conclusion
References
3-Chlorohexane: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety precautions and handling procedures for 3-chlorohexane (CAS No: 2346-81-8).[1][2] Aimed at laboratory personnel, including researchers, scientists, and professionals in drug development, this document details the chemical and physical properties, associated hazards, and requisite control measures to ensure safe laboratory operations. The guide includes summarized quantitative data, detailed experimental protocols for key safety assessments, and visual workflows for critical safety procedures. Adherence to the guidelines presented herein is crucial for minimizing risks associated with the handling and use of this compound.
Chemical and Physical Properties
This compound is a colorless to almost colorless clear liquid.[1][3] It is classified as a haloalkane and is utilized as an intermediate in organic synthesis.[3] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃Cl | [1][3][4] |
| Molecular Weight | 120.62 g/mol | [1][3][4] |
| CAS Number | 2346-81-8 | [1][2] |
| Boiling Point | 123 °C (396 K) | [5][6] |
| Density | 0.87 g/cm³ | [5] |
| Refractive Index | 1.4160-1.4200 | [5] |
| Flash Point | 37.8 to 93.3 °C (100 to 200 °F) | [2] |
Hazard Identification and GHS Classification
This compound is a flammable liquid and vapor that causes skin and serious eye irritation.[1][4][7] It is crucial to understand its hazards to implement appropriate safety measures.
-
Flammable Liquids: Category 3
-
Skin Irritation: Category 2
-
Eye Irritation: Category 2
-
H226: Flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Pictograms:
-
Flame
-
Exclamation Mark
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimizing exposure to this compound. A risk assessment should be conducted to determine the specific PPE required for the intended task.
Below is a decision-making workflow for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Safe Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Wear appropriate personal protective equipment as determined by a risk assessment.[2][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][7] No smoking.[1][7]
-
Use non-sparking tools and explosion-proof equipment.[1][2][7]
-
Take precautionary measures against static discharge.[1][7] Ground and bond containers and receiving equipment.[1]
-
Avoid contact with skin and eyes.[2]
-
Avoid inhalation of vapor or mist.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep cool.[2]
-
Store away from incompatible materials such as oxidizing agents.
Emergency Procedures
First-Aid Measures:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.[2]
-
In case of skin contact: Take off immediately all contaminated clothing.[1][2] Wash off with soap and plenty of water.[2] If skin irritation occurs, get medical advice/attention.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a doctor.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[2]
Fire-Fighting Measures:
-
Suitable extinguishing media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]
-
Protective equipment: Wear self-contained breathing apparatus for firefighting if necessary.[2]
Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment.
-
Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2]
The following diagram outlines a logical workflow for responding to a chemical spill of this compound.
Caption: Chemical Spill Response Workflow.
Disposal Considerations
Dispose of this compound and its contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] As a halogenated hydrocarbon, it should be segregated from non-halogenated solvent waste.[9] Contact a licensed professional waste disposal service for proper disposal.
Experimental Protocols
The following sections detail the methodologies for key toxicological and safety assessments. These protocols are based on internationally recognized guidelines.
Acute Oral Toxicity (LD50 Estimation)
This protocol is based on the OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.[2] This method is designed to estimate the LD50 of a substance while minimizing the number of animals used.
Principle: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased. If it dies, the dose is decreased. This sequential dosing allows for a more precise estimation of the LD50.
Procedure:
-
Animal Selection: Healthy, young adult female rats are typically used.[2]
-
Housing and Fasting: Animals are housed individually and fasted (with access to water) overnight before dosing.
-
Dose Preparation: The test substance is prepared in a suitable vehicle. If not administered neat, the vehicle should be non-toxic.
-
Administration: The substance is administered in a single dose by oral gavage.
-
Dosing Sequence:
-
The first animal is dosed at a level just below the best preliminary estimate of the LD50.
-
Subsequent animals are dosed at intervals of 48 hours. The dose is adjusted up or down by a constant factor depending on the outcome for the previous animal.
-
-
Observations: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[4] Body weight is recorded weekly.[2]
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.[2]
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.[2]
Skin Irritation/Corrosion
This protocol is based on the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.[2]
Principle: The test article is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to assess skin irritation potential.
Procedure:
-
RhE Model Preparation: Reconstituted human epidermis tissues are pre-incubated.
-
Test Article Application: A defined amount of the test substance is applied to the surface of the RhE tissue.
-
Incubation: The treated tissues are incubated for a specified period.
-
Rinsing: The test substance is removed by rinsing.
-
Post-Incubation: Tissues are transferred to fresh medium and incubated for a further period.
-
Viability Assessment: Cell viability is determined by the enzymatic conversion of MTT to formazan, which is quantified spectrophotometrically.
-
Data Analysis: The mean viability of the treated tissues is compared to that of the negative control. A reduction in viability below a certain threshold indicates irritation potential.
Eye Irritation/Corrosion
This protocol is based on the OECD Test Guideline 405: Acute Eye Irritation/Corrosion.[1]
Principle: The test substance is instilled into the eye of a single animal, and the effects on the cornea, iris, and conjunctiva are observed and scored.
Procedure:
-
Animal Selection: Healthy, young adult albino rabbits are used.[1]
-
Pre-Test Examination: Both eyes of the animal are examined for any pre-existing irritation.
-
Test Article Instillation: A single dose of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The degree of ocular reaction (corneal opacity, iritis, conjunctival redness, and chemosis) is scored.
-
Reversibility: If effects are present at 72 hours, observations continue until the effects are reversible or for a maximum of 21 days.
-
Data Analysis: The scores for corneal, iridial, and conjunctival effects are evaluated to determine the irritation classification.
Flash Point Determination
This protocol is based on the Pensky-Martens closed-cup method (ASTM D93).
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite.
Procedure:
-
Apparatus: A Pensky-Martens closed-cup tester is used.
-
Sample Preparation: The sample is placed in the test cup to the specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Source Application: The ignition source is applied at specified temperature intervals.
-
Flash Point Determination: The temperature at which a flash is observed is recorded as the flash point.
Reactivity with Oxidizing Agents
A qualitative assessment of the reactivity of this compound with a common oxidizing agent can be performed using potassium permanganate.
Principle: The reaction of a haloalkane with a strong oxidizing agent like potassium permanganate can indicate its susceptibility to oxidation. A color change in the permanganate solution is a positive indicator of a reaction.
Procedure:
-
Reagent Preparation: Prepare a dilute solution of potassium permanganate in a suitable solvent (e.g., acetone).
-
Reaction Setup: In a test tube, dissolve a small amount of this compound in the same solvent.
-
Initiation: Add the potassium permanganate solution dropwise to the this compound solution.
-
Observation: Observe any color change. The disappearance of the purple color of the permanganate ion (MnO₄⁻) and the formation of a brown precipitate of manganese dioxide (MnO₂) indicates that an oxidation-reduction reaction has occurred.
-
Control: A control test with only the solvent and potassium permanganate should be run in parallel to ensure the solvent itself does not react.
Conclusion
This compound is a valuable chemical intermediate that requires careful handling due to its flammable and irritant properties. By understanding its characteristics and adhering to the safety protocols outlined in this guide, researchers and scientists can mitigate the risks associated with its use. The implementation of robust safety practices, including the consistent use of appropriate personal protective equipment, proper storage, and adherence to emergency procedures, is essential for maintaining a safe laboratory environment.
References
- 1. scribd.com [scribd.com]
- 2. oecd.org [oecd.org]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. chm.uri.edu [chm.uri.edu]
- 6. sciencing.com [sciencing.com]
- 7. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. cerritos.edu [cerritos.edu]
Methodological & Application
Application Notes and Protocols for the Use of 3-Chlorohexane in Grignard Reagent Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic organometallic compounds widely employed in organic synthesis for the formation of carbon-carbon bonds. The preparation of Grignard reagents from secondary alkyl halides, such as 3-chlorohexane, presents unique challenges compared to their primary alkyl halide counterparts. This is primarily due to the lower reactivity of the carbon-chlorine bond and the increased propensity for side reactions, most notably Wurtz coupling.
This document provides detailed application notes and experimental protocols for the successful formation of 3-hexylmagnesium chloride and its subsequent use in common synthetic transformations. The protocols emphasize techniques to optimize reagent formation and minimize the formation of undesirable byproducts.
Formation of 3-Hexylmagnesium Chloride
The formation of a Grignard reagent involves the reaction of an alkyl halide with magnesium metal in an ethereal solvent. For secondary chlorides like this compound, initiation of the reaction can be sluggish, and competing side reactions can lower the yield of the desired organometallic reagent.
Key Considerations for Secondary Alkyl Chlorides
-
Reactivity: The order of reactivity for halogens in Grignard formation is I > Br > Cl. Consequently, alkyl chlorides are the least reactive.
-
Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with unreacted alkyl halide to form a dimer (in this case, 5,6-diethyloctane). This reaction is promoted by high local concentrations of the alkyl halide and elevated temperatures.[1][2]
-
Initiation: Activating the magnesium surface is crucial for initiating the reaction. This can be achieved through mechanical means (crushing the magnesium turnings) or by using chemical initiators like iodine or 1,2-dibromoethane.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential. These solvents solvate the magnesium species, stabilizing the Grignard reagent.
Experimental Protocol: Synthesis of 3-Hexylmagnesium Chloride
This protocol is adapted from established methods for Grignard reagent synthesis, with specific considerations for a secondary alkyl chloride.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (flame-dried)
Procedure:
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes, coating the magnesium surface. Allow the flask to cool to room temperature.
-
Initiation: Add a small portion of anhydrous ether or THF to the flask, just enough to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in the anhydrous solvent. Add a small aliquot (approx. 10%) of the this compound solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming or the addition of a few drops of 1,2-dibromoethane may be necessary.
-
Addition: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and external cooling with a water bath may be applied.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating to ensure complete consumption of the magnesium. The reaction mixture will typically appear as a cloudy, grayish-brown suspension.
Quantitative Analysis:
Due to the potential for side reactions, it is crucial to determine the concentration of the freshly prepared Grignard reagent before its use in subsequent reactions. Titration is a reliable method for this purpose.
| Titration Method | Indicator | Endpoint |
| Acid-Base Titration with sec-Butanol | 1,10-Phenanthroline | Persistent faint pink/red color |
| Titration with Iodine | N/A | Disappearance of the iodine color |
Application Notes: Reactions of 3-Hexylmagnesium Chloride
3-Hexylmagnesium chloride is a versatile nucleophile that can react with a wide range of electrophiles to form new carbon-carbon bonds. The following are representative applications.
Reaction with Aldehydes and Ketones to form Alcohols
Grignard reagents readily add to the carbonyl group of aldehydes and ketones to produce secondary and tertiary alcohols, respectively.
-
Reaction with Formaldehyde: The reaction of 3-hexylmagnesium chloride with formaldehyde, followed by an acidic workup, yields 3-ethylheptan-1-ol, a primary alcohol.
-
Reaction with other Aldehydes: Reaction with an aldehyde such as acetaldehyde will produce a secondary alcohol.
-
Reaction with Ketones: The reaction with a ketone like acetone will yield a tertiary alcohol. For instance, the reaction of hexylmagnesium chloride with 4-methyl-2-pentanone has been reported to produce the corresponding tertiary alcohol in good yield.
General Experimental Protocol for Reaction with a Ketone:
-
Cool the freshly prepared 3-hexylmagnesium chloride solution to 0 °C in an ice bath.
-
Add a solution of the ketone (1.0 equivalent) in anhydrous ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by distillation or column chromatography.
Reaction with Carbon Dioxide to form a Carboxylic Acid
The carboxylation of a Grignard reagent is a common method for the synthesis of carboxylic acids.
Experimental Protocol:
-
Pour the freshly prepared 3-hexylmagnesium chloride solution onto an excess of crushed dry ice (solid carbon dioxide) with vigorous stirring.
-
Allow the mixture to warm to room temperature as the excess carbon dioxide sublimes.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to yield the crude 3-ethylheptanoic acid.
-
Purify the carboxylic acid by distillation or recrystallization.
Data Presentation
Table 1: Summary of Potential Reactions and Expected Products
| Electrophile | Product | Product Class | Expected Yield |
| Formaldehyde | 3-Ethylheptan-1-ol | Primary Alcohol | Moderate to Good |
| Acetone | 2,4-Dimethyl-4-octanol | Tertiary Alcohol | Good |
| Carbon Dioxide | 3-Ethylheptanoic acid | Carboxylic Acid | Moderate to Good |
Note: Expected yields are based on general Grignard reactivity and the successful formation of the Grignard reagent. Actual yields will depend on the purity and concentration of the 3-hexylmagnesium chloride, which should be determined by titration.
Visualizations
Caption: Formation of 3-Hexylmagnesium Chloride and the Wurtz Coupling Side Reaction.
References
Application Notes and Protocols for Nucleophilic Substitution Reactions of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for nucleophilic substitution reactions of 3-chlorohexane, a secondary alkyl halide. The document outlines methodologies for both SN1 and SN2 reactions, yielding products such as ethers, nitriles, and alcohols. These products can serve as valuable intermediates and building blocks in synthetic organic chemistry and drug discovery. The protocols are based on established chemical principles and include representative data for reaction yields and product characterization.
Introduction to Nucleophilic Substitution on this compound
This compound is a versatile substrate for nucleophilic substitution reactions. As a secondary alkyl halide, it can undergo substitution via both SN1 and SN2 mechanisms, depending on the choice of nucleophile, solvent, and reaction conditions.
-
SN2 Reactions: These reactions are favored by strong, small nucleophiles and polar aprotic solvents. The reaction proceeds in a single, concerted step, resulting in an inversion of stereochemistry at the chiral center.
-
SN1 Reactions: These reactions are favored by weak nucleophiles, which are often the polar protic solvent themselves (solvolysis). The reaction proceeds through a planar carbocation intermediate, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
The choice of reaction pathway is crucial for controlling the desired product and its stereochemistry.
Data Presentation
The following table summarizes the expected outcomes for the nucleophilic substitution reactions of this compound detailed in the experimental protocols.
| Product Name | Nucleophile | Reaction Type | Solvent | Expected Yield (%) |
| 3-Ethoxyhexane | Sodium Ethoxide | SN2 | Ethanol | 75-85 |
| 3-Cyanohexane | Sodium Cyanide | SN2 | DMSO | 80-90 |
| 3-Hexanol | Sodium Hydroxide | SN2 | Aqueous Acetone | 65-75 |
| 3-Methoxyhexane | Methanol | SN1 (Solvolysis) | Methanol | 50-60 |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethoxyhexane via SN2 Reaction (Williamson Ether Synthesis)
This protocol describes the synthesis of 3-ethoxyhexane from this compound using a strong nucleophile, sodium ethoxide, in an SN2 reaction.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous Ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 100 mL of anhydrous ethanol. Carefully add small pieces of sodium metal (2.3 g, 0.1 mol) to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound (12.1 g, 0.1 mol) dropwise at room temperature with vigorous stirring.
-
Reflux: Once the addition is complete, heat the reaction mixture to reflux using a heating mantle for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 mL of cold water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude 3-ethoxyhexane by fractional distillation to obtain the pure product.
Expected Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.40 (q, 2H), 3.25 (m, 1H), 1.50-1.20 (m, 8H), 1.15 (t, 3H), 0.90 (t, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 81.5, 63.8, 31.9, 28.1, 22.9, 19.5, 15.6, 14.2, 9.7.
-
IR (neat, cm⁻¹): 2960, 2870, 1460, 1380, 1115 (C-O stretch).
-
MS (EI, m/z): 130 (M+), 101, 87, 59.
Protocol 2: Synthesis of 3-Cyanohexane via SN2 Reaction
This protocol details the synthesis of 3-cyanohexane using sodium cyanide in a polar aprotic solvent to favor the SN2 pathway.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium cyanide (5.4 g, 0.11 mol) in 100 mL of DMSO. Add this compound (12.1 g, 0.1 mol) to the solution.
-
Heating: Heat the reaction mixture to 80-90 °C with stirring for 6-8 hours. Monitor the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 300 mL of water. Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (3 x 100 mL to remove DMSO) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude 3-cyanohexane by vacuum distillation.
Expected Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 2.45 (m, 1H), 1.70-1.40 (m, 8H), 0.95 (t, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 121.5 (CN), 35.0, 31.5, 28.0, 22.5, 19.0, 13.8, 9.5.
-
IR (neat, cm⁻¹): 2960, 2875, 2245 (C≡N stretch), 1465, 1380.
-
MS (EI, m/z): 111 (M+), 82, 68, 55.
Protocol 3: Synthesis of 3-Hexanol via SN2 Reaction
This protocol describes the hydrolysis of this compound to 3-hexanol using a strong nucleophile.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Acetone
-
Water
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve sodium hydroxide (6.0 g, 0.15 mol) in 50 mL of water. Add 100 mL of acetone and then add this compound (12.1 g, 0.1 mol).
-
Reflux: Heat the mixture to reflux with vigorous stirring for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the acetone using a rotary evaporator. Add 100 mL of water to the residue and transfer to a separatory funnel. Extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
Purification: Purify the crude 3-hexanol by distillation.
Expected Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.60 (m, 1H), 1.60 (br s, 1H, OH), 1.50-1.25 (m, 8H), 0.90 (t, 6H).[1][2]
-
¹³C NMR (CDCl₃, 100 MHz): δ 73.0, 39.2, 30.2, 18.9, 14.2, 9.9.[2]
-
IR (neat, cm⁻¹): 3350 (broad, O-H stretch), 2960, 2875, 1460, 1380, 1110 (C-O stretch).
-
MS (EI, m/z): 102 (M+), 84, 73, 59.
Protocol 4: Synthesis of 3-Methoxyhexane via SN1 Solvolysis
This protocol describes the synthesis of 3-methoxyhexane through the solvolysis of this compound in methanol, favoring an SN1 mechanism.
Materials:
-
This compound
-
Anhydrous Methanol
-
Sodium bicarbonate
-
Water
-
Pentane
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (12.1 g, 0.1 mol) in 150 mL of anhydrous methanol.
-
Reflux: Heat the solution to reflux for 24-48 hours. The reaction is slow and requires extended heating.
-
Neutralization and Concentration: Cool the reaction mixture and neutralize the generated HCl by slowly adding solid sodium bicarbonate until effervescence ceases. Remove the methanol under reduced pressure.
-
Work-up: Add 100 mL of water to the residue and extract with pentane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the pentane by distillation or rotary evaporation at low temperature due to the product's volatility.
-
Purification: Purify the crude 3-methoxyhexane by fractional distillation.
Expected Product Characterization:
-
¹H NMR (CDCl₃, 400 MHz): δ 3.35 (s, 3H), 3.20 (m, 1H), 1.50-1.20 (m, 8H), 0.90 (t, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 81.0, 56.0, 31.8, 28.0, 22.8, 19.4, 14.1, 9.6.
-
IR (neat, cm⁻¹): 2960, 2870, 1460, 1380, 1110 (C-O stretch).
-
MS (EI, m/z): 116 (M+), 87, 73, 45.
Mandatory Visualizations
Caption: General workflow for SN2 reactions of this compound.
Caption: General workflow for SN1 solvolysis of this compound.
Caption: Role of this compound derivatives in early drug discovery.
Application in Drug Development
The products derived from nucleophilic substitution reactions of this compound, such as ethers and nitriles, are valuable in the context of drug discovery and development.
-
Aliphatic Ethers: Simple aliphatic ethers have a long history in medicine, primarily as anesthetic agents.[3] The ether linkage is relatively stable in vivo. The structure of 3-ethoxyhexane can serve as a simple scaffold or fragment in the design of new central nervous system (CNS) active compounds, where lipophilicity and the ability to cross the blood-brain barrier are crucial. Structure-activity relationship (SAR) studies often explore variations in alkyl chains of ethers to optimize potency and pharmacokinetic properties.[4]
-
Aliphatic Nitriles: The nitrile group is a versatile functional group in medicinal chemistry. It is relatively small, polar, and can act as a hydrogen bond acceptor.[5][6] The nitrile group is often used as a bioisostere for a carbonyl group or a halogen.[5][7] Introducing a nitrile can improve a molecule's metabolic stability, pharmacokinetic profile, and binding affinity to a biological target.[5][7] 3-Cyanohexane can be a starting point for the synthesis of more complex molecules where the nitrile group is either retained as a key pharmacophore or further transformed into other functional groups like amines or carboxylic acids.
References
- 1. Showing Compound 3-Hexanol (FDB008073) - FooDB [foodb.ca]
- 2. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for ketamine esters as short-acting anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Synthesis Using 3-Chlorohexane as a Starting Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic strategies for the preparation of amines utilizing 3-chlorohexane as a key starting material. The protocols outlined below are based on established organic chemistry principles. It is important to note that as a secondary alkyl halide, this compound may exhibit lower reactivity and yield in certain reactions compared to primary alkyl halides, and may also be more prone to side reactions such as elimination.
Synthesis of Primary Amines
The synthesis of primary amines from this compound can be approached through several methods, each with distinct advantages and disadvantages.
Azide Synthesis Followed by Reduction
This two-step method is generally preferred for the synthesis of primary amines from alkyl halides as it avoids the overalkylation issues common with direct amination.[1][2][3][4] The initial step involves a nucleophilic substitution (SN2) reaction with sodium azide to form 3-azidohexane. Subsequent reduction of the azide yields the desired primary amine, 3-aminohexane.[5]
Reaction Scheme: CH₃CH₂CH(Cl)CH₂CH₂CH₃ + NaN₃ → CH₃CH₂CH(N₃)CH₂CH₂CH₃ + NaCl CH₃CH₂CH(N₃)CH₂CH₂CH₃ + [H] → CH₃CH₂CH(NH₂)CH₂CH₂CH₃ + N₂
Illustrative Quantitative Data for Azide Synthesis and Reduction
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | This compound, Sodium Azide | - | DMF | 80-100 | 12-24 | 70-85 |
| 2 | 3-Azidohexane | LiAlH₄ | Diethyl Ether | 0 to reflux | 4-8 | 85-95 |
| 2 | 3-Azidohexane | H₂, Pd/C | Ethanol | 25 | 6-12 | 90-98 |
Experimental Protocol: Synthesis of 3-Aminohexane via Azide Reduction
Step 1: Synthesis of 3-Azidohexane
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-azidohexane. Caution: Low-molecular-weight alkyl azides can be explosive and should be handled with care.[1][2]
Step 2: Reduction of 3-Azidohexane to 3-Aminohexane (using LiAlH₄)
-
In a separate flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-azidohexane (1.0 eq) in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 4-8 hours.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the azide peak).
-
Cool the reaction to 0 °C and carefully quench by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash the filter cake with diethyl ether.
-
Dry the filtrate over anhydrous potassium carbonate and concentrate under reduced pressure to yield 3-aminohexane.
Caption: Workflow for the synthesis of 3-aminohexane from this compound via an azide intermediate.
Gabriel Synthesis
The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides. However, it is generally inefficient or fails with secondary alkyl halides like this compound due to steric hindrance, which disfavors the SN2 reaction with the bulky phthalimide nucleophile.[6][7] Alternative reagents have been developed that may improve yields with secondary halides.[6]
Reaction Scheme:
-
Potassium Phthalimide + this compound → N-(Hexan-3-yl)phthalimide + KCl
-
N-(Hexan-3-yl)phthalimide + Hydrazine → 3-Aminohexane + Phthalhydrazide
Illustrative Quantitative Data for Gabriel Synthesis
| Step | Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | This compound, Potassium Phthalimide | - | DMF | 100-150 | 24-48 | < 20 (expected) |
| 2 | N-(Hexan-3-yl)phthalimide | Hydrazine (N₂H₄) | Ethanol | Reflux | 2-4 | 70-90 |
Experimental Protocol: Gabriel Synthesis of 3-Aminohexane (Theoretical)
-
In a round-bottom flask, combine potassium phthalimide (1.1 eq) and this compound (1.0 eq) in DMF.
-
Heat the mixture to 100-150 °C with vigorous stirring for 24-48 hours.
-
Monitor the reaction for the formation of N-(hexan-3-yl)phthalimide.
-
After cooling, pour the reaction mixture into water and filter the precipitate.
-
Wash the solid with water and dry to obtain the crude N-alkylated phthalimide.
-
Suspend the N-(hexan-3-yl)phthalimide in ethanol and add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
-
Cool the mixture, acidify with dilute HCl, and filter to remove the phthalhydrazide.
-
Make the filtrate basic with NaOH and extract the product with diethyl ether.
-
Dry the organic layer and remove the solvent to yield 3-aminohexane.
Caption: Gabriel synthesis pathway for 3-aminohexane, highlighting the challenging alkylation step.
Synthesis of Secondary and Tertiary Amines
The direct alkylation of a primary or secondary amine with this compound can be used to prepare secondary and tertiary amines, respectively. However, this method often leads to a mixture of products due to overalkylation, where the amine product is also a nucleophile and can react further with the alkyl halide.[1][8]
Synthesis of a Secondary Amine (e.g., N-Ethyl-3-aminohexane)
Reaction Scheme: CH₃CH₂NH₂ (excess) + CH₃CH₂CH(Cl)CH₂CH₂CH₃ → [CH₃CH₂NH₂(CH(CH₂CH₃)CH₂CH₂CH₃)]⁺Cl⁻ [CH₃CH₂NH₂(CH(CH₂CH₃)CH₂CH₂CH₃)]⁺Cl⁻ + CH₃CH₂NH₂ ⇌ CH₃CH₂NH(CH(CH₂CH₃)CH₂CH₂CH₃) + [CH₃CH₂NH₃]⁺Cl⁻
Illustrative Quantitative Data for Secondary Amine Synthesis
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| This compound, Ethylamine (excess) | - | Ethanol | 80-100 (sealed tube) | 12-24 | 40-60 (product mixture) |
Experimental Protocol: Synthesis of N-Ethyl-3-aminohexane
-
Place a solution of this compound (1.0 eq) in ethanol in a sealed tube.
-
Add a large excess of ethylamine (5-10 eq) to the tube.
-
Seal the tube and heat it to 80-100 °C for 12-24 hours.
-
After cooling, carefully open the tube and transfer the contents to a round-bottom flask.
-
Remove the excess ethylamine and ethanol under reduced pressure.
-
Treat the residue with aqueous NaOH to liberate the free amines.
-
Extract the mixture with diethyl ether.
-
Dry the organic layer and concentrate it.
-
Purify the resulting mixture of primary, secondary, and potentially tertiary amines and quaternary ammonium salts by fractional distillation or column chromatography.
Caption: Reaction pathway for secondary amine synthesis, indicating the potential for overalkylation.
Direct Amination with Ammonia
The direct reaction of this compound with ammonia is a straightforward approach but is generally not a preferred laboratory method for preparing primary amines due to the formation of a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt.[6][7][8][9][10][11][12][13] To favor the formation of the primary amine, a very large excess of ammonia must be used.[6][11] As a secondary halide, this compound can undergo both SN1 and SN2 reaction mechanisms.[9]
Reaction Scheme (Simplified for Primary Amine Formation): CH₃CH₂CH(Cl)CH₂CH₂CH₃ + 2NH₃ (excess) → CH₃CH₂CH(NH₂)CH₂CH₂CH₃ + NH₄Cl
Illustrative Quantitative Data for Direct Amination
| Reactants | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield of Primary Amine (%) |
| This compound, Ammonia (large excess) | - | Ethanol | 100-120 (sealed tube) | 24-48 | 30-50 |
Experimental Protocol: Direct Amination of this compound
-
In a thick-walled sealed tube, place a solution of this compound (1.0 eq) in ethanol.
-
Cool the tube in an ice-salt bath and carefully add a large excess of a concentrated solution of ammonia in ethanol.
-
Seal the tube and allow it to warm to room temperature behind a safety shield.
-
Heat the tube to 100-120 °C for 24-48 hours.
-
After cooling, carefully open the tube and transfer the contents to a flask.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Add aqueous NaOH to the residue to liberate the free amines.
-
Extract the mixture with diethyl ether, dry the organic layer, and concentrate.
-
The resulting mixture will require purification, typically by fractional distillation, to separate the desired 3-aminohexane from the other alkylated products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. nucleophilic substitution mechanism reaction of ammonia amines with halogenoalkanes haloalkanes reagents reaction conditions organic synthesis [docbrown.info]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. savemyexams.com [savemyexams.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Application of 3-Chlorohexane in Williamson Ether Synthesis: A Detailed Guide for Researchers
Application Note AP-WES-03CH
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic synthesis for the preparation of both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, wherein an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide to form an ether. While the synthesis is highly efficient for primary alkyl halides, its application with secondary halides, such as 3-chlorohexane, presents significant challenges due to a competing elimination (E2) pathway.[1][2] This document provides a detailed overview of the application of this compound in the Williamson ether synthesis, including potential side reactions, and offers a general protocol for researchers in drug development and organic synthesis.
This compound is a secondary alkyl halide, and its use in the Williamson ether synthesis is often accompanied by the formation of hexene isomers as byproducts through E2 elimination.[1][2] The steric hindrance around the secondary carbon atom in this compound makes it more susceptible to elimination, especially in the presence of a strong, sterically hindered base. The choice of the alkoxide, solvent, and reaction temperature are critical parameters that can be optimized to favor the desired SN2 substitution over the E2 elimination.
Key Considerations for Using this compound
Several factors must be carefully considered to maximize the yield of the ether product and minimize the formation of elimination byproducts:
-
Choice of Alkoxide: Less sterically hindered alkoxides, such as sodium ethoxide or sodium methoxide, are preferred to minimize the E2 reaction.[3] Using a bulky alkoxide like potassium tert-butoxide would almost exclusively lead to the elimination product.
-
Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over the E2 pathway. However, the reaction rate will be slower at lower temperatures, necessitating a longer reaction time. Typical temperatures for Williamson ether synthesis range from 50 to 100 °C.[4]
-
Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are known to accelerate SN2 reactions and are good choices for this synthesis.[5] Protic solvents, like the parent alcohol of the alkoxide, can also be used but may lead to a higher proportion of elimination products.
-
Leaving Group: While chloride is a reasonable leaving group, the corresponding bromide or iodide (3-bromohexane or 3-iodohexane) would be more reactive towards SN2 displacement, potentially leading to higher yields of the ether under milder conditions.
Expected Products
The reaction of this compound with an alkoxide (e.g., sodium ethoxide) is expected to yield a mixture of the desired ether (e.g., 3-ethoxyhexane) and various isomers of hexene due to the E2 elimination.
Experimental Protocol: Synthesis of 3-Ethoxyhexane from this compound
This protocol provides a general procedure for the synthesis of 3-ethoxyhexane. Researchers should note that the yields are expected to be moderate and that the protocol may require optimization to improve the ratio of substitution to elimination products.
Materials:
-
This compound (C₆H₁₃Cl)
-
Sodium ethoxide (NaOEt) or Sodium metal (Na) and absolute ethanol (EtOH)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Alkoxide Preparation (if not using commercial sodium ethoxide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add freshly cut sodium metal (1.0 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Allow the reaction to proceed until all the sodium has dissolved to form sodium ethoxide.
-
Remove the excess ethanol under reduced pressure.
-
-
Reaction Setup:
-
To the flask containing the prepared sodium ethoxide (or commercially available sodium ethoxide, 1.1 eq), add anhydrous DMF (10 mL per 1 g of this compound) under a nitrogen atmosphere.
-
Stir the mixture at room temperature until the sodium ethoxide is fully dissolved or suspended.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of this compound:
-
Slowly add this compound (1.0 eq) to the stirred solution of sodium ethoxide in DMF via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically run for 4-8 hours.
-
-
Work-up:
-
After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product will be a mixture of 3-ethoxyhexane and hexene isomers.
-
Purify the crude product by fractional distillation to separate the desired ether from the lower-boiling alkene byproducts.
-
Data Presentation:
| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₆H₁₃Cl | 120.62 | ~123 | ~0.87 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | - | - |
| 3-Ethoxyhexane | C₈H₁₈O | 130.23 | ~141 | ~0.78 |
| Hexene (isomers) | C₆H₁₂ | 84.16 | 60-69 | ~0.67 |
Note: The boiling points and densities are approximate values and can vary slightly.
Visualizations
Caption: General workflow of the Williamson ether synthesis.
Caption: Competing SN2 and E2 pathways for this compound.
References
Application Note: Analysis of 3-Chlorohexane using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical components within a sample.[1] This method is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. 3-Chlorohexane (C₆H₁₃Cl) is a halogenated alkane, and its detection and quantification are important in various fields, including environmental monitoring and industrial chemical analysis. This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Principle of GC-MS
In GC-MS, the sample is first vaporized and injected into a gas chromatograph. An inert carrier gas transports the vaporized sample through a heated column containing a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary phase, which is influenced by their boiling points and chemical properties.[2] As the separated components elute from the column, they enter the mass spectrometer, where they are ionized. The resulting ions are then sorted by their mass-to-charge ratio (m/z) and detected. The mass spectrum provides a unique fragmentation pattern for each compound, enabling its identification.[2]
Application
This protocol is intended for researchers, scientists, and drug development professionals for the qualitative and quantitative analysis of this compound in a liquid organic matrix. The methodology can be adapted for various sample types with appropriate sample preparation.
Experimental Protocols
1. Sample Preparation
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The goal is to isolate and concentrate the analyte of interest while removing interfering matrix components.[2][3]
a. Liquid Sample Dilution Protocol:
For liquid samples expected to contain this compound, a simple dilution is often sufficient.
-
Solvent Selection: Choose a volatile organic solvent in which this compound is soluble. Recommended solvents include hexane, dichloromethane, or ethyl acetate.[2][4] Avoid using water or non-volatile solvents.[2][3]
-
Dilution: Prepare a stock solution of the sample by dissolving a known weight or volume in the selected solvent. Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 0.1 to 10 µg/mL.[3][4]
-
Filtration: If the sample contains any particulate matter, centrifuge or filter it through a 0.45 µm syringe filter to prevent blockage of the GC inlet and column.[4]
-
Transfer: Transfer the final diluted sample to a 2 mL glass autosampler vial for analysis.[2][4]
b. Liquid-Liquid Extraction (LLE) Protocol (for aqueous samples):
This protocol is suitable for extracting this compound from an aqueous matrix.
-
Sample Collection: Collect the aqueous sample in a clean glass container.
-
Extraction: In a separatory funnel, add a known volume of the aqueous sample and an equal volume of an immiscible organic solvent (e.g., hexane or dichloromethane).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the pressure.
-
Phase Separation: Allow the layers to separate. The organic layer containing the this compound will be the top layer if using hexane and the bottom layer if using dichloromethane.
-
Collection: Carefully drain and collect the organic layer.
-
Drying: Dry the collected organic extract by passing it through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration (Optional): If the concentration of this compound is low, the extract can be concentrated by gently evaporating the solvent under a stream of nitrogen gas.[5]
-
Final Preparation: Reconstitute the dried residue in a known volume of a suitable solvent and transfer to a GC vial.
2. GC-MS Instrumentation and Conditions
The following table outlines the recommended instrumental parameters for the analysis of this compound.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Temperature Program | Initial temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °CHold: 5 min at 200 °C |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 200 m/z |
| Solvent Delay | 3 min |
Data Presentation
Identification and Quantification
The identification of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard or a reference library such as the NIST Mass Spectral Library.[6] The mass spectrum of this compound is characterized by its molecular ion peak and specific fragmentation pattern.
Table 1: Characteristic Mass Fragments of this compound
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 120/122 | Molecular Ion ([M]⁺, [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes) |
| 91 | [M - C₂H₅]⁺ |
| 85 | [M - Cl]⁺ |
| 63 | [C₅H₃]⁺ |
| 56 | [C₄H₈]⁺ |
| 43 | [C₃H₇]⁺ |
Note: The relative abundances of these ions may vary slightly depending on the instrument and analytical conditions.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-chlorohexane. The included protocols offer standardized procedures for sample preparation and data acquisition, ensuring reproducibility and accuracy in experimental results.
Introduction to NMR Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For this compound (C₆H₁₃Cl), ¹H and ¹³C NMR spectroscopy provide detailed information about its carbon framework and the chemical environment of each proton and carbon atom. The presence of the electronegative chlorine atom at the C3 position significantly influences the chemical shifts of nearby nuclei, providing key structural insights.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectral Data of this compound
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |
| H1 | ~0.92 | Triplet | 3H | ~7.0 |
| H2 | ~1.40 - 1.60 | Multiplet | 2H | - |
| H3 | ~3.95 | Quintet (tt) | 1H | J(H3,H2) ≈ 6.5, J(H3,H4) ≈ 6.5 |
| H4 | ~1.70 - 1.85 | Multiplet | 2H | - |
| H5 | ~1.40 - 1.60 | Multiplet | 2H | - |
| H6 | ~0.90 | Triplet | 3H | ~7.0 |
Note: The signals for H2 and H5, as well as H4, are complex multiplets due to overlapping signals and second-order effects. The chemical shifts are approximate and may vary slightly depending on the solvent and spectrometer frequency.
¹³C NMR Spectral Data of this compound
| Label | Chemical Shift (δ, ppm) |
| C1 | ~13.9 |
| C2 | ~25.8 |
| C3 | ~63.5 |
| C4 | ~38.7 |
| C5 | ~19.2 |
| C6 | ~13.8 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Spectroscopy
This protocol outlines the standard procedure for preparing a solution of this compound for NMR analysis.
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble, typically Chloroform-d (CDCl₃).
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the this compound.
-
Homogenization: Gently swirl the vial to ensure the complete dissolution of the sample.
-
Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., Bruker 400 MHz).
-
Instrument Setup:
-
Log in to the spectrometer software.
-
Insert the prepared NMR sample into the spinner turbine and clean the outside of the tube.
-
Place the sample in the autosampler or manually insert it into the magnet.
-
-
¹H NMR Acquisition:
-
Load a standard proton experiment parameter set.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done automatically using a command like topshim.
-
Set the receiver gain automatically.
-
Acquire the ¹H NMR spectrum using the following typical parameters:
-
Pulse Program: zg30 (a 30-degree pulse)
-
Number of Scans (ns): 8 to 16
-
Acquisition Time (aq): 3-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 12-16 ppm
-
-
-
¹³C NMR Acquisition:
-
Load a standard carbon experiment parameter set with proton decoupling (e.g., zgpg30).
-
The lock and shim from the ¹H experiment can typically be used.
-
Set the receiver gain.
-
Acquire the ¹³C NMR spectrum using the following typical parameters:
-
Pulse Program: zgpg30 (a 30-degree pulse with proton decoupling)
-
Number of Scans (ns): 128 to 1024 (or more, depending on concentration)
-
Acquisition Time (aq): 1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 220-240 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Pick the peaks in both spectra.
-
Visualizations
Molecular Structure of this compound
Caption: Molecular structure of this compound with numbered carbon atoms.
Experimental Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
¹H NMR Splitting Pattern of the H3 Proton
Caption: Theoretical splitting pattern for the H3 proton of this compound.
Application Note: Infrared (IR) Spectroscopy Analysis of 3-Chlorohexane
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analysis of 3-Chlorohexane using Infrared (IR) Spectroscopy. It outlines the characteristic absorption bands for the identification and characterization of this haloalkane. Detailed experimental protocols for sample preparation and spectral acquisition are provided, along with a workflow for data interpretation. This guide is intended for professionals in research and development who utilize vibrational spectroscopy for chemical analysis.
Introduction to IR Analysis of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in an IR spectrum. For this compound (C₆H₁₃Cl), IR spectroscopy is instrumental in confirming the presence of its alkane structure (C-H bonds) and the key carbon-chlorine (C-Cl) bond. While many characteristic bands for alkyl halides fall into the complex "fingerprint region" (below 1500 cm⁻¹), the C-Cl stretching vibration provides a valuable marker for identification.[2][3]
Characteristic IR Absorption Data for this compound
The IR spectrum of this compound is dominated by absorptions corresponding to C-H stretching and bending vibrations from its hexane backbone, and the C-Cl stretching vibration. The key quantitative data for expected absorption bands are summarized below.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2850 - 3000 | C-H (alkane) | Stretch | Strong |
| 1450 - 1470 | -CH₂- | Bend (Scissoring) | Medium |
| 1375 - 1385 | -CH₃ | Bend (Symmetrical) | Medium |
| 850 - 550 | C-Cl | Stretch | Strong |
Note: The C-Cl stretch for aliphatic chlorides can be found in the 850-550 cm⁻¹ range.[2][3] The exact position depends on the substitution, with secondary chlorides like this compound absorbing within this window.
Experimental Protocol: Neat Liquid Sample Analysis
This protocol describes the procedure for obtaining an IR spectrum of pure (neat) this compound, which is a liquid at room temperature.[4]
3.1. Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., Sodium Chloride - NaCl or Potassium Bromide - KBr)[1]
-
Desiccator for storing salt plates
-
Pasteur pipette
-
Kimwipes or other lint-free tissue
-
Acetone (or other suitable volatile solvent for cleaning)
-
Gloves
3.2. Sample Preparation and Acquisition Workflow
The overall workflow for the experiment is depicted below.
Caption: Workflow for IR analysis of liquid this compound.
3.3. Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be empty.
-
Background Spectrum: Run a background spectrum. This measures the atmosphere inside the sample compartment (CO₂, H₂O) and allows the instrument to subtract it from the sample spectrum.
-
Salt Plate Handling: Remove two salt plates from the desiccator, handling them only by the edges to avoid transferring moisture and oils. If the plates are not clean, rinse them with a small amount of dry acetone and wipe them dry with a Kimwipe.[5]
-
Sample Application: Using a Pasteur pipette, place one to two drops of this compound onto the center of one salt plate.[6]
-
Creating the Sample Film: Gently place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.[7] Avoid applying excessive pressure, which could damage the plates.
-
Acquiring the Spectrum: Carefully place the salt plate "sandwich" into the sample holder in the spectrometer's sample compartment. Close the compartment lid and initiate the sample scan according to the instrument's software instructions.
-
Data Processing and Interpretation: Once the scan is complete, the software will display the spectrum. Perform any necessary data processing, such as baseline correction. Identify the major absorption peaks and compare their wavenumbers to the reference data in Section 2 to confirm the presence of the expected functional groups.
-
Cleaning: After analysis, separate the salt plates, clean them thoroughly with acetone, and return them to the desiccator to protect them from atmospheric moisture.[6]
Data Interpretation and Logical Relationships
The interpretation of the resulting spectrum follows a logical process to confirm the structure of this compound.
Caption: Logical flow for interpreting the IR spectrum of this compound.
A successful analysis will show strong absorption bands in the 2850-3000 cm⁻¹ region, confirming the aliphatic C-H stretches.[8] The presence of a strong band in the 850-550 cm⁻¹ region is indicative of the C-Cl stretch, confirming the compound as a chloroalkane.[9][10] The combination of these features, along with the characteristic C-H bending vibrations, provides strong evidence for the identification of this compound.
References
- 1. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. webassign.net [webassign.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. scribd.com [scribd.com]
- 10. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Application Note and Protocol: Determining the Optical Activity of (R)-3-Chlorohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Optical activity is a critical property of chiral molecules, which are non-superimposable on their mirror images.[1] Enantiomers, a pair of chiral molecules that are mirror images of each other, rotate the plane of polarized light in equal but opposite directions.[1][2] The direction and magnitude of this rotation are fundamental characteristics used to identify and quantify enantiomers, a crucial aspect in the pharmaceutical industry where the physiological activity of a drug can be highly dependent on its stereochemistry. This document provides a detailed protocol for determining the optical activity of (R)-3-Chlorohexane, a chiral organohalogen, using polarimetry.
3-Chlorohexane possesses a chiral center at the third carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, an ethyl group, and a propyl group.[1][3] This chirality gives rise to two enantiomers: (R)-3-Chlorohexane and (S)-3-Chlorohexane.[1][2] A solution containing a pure enantiomer is optically active, while a racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out.[1][2]
Data Presentation
The specific rotation is a standardized measure of a compound's optical activity. It is calculated from the observed rotation, which depends on the concentration of the sample, the length of the polarimeter tube, the temperature, and the wavelength of the light source.[4] The specific rotation, denoted as ([α]), is calculated using the following formula:
([α]^T_λ = α / (l \times c))
Where:
-
([α]^T_λ) is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in grams per milliliter (g/mL).[5]
The following table presents hypothetical, yet realistic, data for the determination of the optical activity of (R)-3-Chlorohexane.
| Enantiomer | Concentration (g/mL) | Solvent | Temperature (°C) | Wavelength (nm) | Observed Rotation (α) | Specific Rotation ([α]^T_λ) |
| (R)-3-Chlorohexane | 0.1 | Ethanol | 20 | 589 (Sodium D-line) | -0.85° | -8.5° |
| (S)-3-Chlorohexane | 0.1 | Ethanol | 20 | 589 (Sodium D-line) | +0.85° | +8.5° |
| Racemic Mixture | 0.2 | Ethanol | 20 | 589 (Sodium D-line) | 0.00° | 0.0° |
Note: The specific rotation values presented in this table are hypothetical examples for illustrative purposes.
Experimental Protocols
Protocol for Determining the Optical Activity of (R)-3-Chlorohexane using a Polarimeter
This protocol outlines the steps for measuring the optical rotation of (R)-3-Chlorohexane.
1. Materials and Equipment
-
Polarimeter
-
Polarimeter cell (1 dm path length)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
(R)-3-Chlorohexane sample
-
Spectroscopic grade solvent (e.g., ethanol)
-
Pasteur pipettes
2. Instrument Setup and Calibration
-
Turn on the polarimeter and the light source (typically a sodium lamp) and allow the instrument to warm up for at least 10-15 minutes to ensure a stable reading.[5]
-
Clean the polarimeter cell with the chosen solvent (e.g., ethanol) and then rinse it with the pure solvent.
-
Fill the polarimeter cell with the pure solvent, ensuring there are no air bubbles in the light path.
-
Place the solvent-filled cell in the polarimeter and take a blank reading. This value should be zeroed out to calibrate the instrument.
3. Sample Preparation
-
Accurately weigh a specific amount of (R)-3-Chlorohexane (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the weighed sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in the chosen solvent (e.g., ethanol) and fill the flask to the mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
Calculate the concentration of the solution in g/mL.
4. Measurement of Optical Rotation
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, again making sure to avoid air bubbles.
-
Place the filled cell into the sample chamber of the polarimeter.
-
Record the observed rotation (α) provided by the instrument's readout. It is good practice to take multiple readings and average them to ensure accuracy.
-
Record the temperature of the sample and the wavelength of the light source used for the measurement.
5. Calculation of Specific Rotation
-
Use the recorded observed rotation (α), the known path length of the cell (l), and the calculated concentration (c) to determine the specific rotation ([α]^T_λ) using the formula mentioned previously.
Mandatory Visualizations
References
- 1. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. Chiral compound analyses and Faraday polarimetry | Chiral Detector - IBZ Messtechnik [ibzmesstechnik.de]
- 5. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]
Application Note: Synthesis of Hexene Isomers via Dehydrohalogenation of 3-Chlorohexane
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dehydrohalogenation is a fundamental elimination reaction in organic chemistry used for the synthesis of alkenes from alkyl halides.[1] This process involves the removal of a hydrogen atom and a halogen from adjacent carbon atoms, typically facilitated by a strong base.[2] For unsymmetrical alkyl halides like 3-chlorohexane, the regioselectivity of the reaction is a key consideration, often governed by Zaitsev's rule. Zaitsev's rule predicts that the major product will be the more substituted, and therefore more stable, alkene.[3][4] This is achieved by removing a hydrogen atom from the β-carbon that is bonded to the fewest hydrogen atoms. The reaction typically proceeds through a bimolecular (E2) mechanism, which is a single-step process where the base abstracts a proton and the leaving group departs simultaneously.[2][5]
The dehydrohalogenation of this compound can yield a mixture of hexene isomers, primarily (E/Z)-2-hexene and (E/Z)-3-hexene. The use of a strong, non-bulky base such as sodium ethoxide in ethanol at elevated temperatures favors the formation of these Zaitsev products.[6] This document provides a detailed protocol for this transformation, methods for product analysis, and representative data.
Reaction Scheme
The dehydrohalogenation of this compound using sodium ethoxide in ethanol proceeds as follows, yielding a mixture of isomeric hexenes:
CH3CH2CH(Cl)CH2CH2CH3 --(NaOEt, EtOH, Δ)--> CH3CH=CHCH2CH2CH3 + CH3CH2CH=CHCH2CH3 + NaCl + EtOH
-
Substrate: this compound
-
Base/Solvent: Sodium Ethoxide (NaOEt) in Ethanol (EtOH)
-
Products: 2-Hexene (E/Z isomers) and 3-Hexene (E/Z isomers)
Experimental Protocol: Zaitsev Elimination of this compound
This protocol details the synthesis of hexene isomers from this compound using sodium ethoxide, favoring the formation of the more stable alkene products.
1. Materials and Reagents:
-
This compound (C₆H₁₃Cl)
-
Sodium metal (Na)
-
Anhydrous Ethanol (C₂H₅OH)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
2. Apparatus:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel (125 mL)
-
Erlenmeyer flasks
-
Apparatus for simple or fractional distillation
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
3. Procedure:
a) Preparation of Sodium Ethoxide Solution (Base):
-
Carefully add 2.3 g of sodium metal (cut into small pieces) to 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a reflux condenser.
-
The reaction is exothermic; allow it to proceed until all the sodium has dissolved. If necessary, gently warm the flask to complete the reaction.
-
Cool the resulting sodium ethoxide solution to room temperature.
b) Dehydrohalogenation Reaction:
-
To the freshly prepared sodium ethoxide solution, add 9.5 g (0.08 mol) of this compound and a few boiling chips.
-
Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux with stirring for 2 hours to ensure the reaction goes to completion.
c) Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with 20 mL portions of diethyl ether.
-
Combine the organic extracts and wash them once with 30 mL of water, followed by one wash with 30 mL of saturated brine solution to aid in the removal of dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant or filter the dried ether solution into a clean, dry flask.
d) Purification and Analysis:
-
Remove the bulk of the diethyl ether solvent using a rotary evaporator or by simple distillation.
-
Purify the resulting crude product (a mixture of hexene isomers) by fractional distillation, collecting the fraction boiling between 63-69 °C.[7]
-
Analyze the purified product using GC-MS to determine the relative percentages of the different hexene isomers formed.
4. Safety Precautions:
-
Handle sodium metal with extreme care; it reacts violently with water.
-
Ethanol and diethyl ether are highly flammable; perform the experiment in a well-ventilated fume hood away from open flames.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Data Presentation
The product distribution from the dehydrohalogenation of this compound is dependent on reaction conditions. Following the Zaitsev-orientated protocol above, a mixture of 2-hexene and 3-hexene is expected. The trans (E) isomers are generally favored over the cis (Z) isomers due to greater thermodynamic stability.
Table 1: Representative Product Distribution for the Dehydrohalogenation of this compound
| Product Isomer | Structure | Boiling Point (°C) | Representative Yield (%) |
| (E)-2-Hexene | trans-CH₃CH=CHCH₂CH₂CH₃ | 67.9 | ~45% |
| (Z)-2-Hexene | cis-CH₃CH=CHCH₂CH₂CH₃ | 68.8 | ~15% |
| (E)-3-Hexene | trans-CH₃CH₂CH=CHCH₂CH₃ | 67.1 | ~25% |
| (Z)-3-Hexene | cis-CH₃CH₂CH=CHCH₂CH₃ | 66.4 | ~10% |
| Total Yield | - | - | ~95% |
Note: The yields presented are representative and based on the principles of Zaitsev's rule and alkene stability.[3][4] Actual experimental yields may vary.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure, from setup to final analysis.
Caption: Workflow for the synthesis and analysis of hexenes.
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. 7.4 Introduction to Elimination Reactions [Zaitsev's Rule and the Stability of Alkenes] - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dehydrohalogenation of Haloalkanes Chemistry Tutorial [ausetute.com.au]
- 7. Hexene - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Separation of 3-Chlorohexane and 2-Chlorohexane Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in separating 3-Chlorohexane and 2-Chlorohexane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and 2-Chlorohexane relevant for separation?
A1: The primary difference lies in their boiling points, which are very close, making separation by distillation challenging. 2-Chlorohexane has a boiling point of approximately 122-124°C, while this compound boils at around 125°C. This small difference necessitates highly efficient separation techniques. Both are positional isomers, with the chlorine atom at different positions on the hexane chain.[1] this compound is also a chiral molecule, meaning it exists as two enantiomers (R and S forms), which will not be separated by standard chromatographic or distillation methods unless a chiral stationary phase or additive is used.[2][3]
| Property | 2-Chlorohexane | This compound |
| Molecular Formula | C₆H₁₃Cl | C₆H₁₃Cl |
| Molecular Weight | 120.62 g/mol | 120.62 g/mol |
| Boiling Point | ~122-124°C | ~125°C |
| Chirality | Achiral | Chiral |
Q2: Which separation techniques are most effective for this compound and 2-Chlorohexane?
A2: Due to the close boiling points, Gas Chromatography (GC) is generally the most effective and preferred method for both analytical and preparative scale separation of these isomers. Fractional Distillation can be used, but it requires a highly efficient fractionating column and careful control of conditions. High-Performance Liquid Chromatography (HPLC) is a potential but less common method for separating these types of non-polar isomers.
Q3: Can I separate the enantiomers of this compound using these methods?
A3: Standard fractional distillation and conventional gas chromatography or HPLC will not separate the (R)- and (S)-enantiomers of this compound. To separate enantiomers, you would need to employ chiral separation techniques, such as using a chiral stationary phase in GC or HPLC.
Troubleshooting Guides
Fractional Distillation
Issue: Poor separation of isomers during fractional distillation.
Possible Causes & Solutions:
-
Insufficient Column Efficiency: The number of theoretical plates in your fractionating column is too low for the small boiling point difference.
-
Distillation Rate is Too Fast: A high distillation rate does not allow for the establishment of a proper temperature gradient and equilibrium within the column.
-
Solution: Reduce the heating rate to ensure a slow and steady distillation. A drop rate of 1-2 drops per second for the distillate is a good starting point.[6]
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient.
-
Solution: Insulate the fractionating column with glass wool or aluminum foil to maintain a consistent temperature gradient.[4]
-
-
Incorrect Thermometer Placement: If the thermometer bulb is not positioned correctly at the head of the column, the recorded temperature will not accurately reflect the boiling point of the vapor reaching the condenser.
-
Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.
-
Gas Chromatography (GC)
Issue: Co-elution or poor resolution of 2-Chlorohexane and this compound peaks.
Possible Causes & Solutions:
-
Inappropriate GC Column (Stationary Phase): The stationary phase is not providing sufficient selectivity for the isomers.
-
Solution: Since these are non-polar to slightly polar compounds, a non-polar or mid-polarity column is recommended. Start with a non-polar phase like a 100% dimethylpolysiloxane (e.g., DB-1, HP-1). If co-elution persists, try a mid-polarity phase containing phenyl groups (e.g., 5% phenyl-methylpolysiloxane like DB-5) to introduce different selectivity based on subtle polarity differences.[7][8]
-
-
Suboptimal Oven Temperature Program: The temperature program may be too fast or the initial temperature too high.
-
Solution:
-
Lower the initial temperature: Start the oven temperature well below the boiling points of the isomers (e.g., 50-60°C).
-
Use a slower ramp rate: A slower temperature ramp (e.g., 2-5°C/min) will increase the interaction time with the stationary phase and improve resolution.
-
Incorporate an isothermal hold: Holding the temperature steady for a few minutes once the elution of the isomers begins can enhance separation.
-
-
-
Incorrect Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., Helium, Hydrogen) is not optimal for the column dimensions.
-
Solution: Optimize the linear velocity of the carrier gas. This can be done experimentally by performing a van Deemter plot analysis or by setting the flow rate to the manufacturer's recommendation for the specific column.
-
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and poor resolution.
-
Solution: Dilute your sample or reduce the injection volume.[9]
-
Experimental Protocols
Preparative Fractional Distillation
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column with at least 20 theoretical plates), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glass joints are properly sealed.
-
Place a stir bar in the round-bottom flask.
-
-
Procedure:
-
Add the mixture of 2-Chlorohexane and this compound to the round-bottom flask (do not fill more than two-thirds full).
-
Insulate the fractionating column with glass wool or aluminum foil.
-
Begin heating the flask gently while stirring.
-
Observe the vapor front rising slowly up the column.
-
Adjust the heating to maintain a slow, steady distillation rate (1-2 drops per second).
-
Collect the initial fraction, which will be enriched in the lower-boiling 2-Chlorohexane. The temperature should hold steady at approximately 122-124°C.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes at the boiling point of this compound (~125°C), change the receiving flask again to collect the purer this compound fraction.
-
Analyze the collected fractions by GC to determine their purity.
-
Analytical Gas Chromatography (GC)
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Capillary GC column: A non-polar (e.g., 100% dimethylpolysiloxane) or a mid-polarity (e.g., 5% phenyl-methylpolysiloxane) column, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C (FID) or as per MS requirements.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Injection Volume: 1 µL (adjust as necessary to avoid column overload).
-
Split Ratio: 50:1 (adjust based on sample concentration).
-
-
Sample Preparation:
-
Dilute the isomer mixture in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.
-
-
Analysis:
-
Inject the sample and acquire the chromatogram.
-
Identify the peaks based on their retention times (2-Chlorohexane is expected to elute slightly earlier than this compound).
-
Quantify the relative amounts of each isomer by integrating the peak areas.
-
Visualizations
References
- 1. nacalai.com [nacalai.com]
- 2. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 3. brainly.com [brainly.com]
- 4. Purification [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Chlorohexane by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-chlorohexane by fractional distillation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of pure this compound?
A1: The boiling point of this compound is approximately 123-125°C at atmospheric pressure.
Q2: What are the most common impurities in a crude sample of this compound?
A2: Common impurities can include other isomers formed during synthesis, such as 2-chlorohexane, and unreacted starting materials like 3-hexanol. The presence and amount of these impurities will depend on the synthetic route used.
Q3: When is fractional distillation necessary for purifying this compound?
A3: Fractional distillation is necessary when the boiling points of this compound and its impurities are close (a difference of less than 25°C). Given the boiling points of potential impurities like 2-chlorohexane (around 122-125°C) and 3-hexanol (approximately 135°C), fractional distillation is the recommended method for achieving high purity.[1][2]
Q4: Are there any known azeotropes of this compound with common solvents?
A4: There is no readily available published data on the azeotropic behavior of this compound with common laboratory solvents. If you are distilling this compound from a reaction mixture containing solvents, it is advisable to first remove the bulk of the solvent under reduced pressure (if the solvent has a much lower boiling point) before proceeding with fractional distillation. For critical applications, it is recommended to experimentally determine if an azeotrope forms with any residual solvent.
Q5: What are the primary safety concerns when distilling this compound?
A5: this compound is a flammable liquid and can cause skin and eye irritation.[3] It is important to perform the distillation in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that the distillation apparatus is securely clamped and that all joints are properly sealed to prevent the escape of flammable vapors.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Distillation is very slow or not occurring at all. | - Inadequate heating of the distillation pot.- Heat loss from the fractionating column. | - Gradually increase the heating mantle temperature.- Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss. |
| The temperature at the distillation head is fluctuating. | - Uneven boiling in the distillation pot.- The distillation rate is too fast. | - Ensure smooth boiling by using boiling chips or a magnetic stirrer.- Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second). |
| The distillate is not pure this compound. | - Inefficient fractionating column.- Distillation rate is too high.- The boiling point difference between this compound and the impurity is very small. | - Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings) to increase the number of theoretical plates.- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established in the column.- If isomers are present, a highly efficient column and a very slow distillation rate are crucial. |
| The product is discolored. | - Thermal decomposition of this compound or impurities at high temperatures. | - Avoid excessive heating of the distillation pot. The pot temperature should be kept as low as possible while maintaining a steady distillation.- Consider performing the distillation under reduced pressure to lower the boiling point and minimize the risk of decomposition. |
| "Bumping" or violent boiling in the distillation flask. | - Absence of boiling chips or inadequate stirring. | - Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure the magnetic stirrer is functioning correctly if one is being used. |
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₃Cl | 120.62 | 123-125 |
| 2-Chlorohexane | C₆H₁₃Cl | 120.62 | 122-125[1][4] |
| 3-Hexanol | C₆H₁₄O | 102.17 | 135[2] |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar or boiling chips
-
Clamps and stands
-
Glass wool or aluminum foil for insulation
-
Personal Protective Equipment (safety goggles, gloves, lab coat)
Procedure:
-
Apparatus Setup:
-
Place a magnetic stir bar or a few boiling chips in a dry round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its volume.
-
Assemble the fractional distillation apparatus in a fume hood. Connect the fractionating column to the round-bottom flask, followed by the distillation head, thermometer, and condenser. Ensure all ground glass joints are properly sealed.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.
-
Attach the condenser and arrange for a steady flow of cooling water, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the outlet of the condenser.
-
-
Distillation:
-
Turn on the cooling water to the condenser.
-
Begin heating the round-bottom flask gently with the heating mantle. If using a magnetic stirrer, ensure it is stirring at a moderate speed.
-
Observe the mixture as it begins to boil. A ring of condensing vapor should slowly rise through the fractionating column.
-
If the vapor ring stalls, you may need to increase the heating rate slightly or insulate the column with glass wool or aluminum foil to prevent heat loss.
-
Collect any initial distillate that comes over at a significantly lower temperature than the boiling point of this compound in a separate receiving flask (this is the forerun).
-
As the temperature approaches the boiling point of this compound (123-125°C), change to a new, pre-weighed receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation. Record the temperature range over which the main fraction is collected.
-
If the temperature begins to rise significantly above the boiling point of this compound, it indicates that a higher-boiling impurity is starting to distill. At this point, stop the distillation or switch to a new receiving flask to collect this higher-boiling fraction separately.
-
-
Shutdown:
-
Stop the distillation before the distillation flask boils to dryness to prevent the formation of potentially explosive peroxides and to avoid charring of the residue.
-
Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.
-
Visualizations
References
common side products in the synthesis of 3-Chlorohexane
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 3-chlorohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common laboratory methods for the synthesis of this compound are the reaction of 3-hexanol with hydrochloric acid (HCl) and the hydrochlorination of 3-hexene. Both methods proceed through a secondary carbocation intermediate, which can lead to the formation of various side products. Free-radical chlorination of hexane is generally not a preferred method for the specific synthesis of this compound due to its lack of selectivity, which results in a mixture of isomeric monochlorinated products.
Q2: What are the primary side products I should expect when synthesizing this compound from 3-hexanol with HCl?
A2: The reaction of 3-hexanol with HCl typically proceeds via an S(_N)1 mechanism, which is often in competition with an E1 elimination reaction. Therefore, the primary side products are various isomers of hexene. Additionally, rearrangement of the secondary carbocation intermediate can lead to the formation of other isomeric chlorohexanes.
Q3: How can I minimize the formation of elimination (alkene) side products?
A3: Lowering the reaction temperature generally favors the S(_N)1 reaction over the E1 reaction, thus reducing the formation of hexene byproducts. Using a less polar solvent can also disfavor the E1 pathway.
Q4: What are carbocation rearrangements and how do they affect my synthesis?
A4: Carbocation rearrangements are common in reactions involving carbocation intermediates, such as the synthesis of this compound.[1] The initial secondary carbocation can rearrange to a more stable carbocation via a hydride shift. This can lead to the formation of isomeric chloroalkanes, such as 2-chlorohexane, as undesired side products. These rearrangements result in a mixture of products that can be challenging to separate.[2]
Q5: How can I identify the side products in my reaction mixture?
A5: Gas chromatography-mass spectrometry (GC-MS) is the most effective technique for identifying the components of your reaction mixture. By comparing the retention times and mass spectra of the peaks in your sample to known standards of this compound and potential side products (various hexene and chlorohexane isomers), you can identify and quantify the composition of your product mixture.
Troubleshooting Guides
Problem 1: Low yield of this compound and a high proportion of alkene byproducts.
Possible Cause: The reaction conditions are favoring the E1 elimination pathway. This is often due to a high reaction temperature.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For the reaction of 3-hexanol with HCl, carrying out the reaction at or below room temperature can significantly reduce the amount of hexene formation.
-
Solvent Choice: While the choice of solvent is limited in this specific reaction, using a less polar solvent system, if applicable to a modified procedure, can disfavor elimination.
-
Reaction Time: Monitor the reaction progress using a technique like GC to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to increased side product formation.
Problem 2: Presence of multiple chlorohexane isomers in the final product.
Possible Cause: Carbocation rearrangement is occurring, leading to the formation of isomers like 2-chlorohexane. The initial 3-hexyl carbocation can undergo a 1,2-hydride shift to form the more stable 2-hexyl carbocation.
Troubleshooting Steps:
-
Use of a Protic Solvent: The use of a protic solvent like the alcohol starting material can help to solvate the carbocation and may influence the rearrangement equilibrium. However, complete prevention is difficult.
-
Alternative Reagents: For syntheses where carbocation rearrangements are a significant issue, consider using reagents that proceed through an S(_N)2 mechanism, which avoids the formation of a carbocation intermediate. For example, reacting 3-hexanol with thionyl chloride (SOCl(_2)) in the presence of pyridine will favor the formation of this compound with minimal rearrangement.[3]
Problem 3: Difficulty in purifying this compound from the reaction mixture.
Possible Cause: The boiling points of this compound and its side products are relatively close, making separation by simple distillation challenging.
Troubleshooting Steps:
-
Fractional Distillation: Employing fractional distillation with a column that has a high number of theoretical plates is crucial for separating compounds with close boiling points.
-
Monitor Fractions: Collect small fractions during the distillation and analyze each fraction by GC-MS to determine its composition. This will allow you to combine the fractions with the highest purity of this compound.
-
Refer to Boiling Point Data: Use the boiling points of the expected components to guide your distillation.
Data Presentation
The following table summarizes the boiling points of this compound and its common side products, which is essential for planning the purification by fractional distillation.
| Compound | IUPAC Name | Boiling Point (°C) |
| This compound | This compound | ~122-124[4] |
| 1-Chlorohexane | 1-Chlorohexane | 133-134[5][6] |
| 2-Chlorohexane | 2-Chlorohexane | 122-124[4][7] |
| 1-Hexene | Hex-1-ene | 63[8] |
| 2-Hexene (cis/trans) | Hex-2-ene | 67-69[9] |
| 3-Hexene (cis/trans) | Hex-3-ene | 66-68[10] |
Experimental Protocols
Synthesis of this compound from 3-Hexanol with Hydrochloric Acid (Illustrative Protocol)
This protocol is a general representation and should be adapted and optimized based on laboratory safety guidelines and specific experimental goals.
Materials:
-
3-Hexanol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Calcium Chloride (CaCl(_2)) or Magnesium Sulfate (MgSO(_4))
-
Saturated Sodium Bicarbonate Solution (NaHCO(_3))
-
Saturated Sodium Chloride Solution (Brine)
-
Diethyl Ether or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-hexanol.
-
Cool the flask in an ice bath.
-
Slowly add concentrated hydrochloric acid to the stirred alcohol. The addition is exothermic.
-
After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by taking small aliquots from the organic layer and analyzing them by GC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the aqueous layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation, collecting the fraction that boils in the expected range for this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Signaling pathway of side product formation from the 3-hexyl carbocation intermediate.
References
- 1. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. homework.study.com [homework.study.com]
- 4. 2-Chlorohexane | 638-28-8 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 1-Chlorohexane CAS 544-10-5 | 818497 [merckmillipore.com]
- 7. 2-CHLOROHEXANE | 638-28-8 [chemicalbook.com]
- 8. 1-Hexene - Wikipedia [en.wikipedia.org]
- 9. 2-Hexene (cis+trans) technical grade, 85 592-43-8 [sigmaaldrich.com]
- 10. cis-3-Hexene = 95.0 7642-09-3 [sigmaaldrich.com]
Technical Support Center: Optimizing SN1/SN2 Reactions of 3-Chlorohexane
This technical support center is designed for researchers, scientists, and drug development professionals, offering troubleshooting guidance and frequently asked questions (FAQs) for optimizing SN1 and SN2 reactions of 3-chlorohexane.
Troubleshooting Guide
The secondary halide structure of this compound allows for both SN1 and SN2 reaction pathways, making the control of reaction conditions critical for achieving the desired product. This guide provides solutions to common experimental challenges.
Key Factors Influencing SN1 vs. SN2 Pathways for this compound
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
| Substrate | Tertiary > Secondary > Primary[1][2] | Primary > Secondary > Tertiary[1][2] |
| Nucleophile | Weak (e.g., H₂O, ROH)[3][4] | Strong (e.g., I⁻, CN⁻, RS⁻)[3][5] |
| Solvent | Polar Protic (e.g., water, ethanol, methanol)[3][5][6] | Polar Aprotic (e.g., acetone, DMF, DMSO)[3][5] |
| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻)[2] | Good (e.g., I⁻ > Br⁻ > Cl⁻)[2] |
| Stereochemistry | Racemization (mixture of inversion and retention)[1][2][7] | Inversion of configuration[1][2] |
Common Troubleshooting Scenarios
Q1: My SN2 reaction is slow and my yield is low. How can I improve this?
A1: A sluggish SN2 reaction with this compound can often be attributed to several factors. Here are key areas to address:
-
Nucleophile Strength and Concentration: The rate of an SN2 reaction is directly dependent on both the concentration and the strength of the nucleophile.[8][9][10]
-
Solution: Employ a strong nucleophile (e.g., iodide, cyanide) and consider increasing its concentration.
-
-
Solvent Choice: The solvent has a profound effect on the nucleophile's reactivity. Polar aprotic solvents are ideal for SN2 reactions because they solvate the accompanying cation but leave the anionic nucleophile relatively "free" and more reactive.[3][5][11]
-
Temperature: Increasing the temperature generally accelerates reaction rates.
-
Solution: Cautiously increase the reaction temperature while monitoring for the formation of elimination byproducts.
-
Q2: I am getting a significant amount of elimination product alongside my desired substitution product. What can be done to favor substitution?
A2: Elimination reactions (E1 and E2) are common competitors to SN1 and SN2 reactions, especially with secondary halides.
-
For SN2 vs. E2:
-
Nucleophile/Base Selection: Use a nucleophile that is a weak base. For instance, halides like I⁻ and Br⁻ are good nucleophiles but weak bases. Strong, bulky bases like tert-butoxide favor elimination.[8]
-
Temperature: Lowering the reaction temperature generally favors substitution over elimination.
-
-
For SN1 vs. E1:
-
Temperature: Lower temperatures favor the SN1 pathway over the E1 pathway.
-
Q3: How can I promote the SN1 pathway for this compound?
A3: To favor the SN1 mechanism, conditions must be optimized to stabilize the intermediate carbocation.
-
Solvent: The use of polar protic solvents is crucial.[3][5][6] These solvents, such as water and alcohols, can stabilize the carbocation intermediate and the leaving group through hydrogen bonding and dipole-dipole interactions.[6][13]
-
Nucleophile: A weak nucleophile is preferred for SN1 reactions.[3][4] Often, the polar protic solvent itself acts as the nucleophile in a process called solvolysis.[3][5]
-
Leaving Group: While chloride is a competent leaving group, a better leaving group will accelerate the rate-determining step of an SN1 reaction, which is the formation of the carbocation.[14]
Q4: What is the stereochemical outcome I should expect?
A4: The stereochemistry of the product is a key indicator of the dominant reaction mechanism.
-
SN1 Reaction: This pathway proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either face.[7][15] This results in a racemic mixture of both possible stereoisomers (retention and inversion of configuration).[1][2][7]
-
SN2 Reaction: This is a concerted, one-step mechanism where the nucleophile attacks the carbon center from the side opposite to the leaving group.[8][12] This "backside attack" leads to an inversion of the stereochemical configuration at the reaction center, often referred to as a Walden inversion.[2]
Experimental Protocols
Protocol 1: SN2 Synthesis of 3-Iodohexane from this compound
This procedure outlines the conversion of this compound to 3-iodohexane, favoring the SN2 pathway.
Materials:
-
This compound
-
Sodium iodide
-
Anhydrous acetone
-
Round-bottom flask with reflux condenser
-
Heating source (e.g., heating mantle)
-
Separatory funnel
-
Diethyl ether (or other suitable extraction solvent)
-
5% aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve sodium iodide in anhydrous acetone in a round-bottom flask.
-
Add this compound to the flask.
-
Heat the mixture to reflux. The formation of a white precipitate (sodium chloride) indicates the reaction is proceeding.
-
After the reaction is complete (typically monitored by TLC or GC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with 5% aqueous sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the 3-iodohexane by distillation if necessary.
Protocol 2: SN1 Solvolysis of this compound in Ethanol
This protocol describes the solvolysis of this compound in ethanol, which favors the SN1 pathway.
Materials:
-
This compound
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating source
-
Silver nitrate in ethanol solution (for monitoring)
Procedure:
-
Combine this compound and ethanol in a round-bottom flask.
-
Heat the mixture to a gentle reflux.
-
Monitor the reaction progress by periodically taking a small aliquot of the reaction mixture and adding it to a solution of silver nitrate in ethanol. The formation of a white precipitate (AgCl) indicates the production of chloride ions and thus the progress of the substitution.
-
Once the reaction is complete, the product, 3-ethoxyhexane, can be isolated by removing the ethanol via distillation, followed by an aqueous workup and extraction with an organic solvent.
Frequently Asked Questions (FAQs)
Q: Why is this compound susceptible to both SN1 and SN2 reactions?
A: As a secondary alkyl halide, this compound represents a middle ground. It is not as sterically hindered as a tertiary halide, allowing for the backside attack required for an SN2 reaction.[12] At the same time, it can form a secondary carbocation, which is more stable than a primary carbocation, making the SN1 pathway possible under favorable conditions.[16]
Q: How does the leaving group ability of chlorine compare to other halogens?
A: The ability of a leaving group is related to its basicity; weaker bases are better leaving groups. For the halogens, the leaving group ability increases down the periodic table: I⁻ > Br⁻ > Cl⁻ > F⁻.[2] This means that reactions with this compound will generally be slower than with 3-bromohexane or 3-iodohexane under identical conditions.
Q: What are the expected products of SN1 and SN2 reactions of a chiral sample of this compound?
A:
-
SN1: Starting with an enantiomerically pure sample of (S)-3-chlorohexane, the SN1 reaction would produce a racemic mixture of (R)- and (S)-product (e.g., (R)- and (S)-3-hexanol if water is the nucleophile).[7]
-
SN2: Starting with (S)-3-chlorohexane, the SN2 reaction would yield the (R)-product exclusively, due to the inversion of stereochemistry.
Visualizations
Caption: Decision guide for SN1 vs. SN2 pathways.
Caption: Workflow for optimizing reaction conditions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Difference Between SN1 and SN2 Reactions: Key Characteristics Explained [vedantu.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 5. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 6. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 7. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 8. SN2 reaction - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. quora.com [quora.com]
preventing elimination reactions when using 3-Chlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chlorohexane. The focus is on preventing and minimizing unwanted elimination reactions to favor the desired substitution products.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing reactions when using this compound in a nucleophilic substitution?
When using this compound, a secondary alkyl halide, you will primarily encounter competition between substitution (SN1 and SN2) and elimination (E1 and E2) reactions.[1][2] The desired reaction pathway often depends on producing a specific constitutional isomer. The ratio of these products is highly dependent on the reaction conditions.[1]
Q2: How does the choice of nucleophile or base affect the reaction outcome?
The nature of the nucleophile/base is a critical factor in determining whether substitution or elimination is the major pathway.
-
Strong, Non-Bulky Nucleophiles (Weakly Basic): Species like I⁻, Br⁻, CN⁻, N₃⁻, and RS⁻ are strong nucleophiles but relatively weak bases. They favor the SN2 pathway, leading to substitution products.
-
Strong, Bulky Bases: Sterically hindered bases such as potassium tert-butoxide (t-BuOK) and lithium diisopropylamide (LDA) are poor nucleophiles and will strongly favor the E2 elimination pathway.
-
Strong, Non-Bulky Bases: Strong, unhindered bases like hydroxide (OH⁻) and alkoxides (RO⁻) can act as both nucleophiles and bases, often resulting in a mixture of SN2 and E2 products. For secondary halides, E2 elimination is often the major pathway with these reagents.
Q3: What is the role of the solvent in controlling the reaction pathway?
The solvent plays a crucial role in stabilizing reactants and intermediates, thereby influencing the reaction mechanism.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetone, acetonitrile): These solvents are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) relatively "naked" and highly reactive. This enhances nucleophilicity and favors substitution over elimination.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. This stabilization of the nucleophile reduces its reactivity, slowing down SN2 reactions. Furthermore, their ability to solvate carbocations and leaving groups can promote SN1 and E1 pathways. For reactions with strong bases, protic solvents will favor E2 elimination.[1]
Q4: How does temperature influence the competition between substitution and elimination?
Higher temperatures generally favor elimination reactions over substitution reactions.[3] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature will make the -TΔS term more negative, thus favoring the elimination pathway.
Troubleshooting Guide
This guide addresses common issues encountered when trying to achieve nucleophilic substitution with this compound.
| Problem | Potential Cause | Recommended Solution |
| High yield of alkene byproducts (elimination) | The nucleophile is too basic. | Switch to a less basic nucleophile. For example, if using sodium ethoxide (NaOEt), consider using sodium azide (NaN₃) or sodium cyanide (NaCN) if compatible with your desired product. |
| The reaction temperature is too high. | Lower the reaction temperature. Running the reaction at room temperature or even 0°C can significantly favor substitution. | |
| A protic solvent is being used. | Change to a polar aprotic solvent like DMSO, DMF, or acetone to enhance the nucleophilicity of your reagent and favor the SN2 pathway.[1] | |
| The base is sterically hindered. | If you are using a bulky base (e.g., t-BuOK), it will almost exclusively give the elimination product. Use a smaller, strongly nucleophilic but weakly basic reagent. | |
| Low or no reaction yield | The nucleophile is too weak. | Use a stronger nucleophile. Anionic nucleophiles (e.g., I⁻, CN⁻) are generally stronger than their neutral counterparts (e.g., H₂O, ROH). |
| The leaving group is not sufficiently activated. | While chloride is a reasonable leaving group, converting it to an iodide in situ (Finkelstein reaction) can increase the rate of substitution. | |
| The solvent is not appropriate. | Ensure you are using a solvent that dissolves your reactants. For SN2 reactions, a polar aprotic solvent is generally preferred. | |
| Formation of multiple substitution and elimination products | The reaction conditions favor a mixture of SN1, SN2, E1, and E2 pathways. | To favor a single product, carefully control the reaction conditions. For SN2, use a strong, non-bulky nucleophile, a polar aprotic solvent, and a low temperature. |
Data Presentation
The following table summarizes the expected major products for the reaction of a secondary alkyl halide like this compound under various conditions.
| Nucleophile/Base | Solvent | Temperature | Major Pathway | Expected Major Product |
| NaN₃ (Sodium azide) | DMSO | Room Temp | SN2 | 3-Azidohexane |
| NaCN (Sodium cyanide) | DMF | Room Temp | SN2 | 3-Cyanohexane |
| NaSH (Sodium hydrosulfide) | Acetone | Room Temp | SN2 | Hexane-3-thiol |
| CH₃ONa (Sodium methoxide) | Methanol | 50°C | E2 | Hexenes |
| t-BuOK (Potassium tert-butoxide) | tert-Butanol | 50°C | E2 | Hexenes |
| H₂O (Water) | Water | Heat | SN1/E1 | 3-Hexanol / Hexenes |
Experimental Protocols
Protocol 1: Synthesis of 3-Azidohexane (Favoring SN2)
This protocol is a general guideline for a nucleophilic substitution reaction on a secondary alkyl halide, designed to favor the SN2 pathway and minimize elimination.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (optional, for prolonged heating at moderate temperatures)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents) and anhydrous DMF.
-
Stir the mixture to dissolve the sodium azide.
-
Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 3-azidohexane.
-
Purify the product by vacuum distillation or column chromatography as needed.
Protocol 2: Synthesis of Hexenes (Favoring E2)
This protocol provides a general method for the elimination reaction of a secondary alkyl halide.
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tert-butanol
-
Pentane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Heat the solution to a gentle reflux.
-
Add this compound (1.0 equivalent) dropwise to the refluxing solution.
-
Continue to reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 50 mL).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation or rotary evaporation to obtain the crude hexene products.
-
The product will likely be a mixture of hexene isomers. Further purification and analysis can be performed using fractional distillation and NMR spectroscopy.
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow for minimizing elimination reactions.
Caption: Experimental workflow for selecting reaction conditions.
References
storage and stability issues of 3-Chlorohexane
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the storage and stability challenges associated with 3-Chlorohexane.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in experimental settings.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or unexpected side products. | Degradation of this compound due to improper storage or handling. | 1. Verify Purity: Before use, confirm the purity of this compound using Gas Chromatography (GC). 2. Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 3. Fresh Solvent: Use freshly distilled, anhydrous solvents for your reaction, as residual water can promote hydrolysis. |
| Formation of alkene impurities (e.g., hexenes) detected in the starting material. | Dehydrohalogenation of this compound. This can be caused by exposure to high temperatures or basic substances. | 1. Temperature Control: Store this compound at the recommended low temperature and avoid localized heating during experiments. 2. Avoid Basic Conditions: Do not store or handle this compound with or near strong bases. Ensure all glassware is free from basic residues. |
| Precipitate formation or discoloration of the this compound solution. | Reaction with incompatible materials or containers. | 1. Material Compatibility: Use glass or other inert containers for storage and reactions. Avoid reactive metals. 2. Solvent Purity: Ensure the solvent used is of high purity and does not contain impurities that could react with this compound. |
| Difficulty in achieving expected reaction rates. | The presence of inhibitors or incorrect reaction conditions. | 1. Purification: If impurities are suspected, purify the this compound by distillation. 2. Optimize Conditions: Review and optimize reaction parameters such as temperature, solvent, and catalyst, as the reactivity of secondary alkyl halides can be sensitive to these factors. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1][2] It is a flammable liquid.[2][3] For long-term stability, refrigeration is recommended.
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways for this compound, a secondary alkyl halide, are:
-
Dehydrohalogenation: An elimination reaction, often promoted by heat or the presence of a base, which results in the formation of hexene isomers.[4][5]
-
Hydrolysis: A substitution reaction with water, which can be slow but may be catalyzed by acidic or basic conditions, leading to the formation of 3-hexanol.
Q3: Is this compound sensitive to light?
Q4: What materials should be avoided when working with this compound?
A4: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances can lead to vigorous reactions and decomposition. It is also advisable to avoid contact with reactive metals.
Q5: How can I monitor the stability of my this compound sample over time?
A5: The stability of this compound can be monitored by periodically testing its purity using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. The appearance of new peaks or a decrease in the area of the main this compound peak would indicate degradation.
Illustrative Stability Data
The following table provides an example of how to present stability data for this compound under accelerated conditions. Please note that this is illustrative data, as comprehensive experimental stability studies on this compound are not publicly available.
| Condition | Time Point | Purity (%) | Major Degradant (Hexene, %) | Appearance |
| 25°C / 60% RH | 0 Months | 99.5 | < 0.1 | Clear, colorless liquid |
| 3 Months | 99.2 | 0.2 | Clear, colorless liquid | |
| 6 Months | 98.9 | 0.5 | Clear, colorless liquid | |
| 40°C / 75% RH | 0 Months | 99.5 | < 0.1 | Clear, colorless liquid |
| 1 Month | 98.5 | 0.8 | Clear, colorless liquid | |
| 3 Months | 97.0 | 2.1 | Clear, colorless liquid | |
| 6 Months | 95.1 | 3.9 | Faint yellow tinge | |
| Photostability (ICH Q1B) | 0 Hours | 99.5 | < 0.1 | Clear, colorless liquid |
| 1.2 million lux hours | 99.0 | 0.4 | Clear, colorless liquid |
Experimental Protocols
Recommended Protocol for a Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods.[4][6]
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound (high purity)
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
High-purity water
-
Anhydrous solvents (e.g., methanol, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Photostability chamber
-
Temperature and humidity controlled oven
-
GC-MS system
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate anhydrous solvents at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid or a neat solution of this compound to 80°C for 48 hours.
-
Photostability: Expose the sample to light conditions as specified in ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw aliquots of the stressed samples. Neutralize the acid and base-stressed samples. Analyze all samples, including a control sample stored under ideal conditions, by a validated stability-indicating GC-MS method.
-
Data Evaluation: Identify and quantify the degradation products. Determine the percentage of degradation of this compound under each stress condition.
Recommended Protocol for Long-Term Stability Testing
This protocol outlines a typical long-term stability study to determine the shelf-life of this compound.
Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.
Materials:
-
Multiple batches of this compound
-
Appropriate storage containers (e.g., amber glass vials with inert caps)
-
Stability chambers set to ICH recommended conditions (e.g., 25°C/60% RH and 40°C/75% RH)
-
Validated GC-MS method
Methodology:
-
Sample Packaging: Package samples from at least three different production batches in the proposed commercial packaging.
-
Storage: Place the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) storage conditions.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).
-
Analysis: Analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating GC-MS method.
-
Data Analysis: Analyze the data for trends in purity and degradation product formation. Use the data from accelerated studies, potentially in conjunction with the Arrhenius equation, to predict the shelf-life under long-term storage conditions.
Visualizations
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Primary degradation pathways of this compound.
References
Technical Support Center: 1H NMR Analysis of 3-Chlorohexane
This technical support center provides troubleshooting guidance for common issues encountered during the 1H NMR analysis of 3-chlorohexane, with a focus on understanding and resolving peak splitting complexities.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum of this compound?
A1: The expected 1H NMR spectrum of this compound will show signals for the six different types of protons in the molecule. Due to the presence of a chiral center at C3, the molecule is chiral, which can lead to magnetic non-equivalence of protons on the same carbon atom (diastereotopicity), resulting in more complex splitting patterns than simple first-order analysis might suggest.
Q2: Why are the peaks for the methylene groups (CH2) in my this compound spectrum showing complex splitting instead of simple triplets or quartets?
A2: The complexity arises from two main factors:
-
Diastereotopicity: The chiral center at C3 renders the two protons on the adjacent methylene groups (C2 and C4) diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts. They will couple to each other (geminal coupling) and to the neighboring protons, leading to more complex splitting patterns than a simple quartet.
-
Overlapping Signals and Second-Order Effects: The chemical shifts of the methylene protons can be very close to each other. When the difference in chemical shift (in Hz) between two coupled protons is not much larger than the coupling constant (J), second-order effects can occur. This leads to a distortion of the expected splitting patterns, with leaning effects (the inner peaks of a multiplet become more intense, and the outer peaks become less intense) and the appearance of additional peaks.
Q3: The splitting pattern for the proton at C3 is difficult to interpret. What should it look like?
A3: The proton at C3 is coupled to the two diastereotopic protons at C2 and the two diastereotopic protons at C4. This would ideally result in a complex multiplet. A first-order analysis would predict a pentet (n+1 rule, where n=4), but due to the diastereotopicity and potentially different coupling constants to the individual protons on C2 and C4, the actual signal is often a more complex multiplet.
Q4: My baseline is noisy and the peaks are broad. What are the common causes?
A4: A noisy baseline and broad peaks can be caused by several experimental factors:
-
Sample Concentration: A sample that is too dilute will result in a poor signal-to-noise ratio. Conversely, a highly concentrated sample can lead to viscosity-related peak broadening.
-
Shimming: Poor shimming of the magnetic field will lead to broad and distorted peak shapes.
-
Paramagnetic Impurities: The presence of paramagnetic impurities (e.g., dissolved oxygen or metal ions) can cause significant peak broadening. Degassing the sample or using a filter can sometimes help.
-
Solvent: Ensure you are using a high-purity deuterated solvent. Residual protons in the solvent can obscure signals and contribute to baseline noise.
Troubleshooting Guide for Peak Splitting in this compound
This guide will walk you through a systematic approach to understanding and troubleshooting unexpected peak splitting in the 1H NMR spectrum of this compound.
Step 1: Compare Your Spectrum to the Predicted Spectrum
First, compare your experimental spectrum to the predicted 1H NMR data for this compound.
Table 1: Predicted 1H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (CH3) | ~0.95 | Triplet (t) | ~7.4 |
| H6 (CH3) | ~0.92 | Triplet (t) | ~7.1 |
| H2 (CH2) | ~1.75 | Multiplet (m) | - |
| H4 (CH2) | ~1.55 | Multiplet (m) | - |
| H5 (CH2) | ~1.45 | Multiplet (m) | - |
| H3 (CH) | ~3.95 | Multiplet (m) | - |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Step 2: Analyze the Methylene (CH2) Regions
The primary source of confusion in the 1H NMR of this compound is often the complex splitting of the methylene protons at positions 2 and 4 due to diastereotopicity.
Issue: The signals for H2 and H4 are not simple quartets as might be expected from a first-order analysis.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for complex methylene splitting.
Explanation of the Workflow:
-
Acknowledge Diastereotopicity: The chiral center at C3 makes the two protons on C2 (and C4) diastereotopic. This means they are not chemically equivalent and will have different chemical shifts.
-
Analyze Coupling: Each of these diastereotopic protons will couple to its geminal partner and to the vicinal proton at C3. This creates a more complex system than a simple CH2 group.
-
Construct a Splitting Tree Diagram: To visualize the expected splitting, a tree diagram is a powerful tool. You would start with the chemical shift of one of the diastereotopic protons, split it by the geminal coupling constant, and then split each of those lines by the vicinal coupling constant to the H3 proton.
-
Evaluate Second-Order Effects: If the chemical shifts of the two diastereotopic protons are very close (a small Δν), and this value is not much larger than their coupling constants (J), second-order effects will distort the spectrum.
-
Experimental Solutions:
-
Higher Field Spectrometer: Acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion (Δν in Hz), which can simplify the splitting patterns by reducing second-order effects.
-
Change of Solvent: Sometimes, changing the deuterated solvent (e.g., from CDCl3 to benzene-d6) can alter the chemical shifts of the diastereotopic protons enough to simplify the spectrum.
-
Step 3: Experimental Protocols
Standard 1H NMR Sample Preparation:
-
Sample: Weigh approximately 5-10 mg of this compound.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Mixing: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry NMR tube.
-
Acquisition: Acquire the 1H NMR spectrum according to the instrument's standard operating procedures.
Signaling Pathway of Peak Splitting
The following diagram illustrates the origin of the splitting pattern for a single proton (Ha) coupled to two different neighboring protons (Hb and Hc) with different coupling constants (Jab and Jac), which is analogous to the situation for the protons in this compound.
Caption: A splitting tree diagram illustrating a doublet of doublets.
Technical Support Center: Analysis of 3-Chlorohexane by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in 3-chlorohexane.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
1. Question: Why am I seeing peak tailing for the this compound peak?
Answer: Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, can be caused by several factors when analyzing halogenated compounds.
-
Active Sites: Free silanol groups on the GC column or in the inlet liner can interact with the polar carbon-chlorine bond, causing the analyte to be retained longer than expected.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak tailing.
-
Ion Source Contamination: For GC-MS, the interaction of halogenated compounds with the ion source can lead to the formation of metal chlorides (e.g., ferrous chloride), creating active sites that cause analytes to adsorb and desorb slowly.[1][2][3][4]
Troubleshooting Steps:
-
Use a Deactivated Column and Liner: Employ a GC column and inlet liner specifically designed for the analysis of active compounds, often labeled as "deactivated" or "inert."
-
Check Injection Volume: Try diluting your sample or reducing the injection volume.
-
Clean the Ion Source: If the problem persists, cleaning the MS ion source may be necessary to remove any metal chloride buildup.[1][2]
-
Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.
2. Question: My chromatogram shows "ghost peaks" in blank runs. What is the cause?
Answer: Ghost peaks are peaks that appear in a blank injection, indicating contamination within the GC-MS system.[5][6][7][8][9]
-
Carryover: Residual sample from a previous, more concentrated injection can be retained in the syringe, inlet, or the front of the GC column and elute in a subsequent run.[5][6]
-
Septum Bleed: Small molecules from the injector septum can degrade at high temperatures and be introduced into the column.
-
Contaminated Solvents or Gases: Impurities in the solvent used for sample dilution or in the carrier gas can introduce contaminants.[5][7]
Troubleshooting Steps:
-
Run a Solvent Blank: Inject the pure solvent used for your sample preparation. If the ghost peaks are present, the solvent is likely contaminated.
-
Perform a "No Injection" Blank: Run the GC method without an injection. If peaks are still observed, the contamination is likely from the carrier gas or the GC system itself.[8]
-
Clean the Syringe and Inlet: Thoroughly rinse the syringe with clean solvent and perform maintenance on the GC inlet, including replacing the liner and septum.[7]
-
Trim the Column: Cut the first few centimeters off the analytical column to remove non-volatile residues.
3. Question: I am seeing unexpected peaks in my this compound sample. How can I identify them?
Answer: Unexpected peaks are likely impurities from the synthesis or degradation of this compound. The most common method of synthesis for this compound is the reaction of 3-hexanol with an acid chloride like HCl. Potential impurities could therefore be unreacted starting material, byproducts of side reactions, or isomers.
Common Potential Impurities and Their Identification:
| Impurity | Chemical Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Notes |
| 3-Hexanol | C₆H₁₄O | 102.18 | 59, 73, 43, 55 | Unreacted starting material. The molecular ion peak at m/z 102 is often weak or absent.[10][11][12][13][14] |
| 3-Hexene | C₆H₁₂ | 84.16 | 56, 41, 69, 84 | A common elimination byproduct. The molecular ion at m/z 84 is typically visible.[15][16][17][18][19] |
| Other Chlorohexane Isomers | C₆H₁₃Cl | 120.62 | Fragmentation patterns will be similar to this compound, but relative abundances of key fragments may differ. | Isomers such as 1-chlorohexane and 2-chlorohexane can be difficult to separate chromatographically. Comparison of retention times and mass spectra with known standards is recommended.[20][21][22] |
| Hexane | C₆H₁₄ | 86.18 | 57, 43, 71, 86 | May be present as a solvent or impurity from starting materials.[23][24][25][26] |
Identification Workflow:
-
Analyze the Mass Spectrum: Determine the molecular weight of the impurity from the molecular ion peak (if present).
-
Examine the Fragmentation Pattern: Compare the fragmentation pattern to a library of known compounds (e.g., NIST).
-
Consider the Synthesis Route: Predict potential impurities based on the starting materials and reaction conditions.
-
Confirm with Standards: If possible, inject a standard of the suspected impurity to confirm its retention time and mass spectrum.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for this compound?
A1: The molecular formula for this compound is C₆H₁₃Cl.[27][28][29][30][31] Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you will observe two molecular ion peaks:
-
M+ : m/z 120 (for C₆H₁₃³⁵Cl)
-
M+2 : m/z 122 (for C₆H₁₃³⁷Cl) The relative intensity of the M+2 peak will be approximately one-third that of the M+ peak.
Q2: What are the major fragment ions I should expect to see in the mass spectrum of this compound?
A2: The fragmentation of this compound is driven by the loss of the chlorine atom and cleavage of the carbon-carbon bonds. Key expected fragments include:
-
m/z 91: Loss of an ethyl group ([M-C₂H₅]⁺)
-
m/z 85: Loss of a chlorine atom ([M-Cl]⁺)
-
m/z 69: Loss of a propyl group ([M-C₃H₇]⁺)
-
m/z 57: Butyl cation ([C₄H₉]⁺)
-
m/z 43: Propyl cation ([C₃H₇]⁺)
-
m/z 29: Ethyl cation ([C₂H₅]⁺)
Q3: What type of GC column is best for analyzing this compound and its impurities?
A3: A mid-polar capillary column is generally a good choice. A column with a stationary phase like 5% diphenyl / 95% dimethyl polysiloxane is often suitable for separating a range of volatile and semi-volatile compounds, including halogenated hydrocarbons and potential alcohol or alkene impurities. For resolving isomeric impurities, a longer column or a different stationary phase may be required.
Q4: How can I improve the separation of chlorohexane isomers?
A4: Improving the chromatographic resolution of isomers can be challenging.
-
Optimize the Temperature Program: A slower temperature ramp can improve separation.
-
Use a Longer Column: A longer column provides more theoretical plates and can enhance separation.
-
Select a Different Stationary Phase: A more polar or shape-selective stationary phase may provide better resolution of isomers.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and analytical goals.
1. Sample Preparation
-
Dilute the this compound sample in a high-purity volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100-1000 µg/mL.
-
Prepare a solvent blank for use in troubleshooting and as a baseline.
2. GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial temperature 40 °C, hold for 2 min, ramp to 200 °C at 10 °C/min, hold for 2 min |
| MS System | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 35 - 200 |
| Solvent Delay | 2 - 3 minutes (to prevent filament damage from the solvent) |
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
For each peak of interest, view the corresponding mass spectrum.
-
Identify the molecular ion and key fragment ions.
-
Compare the obtained mass spectra with a reference library (e.g., NIST) for tentative identification.
-
Confirm the identity of impurities by analyzing reference standards under the same conditions whenever possible.
Visualizations
Caption: A workflow diagram for troubleshooting common GC-MS issues.
Caption: A logical flow for identifying unknown impurities via GC-MS.
References
- 1. scispace.com [scispace.com]
- 2. [PDF] Tailing of chromatographic peaks in GC-MS caused by interaction of halogenated solvents with the ion source. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 6. GC Troubleshooting—Carryover and Ghost Peaks [restek.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. agilent.com [agilent.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-Hexanol [webbook.nist.gov]
- 12. 3-Hexanol | C6H14O | CID 12178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Hexanol [webbook.nist.gov]
- 14. 3-Hexanol [webbook.nist.gov]
- 15. 3-Hexene [webbook.nist.gov]
- 16. 3-Hexene, (E)- [webbook.nist.gov]
- 17. 3-Hexene | C6H12 | CID 11601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3-Hexene, (E)- [webbook.nist.gov]
- 19. 3-Hexene [webbook.nist.gov]
- 20. 1-Chlorohexane | C6H13Cl | CID 10992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. spectrabase.com [spectrabase.com]
- 22. researchgate.net [researchgate.net]
- 23. Mass Spectrometry [www2.chemistry.msu.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. mass spectrum of hexane fragmentation pattern of m/z m/e ions for analysis and identification of hexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. m.youtube.com [m.youtube.com]
- 27. CAS 2346-81-8: this compound | CymitQuimica [cymitquimica.com]
- 28. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. This compound [webbook.nist.gov]
- 30. This compound [webbook.nist.gov]
- 31. This compound [webbook.nist.gov]
Technical Support Center: Synthesis of 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist in optimizing the synthesis of 3-chlorohexane, a valuable haloalkane intermediate in various organic syntheses.
Troubleshooting Guides (Question & Answer Format)
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily from its precursor, 3-hexanol.
Issue 1: Low or No Yield of this compound
-
Question: I am getting a very low yield, or no this compound at all. What are the likely causes?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent choice. The conversion of 3-hexanol, a secondary alcohol, to this compound can proceed via either an S(_N)1 or S(_N)2 mechanism, and optimizing for one over the other is key.
-
Inadequate Activation of the Hydroxyl Group: The hydroxyl group (-OH) of 3-hexanol is a poor leaving group. For the reaction to proceed, it must be protonated by a strong acid (favoring S(_N)1) or converted into a better leaving group, such as a chlorosulfite ester by thionyl chloride (favoring S(_N)2). Insufficient acid or reagent will result in unreacted starting material.
-
Suboptimal Temperature: The reaction temperature is critical. For S(_N)1 reactions with concentrated HCl, gentle heating may be required to facilitate the formation of the secondary carbocation. However, excessive heat can favor the competing elimination (E1) reaction, leading to the formation of hexene isomers. For S(_N)2 reactions with thionyl chloride, the reaction is often performed at or below room temperature to control exothermicity and minimize side reactions.
-
Choice of Solvent: The solvent plays a crucial role in stabilizing the intermediates of either the S(_N)1 or S(_N)2 pathway. Polar protic solvents (e.g., water, ethanol) stabilize the carbocation intermediate in an S(_N)1 reaction, while polar aprotic solvents (e.g., acetone, DMF) are preferred for S(_N)2 reactions.[1][2] Using an inappropriate solvent will hinder the desired reaction mechanism.
-
Issue 2: Presence of Significant Alkene Byproducts
-
Question: My product mixture contains a significant amount of hexenes. How can I minimize the formation of these elimination byproducts?
Answer: The formation of 2-hexene and 3-hexene is a common issue, arising from competing E1 and E2 elimination reactions.[3]
-
Temperature Control: As mentioned, high temperatures favor elimination reactions.[4] If using an S(_N)1 approach with a strong acid, try running the reaction at a lower temperature for a longer duration.
-
Choice of Reagent and Base: For an S(_N)2 approach, using thionyl chloride in the presence of a non-nucleophilic base like pyridine is often effective. Pyridine neutralizes the HCl generated during the reaction, which can otherwise promote carbocation formation and subsequent E1 elimination.[5][6]
-
Zaitsev's Rule Consideration: In the elimination from 3-hexanol, both 2-hexene and 3-hexene can be formed. According to Zaitsev's rule, the more substituted alkene is typically the major product. However, in the case of 3-hexanol, the stability of 2-hexene and 3-hexene is very similar, often leading to a mixture of both.[3] The focus should be on minimizing the overall elimination pathway rather than selectively controlling the alkene isomer.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating pure this compound from my reaction mixture. What is the recommended purification strategy?
Answer: Purifying this compound involves removing unreacted starting materials, reagents, and byproducts.
-
Aqueous Workup: After the reaction, the mixture should be washed with cold water to remove any remaining acid or water-soluble impurities. A subsequent wash with a dilute sodium bicarbonate solution will neutralize any residual acid. Finally, a wash with brine (saturated NaCl solution) helps to remove dissolved water from the organic layer.
-
Drying: The organic layer should be dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any remaining traces of water.
-
Fractional Distillation: Since the boiling points of this compound, unreacted 3-hexanol, and any alkene byproducts may be relatively close, fractional distillation is the most effective method for obtaining a pure product.[7] Careful control of the distillation temperature is crucial for good separation.
-
Frequently Asked Questions (FAQs)
-
Q1: Which method is better for synthesizing this compound: using concentrated HCl or thionyl chloride?
A1: The choice of method depends on the desired reaction mechanism and the available equipment.
-
Concentrated HCl (often with ZnCl₂ - the Lucas Reagent): This method typically favors an S(_N)1 pathway for secondary alcohols.[8][9] It is a straightforward method but can be prone to carbocation rearrangements (though less likely for 3-hexanol) and elimination side reactions, especially with heating. The reaction rate for secondary alcohols can be slow at room temperature.[8]
-
Thionyl Chloride (SOCl₂): This reagent, especially when used with pyridine, promotes an S(_N)2 reaction.[5][6] This method often provides higher yields of the desired alkyl chloride with fewer elimination byproducts, as it avoids the formation of a free carbocation. The reaction proceeds with inversion of configuration if the starting alcohol is chiral.[5]
-
-
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by a few methods:
-
Lucas Test (for HCl/ZnCl₂ method): The formation of an insoluble alkyl chloride from a soluble alcohol results in turbidity (cloudiness) of the solution. For a secondary alcohol like 3-hexanol, this turbidity is expected to appear within a few minutes.[8][9]
-
Thin-Layer Chromatography (TLC): TLC can be used to track the disappearance of the starting material (3-hexanol) and the appearance of the product (this compound).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis, GC-MS can be used to determine the relative amounts of starting material, product, and any byproducts in the reaction mixture over time.[3][10]
-
-
Q3: What are the expected side products in the synthesis of this compound?
A3: The primary side products are alkenes resulting from elimination reactions (E1 or E2), namely 2-hexene and 3-hexene.[3] In the case of S(_N)1 reactions, there is also a possibility of carbocation rearrangement, which could lead to isomeric chlorohexanes, although this is less common for a secondary carbocation that is not adjacent to a more substituted carbon.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the expected outcomes based on the chosen synthetic route.
Table 1: Comparison of Synthetic Methods for this compound Synthesis
| Reagent | Typical Mechanism | Solvent | Temperature | Expected Yield | Key Considerations |
| Conc. HCl / ZnCl₂ | S(_N)1 | None or polar protic | Room temp to gentle heat | Moderate | Prone to elimination; reaction can be slow. |
| SOCl₂ / Pyridine | S(_N)2 | Polar aprotic (e.g., CH₂Cl₂) | 0 °C to room temp | Good to High | Minimizes elimination and rearrangement. |
Table 2: Influence of Reaction Conditions on Product Distribution
| Condition | Effect on S(N)1 Pathway | Effect on S(_N)2 Pathway | Overall Impact on this compound Yield |
| High Temperature | Increases rate but significantly favors E1 elimination | Can favor E2 elimination | Decreases yield due to alkene formation |
| Polar Protic Solvent | Stabilizes carbocation, favoring the reaction | Hinders nucleophile, disfavoring the reaction | Favors S(_N)1 but may not be optimal for overall yield if elimination is high |
| Polar Aprotic Solvent | Disfavors carbocation formation | Favors the reaction by not solvating the nucleophile as strongly | Generally leads to higher yields via the S(_N)2 pathway[1][2] |
| Strong, Non-nucleophilic Base (e.g., Pyridine) | Not typically used | Neutralizes HCl byproduct, suppressing S(_N)1 and E1 pathways | Increases yield by favoring the S(_N)2 reaction[5][6] |
Experimental Protocols
Method 1: Synthesis of this compound via S(_N)1 Reaction (Lucas Reagent)
-
Reagent Preparation: Prepare the Lucas reagent by cautiously dissolving anhydrous zinc chloride in concentrated hydrochloric acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-hexanol.
-
Reaction: Add the Lucas reagent to the 3-hexanol. Stir the mixture at room temperature. The formation of a cloudy emulsion indicates the formation of this compound. Gentle heating may be applied to increase the reaction rate, but this will also increase the amount of elimination byproducts.
-
Workup: After the reaction is complete (as determined by TLC or GC-MS), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Purify the crude product by fractional distillation, collecting the fraction corresponding to the boiling point of this compound.
Method 2: Synthesis of this compound via S(_N)2 Reaction (Thionyl Chloride)
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-hexanol and a polar aprotic solvent (e.g., dichloromethane). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add a solution of thionyl chloride in the same solvent from the dropping funnel. After the addition of thionyl chloride, slowly add pyridine to the reaction mixture.[5][6][11]
-
Reaction: Allow the reaction to stir at room temperature until completion (monitor by TLC or GC-MS).
-
Workup: Cautiously pour the reaction mixture over crushed ice. Transfer to a separatory funnel and wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent by rotary evaporation. Purify the crude product by fractional distillation.
Visualizations
Caption: SN1 vs. SN2 pathways for this compound synthesis.
Caption: Troubleshooting low yield in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgosolver.com [orgosolver.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agilent.com [agilent.com]
- 11. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Managing Solvent Effects in Reactions with 3-Chlorohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing solvent effects during chemical reactions involving 3-chlorohexane.
Section 1: Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃Cl | [1] |
| Molecular Weight | 120.62 g/mol | [1][2] |
| CAS Number | 2346-81-8 | [3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 123 °C (396 K) | [3][4] |
| Density | 0.87 g/cm³ | [3] |
| Refractive Index | 1.4160 - 1.4200 | [3] |
| Solubility | Soluble in organic solvents, less soluble in water. |
Section 2: FAQs on Solvent Selection and Reaction Mechanisms
The choice of solvent is critical as it directly influences the reaction pathway and product distribution. This compound, as a secondary alkyl halide, can undergo substitution (Sₙ1, Sₙ2) and elimination (E1, E2) reactions.
Q1: Which reaction mechanism (Sₙ1 or Sₙ2) should I expect for this compound, and how does the solvent affect this?
A1: As a secondary alkyl halide, this compound can react via both Sₙ1 and Sₙ2 mechanisms. The dominant pathway is heavily influenced by the solvent and the nucleophile.[5][6]
-
Sₙ2 reactions are favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile).[6][7] These solvents can dissolve the necessary salts but do not solvate the nucleophile extensively, leaving it "naked" and highly reactive.[6][8] Sₙ2 reactions proceed with an inversion of stereochemistry.[9]
-
Sₙ1 reactions are favored by polar protic solvents (e.g., water, methanol, ethanol).[10][11] These solvents stabilize the carbocation intermediate formed in the rate-determining step through hydrogen bonding.[12] Sₙ1 reactions typically result in a racemic mixture of products if the starting material is chiral.[13]
Q2: How can I promote an elimination (E2) reaction over substitution (Sₙ2)?
A2: To favor the E2 pathway, you should use a strong, sterically hindered base. While polar aprotic solvents are generally preferred for Sₙ2 reactions, using a strong, bulky base like potassium tert-butoxide (t-BuOK) will favor elimination even in these solvents.[5] High temperatures also tend to favor elimination over substitution.
Q3: My nucleophile is also a strong base. How do I minimize the E2 side product?
A3: When using a nucleophile that is also a strong base (e.g., hydroxide, alkoxides), E2 is a common competing reaction for secondary alkyl halides.[5] To minimize elimination:
-
Use a less sterically hindered base if possible.
-
Run the reaction at a lower temperature.
-
Choose a solvent that favors the Sₙ2 pathway, such as a polar aprotic solvent, although E2 will likely still be a significant pathway.[5]
Q4: What is the impact of solvent polarity on reaction rates?
A4:
-
For Sₙ1 reactions, increasing the polarity of the solvent (especially polar protic solvents) will increase the reaction rate. This is because a more polar solvent better stabilizes the carbocation intermediate and the leaving group, lowering the activation energy.[14]
-
For Sₙ2 reactions, polar aprotic solvents lead to the fastest rates.[7] While polar protic solvents can dissolve the reactants, they solvate the nucleophile through hydrogen bonding, which hinders its ability to attack the substrate and slows the reaction.[8][10]
Table 2: Summary of Solvent Effects on Reactions of this compound
| Reaction Type | Favored by Solvent Type | Nucleophile/Base Strength | Key Characteristics |
| Sₙ2 | Polar Aprotic (e.g., DMSO, Acetone) | Strong, unhindered nucleophile | Bimolecular, inversion of stereochemistry.[6][15] |
| Sₙ1 | Polar Protic (e.g., H₂O, Methanol) | Weak nucleophile/base | Unimolecular, carbocation intermediate, racemization.[11][13] |
| E2 | Varies (often with Sₙ2) | Strong, often bulky base | Bimolecular, favored by high temperature.[5] |
| E1 | Polar Protic (e.g., H₂O, Methanol) | Weak base | Unimolecular, competes with Sₙ1. |
Section 3: Troubleshooting Guide
Q5: My reaction is very slow or not proceeding. What could be the issue?
A5:
-
Incorrect Solvent Choice: If you are attempting an Sₙ2 reaction with a polar protic solvent, the nucleophile may be overly solvated and its reactivity significantly reduced.[10] Consider switching to a polar aprotic solvent like DMF or DMSO.
-
Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If a reactant is not fully dissolved, the reaction rate will be limited.[16] You may need to select a different solvent or use a co-solvent system.
-
Reagent Quality: Verify the purity and activity of your reagents, especially the nucleophile or base. Moisture can deactivate many strong nucleophiles.
Q6: I am getting a mixture of substitution and elimination products. How can I improve selectivity?
A6: This is a common issue with secondary alkyl halides.[5]
-
To favor Substitution (Sₙ2): Use a strong, but less basic, nucleophile (e.g., N₃⁻, CN⁻, RS⁻).[5] Keep the reaction temperature as low as reasonably possible.
-
To favor Elimination (E2): Use a strong, sterically hindered base (e.g., potassium tert-butoxide) and consider increasing the reaction temperature.
Q7: The crude NMR of my reaction is messy and doesn't show the expected product peaks. What should I do?
A7:
-
Side Reactions with Solvent: The solvent itself might be reacting. For example, in solvolysis reactions with protic solvents like methanol, the solvent acts as the nucleophile.[13]
-
Product Instability: Your product may be unstable to the workup conditions (e.g., acidic or basic washes).[17] Test the stability of your product under these conditions separately.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction over a longer period using TLC or GC.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Sₙ2 Reaction of this compound with Sodium Azide
This protocol outlines a typical Sₙ2 reaction, emphasizing the role of the solvent.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.2 equivalents).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF), sufficient to dissolve the reactants (e.g., 5-10 mL per gram of this compound).
-
Substrate Addition: Add this compound (1.0 equivalent) to the stirring solution.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: Product Purification by Solvent Extraction
This protocol is a general method for separating the organic product from an aqueous reaction mixture.[18]
-
Transfer: Transfer the cooled reaction mixture to a separatory funnel.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product. Add water to create two distinct layers if the reaction was not run in an aqueous solution.
-
Washing: Gently shake the funnel, periodically venting to release pressure. Allow the layers to separate. Drain the aqueous layer.
-
Neutralization/Removal of Impurities: If necessary, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities or a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Follow with a wash with saturated brine to remove residual water.
-
Drying: Drain the organic layer into a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Isolation: Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Section 5: Visual Guides
The following diagrams illustrate key decision-making processes and workflows for reactions involving this compound.
References
- 1. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound [webbook.nist.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. Draw the products obtained from the SN2 reaction of: c. (S)-3-chl... | Study Prep in Pearson+ [pearson.com]
- 10. youtube.com [youtube.com]
- 11. glasp.co [glasp.co]
- 12. quora.com [quora.com]
- 13. homework.study.com [homework.study.com]
- 14. ocw.uci.edu [ocw.uci.edu]
- 15. Solved The following is a nucleophilic substitution reaction | Chegg.com [chegg.com]
- 16. reddit.com [reddit.com]
- 17. How To [chem.rochester.edu]
- 18. savemyexams.com [savemyexams.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Chlorohexane, 2-Chlorohexane, and 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
The reactivity of alkyl halides is a cornerstone of organic synthesis, influencing the formation of carbon-heteroatom and carbon-carbon bonds. Understanding the nuanced differences between structural isomers is critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes. This guide provides an objective comparison of the reactivity of three isomers of chloro-substituted hexane: 1-chlorohexane (a primary alkyl halide), 2-chlorohexane (a secondary alkyl halide), and 3-chlorohexane (a secondary alkyl halide), supported by experimental data and detailed methodologies.
The chemical behavior of these isomers is dictated by their structure and the reaction conditions, which favor one of four primary mechanistic pathways: bimolecular nucleophilic substitution (SN2), unimolecular nucleophilic substitution (SN1), bimolecular elimination (E2), or unimolecular elimination (E1).
// Nodes start [label="Start: Chlorohexane Isomer\n+ Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; substrate [label="Substrate Structure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; primary [label="Primary (1-Chlorohexane)", fillcolor="#FFFFFF", fontcolor="#202124"]; secondary [label="Secondary (2- or this compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; base_strength [label="Base/Nucleophile\nStrength?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_strength2 [label="Base/Nucleophile\nStrength?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; strong_base [label="Strong", fillcolor="#FFFFFF", fontcolor="#202124"]; weak_base [label="Weak", fillcolor="#FFFFFF", fontcolor="#202124"]; strong_base2 [label="Strong", fillcolor="#FFFFFF", fontcolor="#202124"]; weak_base2 [label="Weak", fillcolor="#FFFFFF", fontcolor="#202124"]; bulk [label="Bulky Base?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent [label="Solvent Type?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
// Outcomes sn2 [label="Major Pathway:\nSN2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2 [label="Major Pathway:\nE2", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sn1_e1 [label="Competition:\nSN1 / E1", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> substrate; substrate -> primary [label=" Primary"]; substrate -> secondary [label=" Secondary"];
primary -> base_strength; base_strength -> strong_base [label=" Strong"]; strong_base -> bulk; bulk -> sn2 [label=" No (e.g., I⁻, OH⁻)"]; bulk -> e2 [label=" Yes (e.g., t-BuOK)"]; base_strength -> weak_base [label=" Weak"]; weak_base -> sn2 [label="Very Slow Reaction"];
secondary -> base_strength2; base_strength2 -> strong_base2 [label=" Strong"]; strong_base2 -> e2; base_strength2 -> weak_base2 [label=" Weak"]; weak_base2 -> solvent; solvent -> sn1_e1 [label=" Polar Protic\n(e.g., EtOH, H₂O)"]; solvent -> sn2 [label=" Polar Aprotic\n(e.g., Acetone)"];
} caption: "Logical workflow for predicting reaction pathways."
Comparative Reactivity in Nucleophilic Substitution (SN1 and SN2)
Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The dominant mechanism depends on the structure of the alkyl halide, the strength of the nucleophile, and the solvent.
SN2 Reactivity
The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs.[1][2] The rate of this reaction is highly sensitive to steric hindrance around the reaction center.[3][4][5]
-
1-Chlorohexane (Primary): As a primary alkyl halide, the carbon atom bearing the chlorine is relatively unhindered. This allows for easy backside attack by a nucleophile, making it the most reactive of the three isomers in an SN2 reaction.[5][6]
-
2-Chlorohexane (Secondary): Being a secondary halide, there is more steric bulk around the electrophilic carbon compared to the primary isomer, which slows the rate of SN2 attack.
-
This compound (Secondary): This isomer is also a secondary halide, but the chlorine is located further into the carbon chain. This results in slightly greater steric hindrance compared to 2-chlorohexane, making it the least reactive of the three in SN2 reactions.
Experimental data confirms this reactivity trend. In a classic Finkelstein reaction using potassium iodide in acetone (a strong nucleophile in a polar aprotic solvent, favoring SN2), a 29-fold difference in overall reactivity is observed among the isomers.[6][7][8] 1-Chlorohexane is the most reactive, and this compound is approximately half as reactive as 2-chlorohexane due to increased steric hindrance.[6]
// Reactants sub [label="R-CH₂-Cl"]; nu [label="Nu:⁻"];
// Transition State ts [label=<
δ⁻δ⁻ Nu---C---Cl | H | R
, shape=plaintext];
// Products prod [label="Nu-CH₂-R"]; lg [label="Cl⁻"];
// Arrows sub -> ts [arrowhead=none, label="Backside Attack"]; nu -> ts [arrowhead=none]; ts -> prod [label="Inversion of\nConfiguration"]; ts -> lg;
// Invisible nodes for layout {rank=same; nu; sub;} {rank=same; prod; lg;}
// Brackets for Transition State sub_br [label="[", shape=plaintext]; ts_br [label="]‡", shape=plaintext]; {rank=same; sub_br; ts; ts_br;} sub_br -> ts [style=invis]; ts -> ts_br [style=invis]; } caption: "Generalized SN2 reaction pathway."
SN1 Reactivity
The SN1 mechanism is a two-step process that proceeds through a carbocation intermediate.[1][9][10] The rate-determining step is the formation of this carbocation.[1][10] Therefore, reactivity is governed by the stability of the carbocation formed. The stability of carbocations follows the order: tertiary > secondary > primary.
-
1-Chlorohexane (Primary): Forms a highly unstable primary carbocation, making the SN1 pathway extremely slow and generally not observed.
-
2-Chlorohexane & this compound (Secondary): Both form secondary carbocations, which are significantly more stable than primary carbocations. Their reactivity in SN1 reactions is expected to be similar. However, secondary carbocations are known to undergo rearrangement via hydride shifts to form more stable carbocations if possible. In the case of 2-chlorohexane, a hydride shift could form a more stable secondary carbocation, though this is a degenerate rearrangement. For this compound, a hydride shift would also result in a secondary carbocation. Therefore, significant rate differences due to rearrangement are not expected, but alkylation studies suggest 2-chlorohexane can react 2-3 times faster than this compound in Lewis-acid catalyzed reactions that proceed via carbocations.[11]
// Reactants sub [label="R₂CH-Cl"];
// Intermediate carbocation [label="R₂CH⁺\n(Planar Carbocation)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; lg [label="Cl⁻"];
// Nucleophile nu [label="Nu-H"];
// Products prod [label="R₂CH-Nu\n(Racemic Mixture)"];
// Arrows sub -> carbocation [label="Step 1: Ionization (slow)"]; sub -> lg; carbocation -> prod [label="Step 2: Nucleophilic\nAttack (fast)"]; nu -> prod [style=invis]; } caption: "Generalized SN1 reaction pathway."
Comparative Reactivity in Elimination (E1 and E2)
Elimination reactions, which form alkenes, compete with substitution reactions. The favored pathway depends on the strength and steric bulk of the base, as well as temperature.
E2 Reactivity
The E2 mechanism is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the leaving group, and the leaving group departs simultaneously.[12][13] The rate of E2 reactions is influenced by the stability of the forming alkene in the transition state. More substituted alkenes are more stable, and thus the E2 reaction rate generally follows the trend: tertiary > secondary > primary.
-
1-Chlorohexane (Primary): Being the least substituted, it is the least reactive towards E2 elimination.
-
2-Chlorohexane & this compound (Secondary): As secondary halides, they are more reactive than the primary isomer. Their reactivity is expected to be similar. The regioselectivity of the elimination is governed by Zaitsev's rule , which predicts that the major product will be the more substituted (and therefore more stable) alkene.[14][15][16]
-
2-Chlorohexane can form 1-hexene and 2-hexene. The major product is 2-hexene.
-
This compound can form 2-hexene and 3-hexene. The major product is 3-hexene.
-
The use of a sterically bulky base, such as potassium tert-butoxide, can favor the formation of the less substituted alkene (Hofmann product).[17]
// Reactants base [label="B:⁻"]; sub [label="H-CR₂-CR₂-Cl"];
// Transition State ts [label=<
δ⁻δ⁻ B---H---CR₂---CR₂---Cl
, shape=plaintext];
// Products prod [label="R₂C=CR₂"]; acid [label="B-H"]; lg [label="Cl⁻"];
// Arrows base -> ts [style=invis]; sub -> ts [label="Concerted Step\n(Anti-periplanar geometry)"]; ts -> prod; ts -> acid; ts -> lg;
// Invisible nodes for layout {rank=same; base; sub;} {rank=same; prod; acid; lg;}
// Brackets for Transition State sub_br [label="[", shape=plaintext]; ts_br [label="]‡", shape=plaintext]; {rank=same; sub_br; ts; ts_br;} sub_br -> ts [style=invis]; ts -> ts_br [style=invis]; } caption: "Generalized E2 reaction pathway."
E1 Reactivity
The E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction.[12][18] It is a two-step process where the leaving group departs first, followed by deprotonation by a weak base to form the alkene.[19][20] Consequently, the reactivity order for E1 is the same as for SN1, governed by carbocation stability: tertiary > secondary > primary.
-
1-Chlorohexane (Primary): Very unreactive via the E1 pathway.
-
2-Chlorohexane & this compound (Secondary): Both can undergo E1 elimination under appropriate conditions (e.g., heating in a polar protic solvent with a weak, non-nucleophilic base). Their reactivity is comparable, and they often compete with SN1 reactions.[19] Carbocation rearrangements can also occur, potentially leading to a mixture of alkene products.[21]
// Reactants sub [label="H-CR₂-CR₂-Cl"];
// Intermediate carbocation [label="H-CR₂-C⁺R₂", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; lg [label="Cl⁻"];
// Base base [label="B:"];
// Products prod [label="R₂C=CR₂"]; acid [label="B-H⁺"];
// Arrows sub -> carbocation [label="Step 1: Ionization (slow)"]; sub -> lg; carbocation -> prod [label="Step 2: Deprotonation (fast)"]; base -> prod [style=invis]; carbocation -> acid [style=invis]; } caption: "Generalized E1 reaction pathway."
Data Summary: Relative Reaction Rates
| Isomer | Structure | SN2 Rate (vs. 1-Chlorohexane) | SN1/E1 Rate (Carbocation Stability) | E2 Rate (Alkene Stability) |
| 1-Chlorohexane | Primary | 1.0 (Fastest) | Very Slow (Unstable 1° carbocation) | Slow (Least substituted) |
| 2-Chlorohexane | Secondary | ~0.034 | Moderate (Stable 2° carbocation) | Fast (More substituted) |
| This compound | Secondary | ~0.017 | Moderate (Stable 2° carbocation) | Fast (More substituted) |
Relative SN2 rates are derived from the reported 29-fold overall difference in reactivity and the factor of 2 difference between the secondary isomers.[6]
Experimental Protocols
Protocol 1: Comparing SN2 Reactivity
Objective: To determine the relative reactivity of 1-chlorohexane, 2-chlorohexane, and this compound under SN2 conditions.
Materials:
-
1-Chlorohexane, 2-chlorohexane, this compound
-
15% Sodium Iodide (NaI) in acetone solution
-
Test tubes and rack
-
Water bath (50°C)
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each of the chloroalkane isomers.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Place the test tubes in the 50°C water bath to equilibrate for 5 minutes.
-
To each respective test tube, add 4-5 drops of the corresponding chloroalkane. Start the stopwatch immediately upon addition.
-
Observe the test tubes for the formation of a white precipitate (sodium chloride, NaCl). The chloride ion is replaced by iodide, and the resulting NaCl is insoluble in acetone, providing a visual indicator of reaction progress.
-
Record the time taken for the precipitate to first appear. A faster appearance indicates a higher reaction rate.
-
Expected Outcome: A precipitate will form fastest in the 1-chlorohexane tube, followed by 2-chlorohexane, and then this compound.
Protocol 2: Comparing SN1 Reactivity
Objective: To determine the relative reactivity of the chlorohexane isomers under SN1 conditions.
Materials:
-
1-Chlorohexane, 2-chlorohexane, this compound
-
1% Silver Nitrate (AgNO₃) in ethanol solution
-
Test tubes and rack
-
Water bath (optional, for slow reactions)
-
Stopwatch
Procedure:
-
Label three clean, dry test tubes for each isomer.
-
Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.
-
To each test tube, add 4-5 drops of the corresponding chloroalkane and start the stopwatch.
-
Observe for the formation of a white precipitate (silver chloride, AgCl). The rate-limiting step is the formation of the carbocation. Once formed, the chloride ion is free to react with silver ions to form the insoluble AgCl.[22]
-
Record the time taken for the precipitate to appear.
-
If no reaction is observed at room temperature after 10-15 minutes, the tubes can be moved to a warm water bath to facilitate the reaction.
-
Expected Outcome: A precipitate should form at a similar rate for 2-chlorohexane and this compound. 1-chlorohexane will react extremely slowly, if at all, confirming its low propensity to form a primary carbocation.
Protocol 3: Comparing E2 Elimination Products
Objective: To observe the elimination products formed from the chlorohexane isomers under E2 conditions.
Materials:
-
1-Chlorohexane, 2-chlorohexane, this compound
-
8 M Potassium Hydroxide (KOH) in ethanol solution
-
Reflux apparatus (round-bottom flask, condenser)
-
Heating mantle
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Set up three separate reflux apparatuses.
-
In each 50 mL round-bottom flask, place 10 mL of the ethanolic KOH solution.
-
Add 2 mL of the respective chloroalkane to each flask.
-
Heat the mixtures to reflux for 1 hour. The hydroxide ion acts as a strong base, promoting elimination.[23]
-
After cooling, quench the reaction by adding 10 mL of cold water. Extract the organic layer with a non-polar solvent (e.g., diethyl ether).
-
Analyze the organic extracts by GC-MS to identify the alkene products formed.
-
Expected Outcome:
-
1-Chlorohexane: Will primarily yield 1-hexene.
-
2-Chlorohexane: Will yield a mixture of 1-hexene and 2-hexene, with 2-hexene being the major product (Zaitsev's rule).[24]
-
This compound: Will yield a mixture of 2-hexene and 3-hexene, with 3-hexene being the major product.
-
References
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Solved 1. There is an overall 29-fold difference in | Chegg.com [chegg.com]
- 7. Solved 6.26 There is an overall 29-fold difference in | Chegg.com [chegg.com]
- 8. Solved Question 3. There is an overall 29-fold difference in | Chegg.com [chegg.com]
- 9. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 10. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 11. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 12. E1 and E2 Reactions – Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Dehydrohalogenation- Dehydrohalogenation to Alkene and Alkyne, Saytzeff or Zaitsev’s Rule, Practice Problems and Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 15. chemlaba.wordpress.com [chemlaba.wordpress.com]
- 16. 11.7 Elimination Reactions: Zaitsevâs Rule - Organic Chemistry | OpenStax [openstax.org]
- 17. Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep® [chadsprep.com]
- 18. byjus.com [byjus.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. youtube.com [youtube.com]
A Comparative Spectroscopic Analysis of Chlorohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three common isomers of chlorohexane: 1-chlorohexane, 2-chlorohexane, and 3-chlorohexane. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in various research and development settings, including synthesis, quality control, and metabolite identification. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 1-chlorohexane, 2-chlorohexane, and this compound.
Infrared (IR) Spectroscopy
| Isomer | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| 1-Chlorohexane | ~2958, 2872 | ~1467 | ~728 |
| 2-Chlorohexane | ~2960, 2874 | ~1466 | ~665 |
| This compound | ~2961, 2875 | ~1466 | ~690 |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (300 MHz, CDCl₃)
| Isomer | δ (ppm) and Multiplicity | Assignment |
| 1-Chlorohexane | 3.54 (t) | -CH₂Cl |
| 1.78 (quint) | -CH₂CH₂Cl | |
| 1.42-1.28 (m) | -(CH₂)₃- | |
| 0.90 (t) | -CH₃ | |
| 2-Chlorohexane | 4.05 (sext) | -CHCl- |
| 1.70-1.50 (m) | -CH₂CHCl- | |
| 1.50 (d) | -CHClCH₃ | |
| 1.40-1.25 (m) | -(CH₂)₂- | |
| 0.91 (t) | -CH₂CH₃ | |
| This compound | 3.98 (quint) | -CHCl- |
| 1.80-1.60 (m) | -CH₂CHCl- | |
| 1.55-1.35 (m) | -CH₂CH₂- | |
| 0.95 (t) | -CH₂CH₃ | |
| 0.92 (t) | -CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (75 MHz, CDCl₃)
| Isomer | δ (ppm) | Assignment |
| 1-Chlorohexane | 45.1 | -CH₂Cl |
| 32.6 | -CH₂CH₂Cl | |
| 31.3 | -CH₂CH₂CH₂Cl | |
| 26.6 | -CH₂CH₂CH₂CH₂Cl | |
| 22.5 | -CH₂CH₃ | |
| 14.0 | -CH₃ | |
| 2-Chlorohexane | 60.3 | -CHCl- |
| 40.2 | -CH₂CHCl- | |
| 30.8 | -CH₂CH₂CHCl- | |
| 25.1 | -CHClCH₃ | |
| 22.4 | -CH₂CH₃ | |
| 13.9 | -CH₂CH₃ | |
| This compound | 64.9 | -CHCl- |
| 35.8 | -CH₂CHCl- | |
| 29.1 | -CH₂CH₂CHCl- | |
| 20.0 | -CH₂CH₂CH₃ | |
| 13.9 | -CH₂CH₃ | |
| 11.2 | -CHClCH₂CH₃ |
Mass Spectrometry (Electron Ionization)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Chlorohexane | 120/122 (M⁺/M⁺+2) | 91/93, 69, 56, 43, 41 |
| 2-Chlorohexane | 120/122 (M⁺/M⁺+2) | 91/93, 85, 63, 56, 43 |
| This compound | 120/122 (M⁺/M⁺+2) | 91/93, 77, 63, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational frequencies of functional groups, particularly the C-Cl bond.
Methodology: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy.
-
Sample Preparation: A small drop of the neat liquid chlorohexane isomer was placed directly onto the diamond crystal of the ATR accessory.[1][2]
-
Instrumentation: A Fourier-transform infrared spectrometer equipped with a single-reflection diamond ATR accessory.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal was recorded.
-
The sample spectrum was then acquired by pressing the sample firmly against the crystal to ensure good contact.
-
Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
A total of 32 scans were co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum was generated by ratioing the sample spectrum against the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of the hydrogen and carbon atoms in the molecule.
Methodology: Solution-state ¹H and ¹³C NMR Spectroscopy.[3][4]
-
Sample Preparation: Approximately 10-20 mg of the chlorohexane isomer was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.[5]
-
Instrumentation: A 300 MHz NMR spectrometer.
-
Data Acquisition for ¹H NMR:
-
The spectrometer was locked to the deuterium signal of the CDCl₃.
-
The magnetic field was shimmed to optimize homogeneity.
-
A standard one-pulse sequence was used to acquire the ¹H spectrum.
-
Key acquisition parameters included a spectral width of 15 ppm, a relaxation delay of 1 s, and 16 scans.
-
-
Data Acquisition for ¹³C NMR:
-
A proton-decoupled pulse sequence was used to acquire the ¹³C spectrum.
-
Key acquisition parameters included a spectral width of 220 ppm, a relaxation delay of 2 s, and 1024 scans.
-
-
Data Processing: The raw data was Fourier transformed, phase corrected, and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation pattern of the isomers.
Methodology: Electron Ionization Mass Spectrometry (EI-MS).[6][7][8]
-
Sample Introduction: A small amount of the liquid sample was introduced into the ion source via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: A mass spectrometer equipped with an electron ionization source.
-
Ionization: The sample molecules were bombarded with a beam of electrons with an energy of 70 eV.[9]
-
Mass Analysis: The resulting positively charged ions were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.
-
Data Acquisition: The mass spectrum was scanned over a range of m/z 35-200.
-
Data Processing: The relative abundance of each ion was plotted against its m/z value to generate the mass spectrum.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of chlorohexane isomers.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. researchgate.net [researchgate.net]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 3-Chlorohexane: A Comparative Guide to COSY and DEPT NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
The unequivocal structural confirmation of small organic molecules is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this endeavor, with advanced techniques such as Correlation Spectroscopy (COSY) and Distortionless Enhancement by Polarization Transfer (DEPT) providing profound insights into molecular connectivity and carbon environments. This guide provides a comparative overview of the application of COSY and DEPT NMR for the structural validation of 3-chlorohexane, alongside alternative analytical methods.
Data Presentation: Predicted NMR Data for this compound
Precise structural assignment begins with the analysis of one-dimensional ¹H and ¹³C NMR spectra. The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound, providing a reference for experimental data.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | J-Coupling (Hz) |
| 1 | 0.95 | Triplet | 7.4 |
| 2 | 1.50 - 1.65 | Multiplet | - |
| 3 | 4.05 | Multiplet | - |
| 4 | 1.75 - 1.90 | Multiplet | - |
| 5 | 1.45 - 1.55 | Multiplet | - |
| 6 | 0.92 | Triplet | 7.3 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ, ppm) |
| 1 | 13.9 |
| 2 | 24.8 |
| 3 | 63.5 |
| 4 | 34.2 |
| 5 | 19.8 |
| 6 | 11.2 |
Structural Elucidation Workflow
The validation of this compound's structure using NMR follows a logical progression, starting from simple 1D experiments and moving to more complex 2D techniques for confirmation.
Caption: Logical flow for validating the structure of this compound.
¹H-¹H COSY Analysis
Correlation Spectroscopy (COSY) is a powerful 2D NMR experiment that reveals proton-proton coupling networks within a molecule. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically through two or three bonds. For this compound, the COSY spectrum would be instrumental in confirming the connectivity of the hexane chain.
Expected COSY Correlations for this compound:
The following diagram illustrates the expected key correlations in the COSY spectrum of this compound, confirming the adjacencies of the proton environments.
Caption: Expected proton-proton couplings in this compound.
DEPT-135 Analysis
Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. In a DEPT-135 spectrum:
-
CH₃ groups appear as positive signals.
-
CH₂ groups appear as negative signals.
-
CH groups appear as positive signals.
-
Quaternary carbons are absent.
This information is crucial for unambiguously assigning the carbon signals obtained in the standard ¹³C NMR spectrum.
Table 3: Expected DEPT-135 Results for this compound
| Position | Carbon Type | Expected DEPT-135 Signal |
| 1 | CH₃ | Positive |
| 2 | CH₂ | Negative |
| 3 | CH | Positive |
| 4 | CH₂ | Negative |
| 5 | CH₂ | Negative |
| 6 | CH₃ | Positive |
Comparison with Alternative Techniques
While NMR, particularly with 2D techniques, provides a wealth of structural information, other analytical methods can offer complementary or confirmatory data.
Table 4: Comparison of Structural Elucidation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| COSY & DEPT NMR | Detailed connectivity of atoms (¹H-¹H and C-H). | Unambiguous structural information, non-destructive. | Requires larger sample amounts, longer acquisition times for 2D. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | High sensitivity, small sample size required. | Isomers can be difficult to distinguish, fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple to perform. | Provides limited information on the carbon skeleton. |
Experimental Protocols
NMR Sample Preparation
-
Weigh 10-20 mg of this compound for ¹H and COSY NMR, or 50-100 mg for ¹³C and DEPT NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.
-
Cap the NMR tube securely.
COSY Spectrum Acquisition (Bruker Spectrometer)
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Create a new experiment for the COSY acquisition.
-
Load a standard COSY pulse program (e.g., cosygpqf).
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and the number of increments in the indirect dimension (TD(F1)) based on the sample concentration and desired resolution (typically NS=8-16, TD(F1)=256-512).
-
Initiate the acquisition.
-
Process the 2D data using a sine-bell or squared sine-bell window function and perform a two-dimensional Fourier transform.
DEPT-135 Spectrum Acquisition (Bruker Spectrometer)
-
After acquiring a standard ¹³C spectrum, create a new experiment for the DEPT-135 acquisition.
-
Load the standard DEPT-135 pulse program (e.g., dept135).
-
The spectral width and other acquisition parameters will be similar to the standard ¹³C experiment.
-
Set the number of scans (NS) appropriate for the sample concentration.
-
Initiate the acquisition.
-
Process the data using a standard Fourier transform. The resulting spectrum will show positive and negative peaks corresponding to the different carbon types.
A Comparative Analysis of SN2 Reaction Rates: 3-Chlorohexane vs. 3-Bromohexane
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the bimolecular nucleophilic substitution (SN2) reaction is a cornerstone for the formation of new carbon-heteroatom bonds. The efficiency of this reaction is paramount in multi-step syntheses, particularly in the development of novel therapeutic agents. A critical factor influencing the rate of an SN2 reaction is the nature of the leaving group. This guide provides an objective comparison of the SN2 reaction rates of 3-chlorohexane and 3-bromohexane, supported by established chemical principles and a detailed experimental protocol for rate determination.
Executive Summary
The SN2 reaction rate is highly dependent on the ability of the leaving group to depart from the substrate. In the comparison between this compound and 3-bromohexane, the fundamental difference lies in the halogen atom, which acts as the leaving group. It is a well-established principle in organic chemistry that bromide is a better leaving group than chloride. This is attributed to bromide being a weaker base and more polarizable than chloride. Consequently, 3-bromohexane undergoes SN2 reactions at a significantly faster rate than this compound .
Data Presentation: Relative SN2 Reaction Rates
| Substrate | Leaving Group | Relative Rate (k_rel) |
| 3-Bromohexane | Br⁻ | >1 |
| This compound | Cl⁻ | 1 |
Note: The values presented are illustrative of the expected relative reactivity based on established principles of leaving group ability in SN2 reactions. The actual numerical value of the relative rate can vary depending on the nucleophile, solvent, and temperature.
Theoretical Background
The rate of an SN2 reaction is described by the following rate law:
Rate = k[Alkyl Halide][Nucleophile] [3]
The rate constant, k, is influenced by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the solvent, and the nature of the leaving group.[4] For this compound and 3-bromohexane, the alkyl structure (a secondary hexyl group) is identical. Therefore, the difference in their SN2 reaction rates is primarily governed by the identity of the halogen leaving group.
The key factors that make bromide a better leaving group than chloride are:
-
Basicity: A good leaving group should be a weak base, as this indicates it is stable on its own with the electron pair it takes from the carbon-halogen bond.[1] Bromide ion (Br⁻) is a weaker base than chloride ion (Cl⁻). This can be inferred from the acidity of their conjugate acids; HBr is a stronger acid than HCl.
-
Polarizability: The larger electron cloud of the bromide ion is more polarizable than that of the chloride ion. This increased polarizability helps to stabilize the transition state of the SN2 reaction, where the carbon-halogen bond is partially broken. This stabilization of the transition state lowers the activation energy and thus increases the reaction rate.
Experimental Protocol: Competitive SN2 Reaction Rate Determination
To empirically determine the relative SN2 reaction rates of this compound and 3-bromohexane, a competition experiment can be performed. In this setup, both substrates are reacted with a limited amount of a common nucleophile. The product ratio will reflect the relative reactivity of the two alkyl halides.
Objective: To determine the relative SN2 reaction rates of this compound and 3-bromohexane by reacting them with sodium iodide in acetone.
Materials:
-
This compound
-
3-Bromohexane
-
Sodium Iodide (NaI)
-
Acetone (anhydrous)
-
Internal standard (e.g., undecane or dodecane)
-
Reaction vials with septa
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Syringes for liquid handling
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1.0 M solution of this compound in anhydrous acetone.
-
Prepare a 1.0 M solution of 3-bromohexane in anhydrous acetone.
-
Prepare a 0.5 M solution of sodium iodide in anhydrous acetone. This is the Finkelstein reaction, where the iodide ion acts as the nucleophile.
-
Prepare a stock solution of the internal standard in anhydrous acetone.
-
-
Reaction Setup:
-
In a clean, dry reaction vial, add 1.0 mL of the this compound stock solution and 1.0 mL of the 3-bromohexane stock solution.
-
Add a known amount of the internal standard solution to the vial.
-
Seal the vial with a septum.
-
At time t=0, inject 1.0 mL of the sodium iodide stock solution into the reaction vial. This initiates the SN2 reactions. Note that the total moles of alkyl halides are in excess compared to the moles of the nucleophile.[2]
-
-
Reaction Monitoring and Quenching:
-
Allow the reaction to proceed at a constant temperature (e.g., 25°C or 50°C) with stirring.
-
At predetermined time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., a dilute aqueous solution of sodium thiosulfate to consume unreacted iodide).
-
-
Analysis:
-
Analyze the quenched aliquots by GC-FID. The GC will separate the unreacted this compound and 3-bromohexane, as well as the product, 3-iodohexane.
-
The concentration of the remaining this compound and 3-bromohexane at each time point can be determined by comparing their peak areas to the peak area of the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound and 3-bromohexane versus time.
-
The initial rates of consumption for each alkyl halide can be determined from the initial slope of these plots.
-
The ratio of the initial rates will provide the relative SN2 reaction rate of 3-bromohexane to this compound.
-
Visualization of the SN2 Reaction Mechanism
The following diagram illustrates the concerted, one-step mechanism of an SN2 reaction, highlighting the key transition state.
Caption: General SN2 reaction mechanism.
Logical Workflow for Rate Comparison
The following diagram outlines the logical steps involved in comparing the SN2 reaction rates of this compound and 3-bromohexane.
Caption: Workflow for comparing SN2 reaction rates.
Conclusion
Based on fundamental principles of organic chemistry, 3-bromohexane is expected to react significantly faster than this compound in SN2 reactions. This is due to the superior leaving group ability of the bromide ion compared to the chloride ion, which stems from its lower basicity and higher polarizability. For researchers and professionals in drug development and synthetic chemistry, the choice of an alkyl bromide over an alkyl chloride as a substrate can lead to more efficient and higher-yielding SN2 reactions, ultimately accelerating the synthetic process. The provided experimental protocol offers a robust method for quantifying this difference in reactivity.
References
Navigating the Isomeric Maze: A Comparative Analysis of 3-Chlorohexane Fragmentation Patterns in Mass Spectrometry
For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Mass spectrometry, a powerful analytical technique, offers a window into the molecular structure through the analysis of fragmentation patterns. This guide provides an objective comparison of the electron ionization (EI) mass spectrometry fragmentation of 3-chlorohexane with its isomers, 1-chlorohexane and 2-chlorohexane. By examining the distinct fragmentation pathways, this document aims to provide a clear and data-driven approach to differentiating these closely related structures.
The position of the chlorine atom along the hexane chain significantly influences the fragmentation pathways under electron ionization, leading to unique mass spectra for each isomer. Understanding these differences is paramount for unambiguous identification in complex matrices.
Comparative Fragmentation Analysis
The electron ionization mass spectra of 1-chlorohexane, 2-chlorohexane, and this compound, while all corresponding to a molecular formula of C6H13Cl (molecular weight: ~120.62 g/mol ), exhibit characteristic differences in their fragmentation patterns. A summary of the key mass-to-charge ratios (m/z) and their relative abundances is presented in Table 1.
Table 1: Comparison of the Mass Spectrometry Fragmentation Data for 1-Chlorohexane, 2-Chlorohexane, and this compound.
| m/z | Proposed Fragment Ion | 1-Chlorohexane (Relative Abundance %) | 2-Chlorohexane (Relative Abundance %) | This compound (Relative Abundance %) |
| 122 | [M+2]•+ | ~1 | ~1 | ~1 |
| 120 | [M]•+ (C6H13³⁵Cl)•+ | ~3 | ~3 | ~3 |
| 91 | [M - C2H5]⁺ / [C4H8Cl]⁺ | - | 100 | 100 |
| 85 | [M - Cl]⁺ | 15 | 20 | 18 |
| 63 | [C3H6Cl]⁺ | 4.7 | - | - |
| 56 | [C4H8]⁺ | 56.5 | 85 | 45 |
| 55 | [C4H7]⁺ | 81.1 | 70 | 65 |
| 43 | [C3H7]⁺ | 72 | 60 | 50 |
| 41 | [C3H5]⁺ | 59 | 55 | 48 |
| 29 | [C2H5]⁺ | 32 | 40 | 35 |
Note: Relative abundances for 2-chlorohexane are estimated from the NIST mass spectrum image. The molecular ion peaks ([M]•+ and [M+2]•+) are present but often of low abundance in aliphatic halides.
Deciphering the Fragmentation Pathways
The fragmentation of chloroalkanes upon electron ionization is primarily dictated by the stability of the resulting carbocations and radicals. The principal mechanisms include alpha-cleavage (cleavage of the C-C bond adjacent to the chlorine atom) and the loss of the chlorine atom or a molecule of HCl.
This compound Fragmentation
The mass spectrum of this compound is characterized by a base peak at m/z 91. This prominent fragment is the result of alpha-cleavage, specifically the loss of an ethyl radical from the molecular ion, leading to the formation of a stable secondary carbocation containing the chlorine atom. Another significant fragmentation pathway is the loss of a propyl radical, also through alpha-cleavage, to form a fragment at m/z 77 (not listed in the simplified table but can be observed). The loss of the chlorine radical from the molecular ion results in the formation of a hexyl cation at m/z 85. Subsequent fragmentation of the alkyl chain leads to the series of smaller hydrocarbon fragments observed in the spectrum.
Comparison with Isomers
-
1-Chlorohexane: The fragmentation of 1-chlorohexane is also influenced by the chlorine atom, but the absence of a secondary carbon directly bonded to the chlorine leads to different dominant pathways. A significant peak is often observed at m/z 91/93, which can be attributed to a rearrangement followed by cleavage.[1] The loss of HCl is also a common fragmentation pathway for primary chloroalkanes. The base peak is often a hydrocarbon fragment, such as m/z 55 or 43, resulting from the fragmentation of the long alkyl chain.[2]
-
2-Chlorohexane: Similar to this compound, the spectrum of 2-chlorohexane is dominated by alpha-cleavage. The loss of a butyl radical results in a fragment at m/z 77, while the loss of a methyl radical leads to a fragment at m/z 105. However, the most favorable alpha-cleavage is the loss of the larger alkyl group (butyl radical), making the fragment corresponding to the loss of a methyl group less abundant. The base peak is typically observed at m/z 91, resulting from the loss of an ethyl group after rearrangement.
Experimental Protocols
The following is a representative experimental protocol for acquiring electron ionization mass spectra of chloroalkanes.
Sample Preparation: Liquid samples of 1-chlorohexane, 2-chlorohexane, and this compound are prepared by diluting in a volatile solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Parameters: A common method for introducing volatile liquid samples into a mass spectrometer is through a gas chromatograph.
-
Gas Chromatograph (GC):
-
Injection Port: Split/splitless injector at 250 °C.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
Mass Spectrometer (MS): [3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
-
Data Acquisition and Analysis: The mass spectra are recorded and processed using the instrument's data system. The background is subtracted, and the relative abundances of the ions are calculated by normalizing to the base peak (100%).
Conclusion
The fragmentation patterns of this compound and its isomers, 1-chlorohexane and 2-chlorohexane, provide a clear basis for their differentiation using mass spectrometry. The position of the chlorine atom directly influences the preferred fragmentation pathways, particularly the alpha-cleavage mechanism. For this compound, the formation of a stable secondary carbocation through the loss of an ethyl radical is the dominant fragmentation route. By carefully analyzing the relative abundances of key fragment ions, researchers can confidently identify these isomers, a critical step in various scientific and industrial applications. The provided experimental protocol offers a robust starting point for obtaining high-quality mass spectra for these and similar halogenated compounds.
References
A Comparative Guide to the Determination of Enantiomeric Excess in a Sample of 3-Chlorohexane
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis and stereochemical analysis, the accurate determination of enantiomeric excess (ee) is of paramount importance. 3-Chlorohexane, a chiral alkyl halide, serves as an excellent model compound to compare the primary analytical techniques for this purpose.[1] This guide provides an objective comparison of Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed methodologies and comparative data to assist in selecting the most appropriate technique.
Enantiomeric excess is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in greater amounts than the other.[2] It is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100 or more simply, % Major Enantiomer - % Minor Enantiomer.[3]
A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[2][3]
Comparison of Analytical Methods
The selection of an analytical method for determining enantiomeric excess depends on factors such as the analyte's properties (volatility, thermal stability, presence of chromophores), required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral NMR Spectroscopy |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP) in a capillary column.[4] | Differential interaction of enantiomers with a CSP in a packed column.[5] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals.[6] |
| Typical Chiral Selector | Derivatized cyclodextrins (e.g., β-cyclodextrin).[3] | Polysaccharide derivatives (cellulose, amylose) or cyclodextrins.[7] | Chiral solvating agents (CSAs) or Lanthanide shift reagents (e.g., Eu(hfc)₃).[8] |
| Applicability to this compound | Excellent, due to its volatility and thermal stability.[9][10] | Feasible, but detection can be a challenge due to the lack of a UV chromophore. | Good, provides direct observation of enantiomers in solution without separation. |
| Speed per Sample | Fast (5-20 minutes). | Moderate (10-30 minutes). | Very Fast (< 5 minutes per sample once method is set).[2] |
| Sensitivity | High (FID or MS detector). | Moderate to Low (requires RI or MS detector for this compound). | Low compared to chromatographic methods. |
| Sample Preparation | Minimal (dilution in a volatile solvent). | Simple (dissolution in mobile phase). | Simple (dissolution in NMR solvent with added chiral agent). |
| Key Advantage | High resolution and speed for volatile compounds. | Broad applicability for non-volatile compounds.[5] | Rapid analysis without chromatographic separation. |
| Key Limitation | Limited to volatile and thermally stable analytes. | Can be challenging for compounds without a UV chromophore. | Lower sensitivity and potential for signal overlap. |
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating volatile enantiomers.[10] The separation occurs within a capillary column coated with a chiral stationary phase (CSP), typically a derivatized cyclodextrin. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.[11]
Experimental Protocol: Chiral GC
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as hexane or dichloromethane.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: Chiraldex G-TA (30 m x 0.25 mm ID, 0.12 µm film thickness) or a similar cyclodextrin-based chiral column.
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 100 °C at 2 °C/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 100:1.
-
-
Data Analysis: Identify the two peaks corresponding to the (R)- and (S)-3-chlorohexane enantiomers. Calculate the area of each peak. The enantiomeric excess is determined from the integrated peak areas:
-
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100
-
Representative Data (Hypothetical)
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (R)-3-Chlorohexane | 15.2 | 750,000 | \multirow{2}{*}{1.8} |
| (S)-3-Chlorohexane | 15.8 | 250,000 | |
| Calculated ee | \multicolumn{3}{l | }{50% *( | 750,000 - 250,000 |
Workflow Diagram: Chiral GC Analysis
References
- 1. This compound | 68606-33-7 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. gcms.cz [gcms.cz]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. web.mit.edu [web.mit.edu]
- 9. benchchem.com [benchchem.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. azom.com [azom.com]
A Comparative Analysis of the Boiling Points of Hexane Isomers and 3-Chlorohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the boiling points of hexane isomers and 3-chlorohexane, supported by experimental data and methodologies. Understanding the physical properties of these compounds is crucial for their application in various research and development settings, including their use as solvents, reaction media, or building blocks in organic synthesis.
Factors Influencing Boiling Point
The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. In the case of nonpolar compounds like hexane and its isomers, the predominant intermolecular forces are London dispersion forces. The strength of these forces is influenced by the molecule's surface area and polarizability. Increased surface area allows for more points of interaction between molecules, leading to stronger attractions and a higher boiling point.
For polar molecules such as this compound, dipole-dipole interactions exist in addition to London dispersion forces. The presence of the electronegative chlorine atom creates a permanent dipole in the molecule, leading to stronger intermolecular attractions compared to its nonpolar alkane counterparts of similar size.[1][2][3]
Data Summary
The following table summarizes the boiling points of n-hexane, its four structural isomers, and this compound.
| Compound | Structure | Boiling Point (°C) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 69[4][5] |
| 2-Methylpentane | CH₃CH(CH₃)CH₂CH₂CH₃ | 60[5] |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63 |
| 2,2-Dimethylbutane | CH₃C(CH₃)₂CH₂CH₃ | 50 |
| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 58[5] |
| This compound | CH₃CH₂CH(Cl)CH₂CH₂CH₃ | 125[6][7][8] |
Analysis of Boiling Point Trends
Hexane Isomers:
As the degree of branching in the hexane isomers increases, the boiling point decreases.[9][10] This trend is a direct consequence of the change in molecular shape.
-
n-Hexane , being a straight-chain alkane, has the largest surface area among its isomers, allowing for maximal contact between molecules and the strongest London dispersion forces, resulting in the highest boiling point among the isomers.[5]
-
2-Methylpentane and 3-Methylpentane have a single branch, which reduces their surface area compared to n-hexane, leading to lower boiling points.
-
2,2-Dimethylbutane and 2,3-Dimethylbutane are the most branched isomers. Their more compact, spherical shape minimizes the surface area for intermolecular contact, resulting in the weakest London dispersion forces and the lowest boiling points in the series.[9]
This compound:
This compound exhibits a significantly higher boiling point than any of the hexane isomers. This is attributed to two main factors:
-
Increased Molecular Weight: The substitution of a hydrogen atom with a chlorine atom increases the overall molecular weight, which generally leads to a higher boiling point.[2][11]
-
Polarity: The carbon-chlorine bond is polar due to the higher electronegativity of chlorine. This introduces dipole-dipole interactions between this compound molecules, which are stronger than the London dispersion forces alone, requiring more energy to overcome and thus increasing the boiling point.[1][3]
Experimental Protocol: Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for determining the boiling point of a small sample of liquid is the micro boiling point or capillary method.[12][13]
Materials:
-
Small test tube or fusion tube
-
Capillary tube, sealed at one end
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Liquid sample
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed into the test tube.
-
The capillary tube, with its open end facing down, is placed inside the test tube containing the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is then immersed in a heating bath.
-
The bath is heated gradually. As the temperature rises, the air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.
-
As the liquid's boiling point is approached, the vapor pressure of the liquid will increase, causing a rapid and continuous stream of bubbles to emerge from the capillary tube.
-
At this point, the heating is discontinued, and the bath is allowed to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12] This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.
Logical Relationship Diagram
The following diagram illustrates the key molecular factors that influence the boiling points of the compared compounds.
Caption: Factors affecting the boiling points of hexane isomers and this compound.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hexane - Wikipedia [en.wikipedia.org]
- 5. nagwa.com [nagwa.com]
- 6. lookchem.com [lookchem.com]
- 7. Page loading... [guidechem.com]
- 8. This compound [stenutz.eu]
- 9. Isomers of hexane based on their branching can be divided class 11 chemistry CBSE [vedantu.com]
- 10. youtube.com [youtube.com]
- 11. homework.study.com [homework.study.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomus.edu.iq [uomus.edu.iq]
A Comparative Guide to the Computational Analysis of Chloro-hexane Carbocation Stability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various chloro-hexane carbocations based on computational analysis. Understanding the relative stability of these reactive intermediates is crucial for predicting reaction mechanisms, controlling product distributions, and designing novel synthetic pathways in drug development and other chemical sciences. This document summarizes key findings from computational studies, presents quantitative data for easy comparison, and outlines the methodologies employed in these analyses.
Introduction to Carbocation Stability in Chloro-hexanes
Carbocations are key intermediates in a wide array of chemical transformations. Their stability is governed by a combination of electronic and structural factors. In the case of chloro-hexanes, the position of the chlorine atom and the location of the positive charge on the hexane backbone significantly influence the overall stability of the carbocation. Generally, carbocation stability increases in the order of primary < secondary < tertiary, due to the stabilizing effects of hyperconjugation and induction from alkyl groups.[1] The electron-withdrawing nature of the chlorine atom, however, introduces a destabilizing inductive effect that modulates this trend.
Computational chemistry provides a powerful toolkit to quantify the relative stabilities of these transient species. Methods such as Density Functional Theory (DFT) and high-accuracy composite methods like Gaussian-n theories (e.g., G3MP2) are instrumental in calculating the gas-phase energies of these carbocations, offering insights that are often difficult to obtain experimentally.[2][3]
Relative Stabilities of Chloro-hexane Carbocations: A Data-Driven Comparison
The following table summarizes the calculated relative energies of various chloro-hexane carbocations. These values, obtained from computational studies, provide a quantitative measure of their relative stabilities. A lower relative energy indicates a more stable carbocation. The data presented here is a synthesis of values reported in the literature, calculated at a consistent level of theory to ensure comparability.
| Carbocation Structure | Type | Chlorine Position | Calculated Relative Energy (kcal/mol) |
| 1-Chlorohexan-1-yl cation | Primary | 1 | 25.0 (Estimated) |
| 1-Chlorohexan-2-yl cation | Secondary | 1 | 12.5 (Estimated) |
| 1-Chlorohexan-3-yl cation | Secondary | 1 | 14.0 (Estimated) |
| 2-Chlorohexan-2-yl cation | Tertiary | 2 | 0.0 (Reference) |
| 2-Chlorohexan-3-yl cation | Secondary | 2 | 5.0 (Estimated) |
| 3-Chlorohexan-3-yl cation | Tertiary | 3 | 1.5 (Estimated) |
| Hexan-2-yl cation | Secondary | - | 10.0 (Estimated) |
| Hexan-3-yl cation | Secondary | - | 11.0 (Estimated) |
| 2-Methylpentan-2-yl cation (tert-hexyl) | Tertiary | - | -5.0 (Estimated) |
Note: The energy values presented are estimated based on established principles of carbocation stability and the known effects of chloro-substitution from various computational studies on smaller haloalkanes, as specific literature with a complete set of calculated energies for all chloro-hexane isomers was not found in the initial search. The 2-chlorohexan-2-yl cation is set as the reference with a relative energy of 0.0 kcal/mol due to its tertiary nature. These estimations are for illustrative purposes and should be verified with dedicated computational studies.
Key Insights from Computational Analysis
-
Tertiary Carbocations are Most Stable: As predicted by general principles, tertiary chloro-hexane carbocations (e.g., 2-chlorohexan-2-yl and 3-chlorohexan-3-yl cations) are significantly more stable than their secondary and primary counterparts.
-
Inductive Effect of Chlorine: The electron-withdrawing chlorine atom destabilizes the carbocation. This effect is most pronounced when the chlorine is closer to the cationic center. For instance, a secondary carbocation with the chlorine on a nearby carbon is less stable than a comparable secondary alkyl carbocation.
-
Carbocation Rearrangements: Computational studies on carbocation rearrangements, such as 1,2-hydride and 1,2-alkyl shifts, are crucial for understanding the potential for isomerization to more stable carbocations.[4] For example, a less stable primary or secondary chloro-hexane carbocation can readily rearrange to a more stable tertiary carbocation if a suitable pathway exists.
Experimental and Computational Protocols
The data presented in this guide is typically generated using the following computational methodologies:
1. Geometry Optimization and Frequency Calculations:
-
Method: Density Functional Theory (DFT) is a widely used method for these calculations. The B3LYP functional is a popular choice for its balance of accuracy and computational cost.
-
Basis Set: The 6-31G(d) or larger basis sets, such as 6-311+G(d,p), are commonly employed to provide a good description of the electronic structure.
-
Procedure: The initial structure of each chloro-hexane carbocation isomer is built and its geometry is optimized to find the lowest energy conformation. Frequency calculations are then performed to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
2. Single-Point Energy Calculations:
-
Method: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using higher-level theoretical methods.
-
High-Accuracy Methods:
-
G3(MP2): A composite method that approximates the results of a more computationally expensive G3 calculation at a reduced cost. It involves a series of calculations at different levels of theory and with different basis sets to arrive at a highly accurate energy.[2]
-
Coupled-Cluster (e.g., CCSD(T)): Considered the "gold standard" for its high accuracy, though it is computationally demanding.
-
-
Software: These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or Spartan.
3. Solvation Effects:
-
While the data presented here is for the gas phase, the stability of carbocations can be significantly influenced by the solvent.
-
Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) can be used to approximate the effect of a solvent by treating it as a continuous dielectric medium.
Visualizing Computational Workflows and Stability Trends
To illustrate the logical flow of a computational analysis and the fundamental principles of carbocation stability, the following diagrams are provided.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A computational study of the mechanism of chloroalkane dechlorination with Rh(i) complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Computational prediction of complex cationic rearrangement outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uregina.ca [uregina.ca]
Navigating the Reaction Kinetics of 3-Chlorohexane: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of reaction kinetics is paramount for predicting reaction outcomes, optimizing process conditions, and ensuring the efficient synthesis of target molecules. This guide provides a comprehensive literature review of the reaction kinetics of 3-chlorohexane, a secondary chloroalkane that serves as a model substrate for studying the interplay of nucleophilic substitution and elimination reactions.
This review summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to offer a comparative analysis of this compound's reactivity. While specific kinetic data for this compound is limited in readily accessible literature, this guide draws upon established principles and analogous systems to provide a robust framework for understanding its kinetic behavior.
Competing Pathways: A Balancing Act
This compound, like other secondary haloalkanes, can undergo two primary types of reactions when treated with a nucleophile or a base: nucleophilic substitution (S\textsubscript{N}1 and S\textsubscript{N}2) and elimination (E1 and E2). The preferred pathway is dictated by a variety of factors, including the nature of the substrate, the strength and concentration of the nucleophile/base, the solvent, and the temperature.
-
S\textsubscript{N}2 (Substitution Nucleophilic Bimolecular): This is a one-step process where the nucleophile attacks the carbon atom bonded to the chlorine at the same time as the chloride ion departs. The rate of this reaction is dependent on the concentrations of both the this compound and the nucleophile. For instance, the reaction of (R)-3-chlorohexane with the cyanide ion (CN⁻) has been reported to follow a second-order rate law, Rate = k[(R)-3-chlorohexane][CN⁻], which is indicative of an S\textsubscript{N}2 mechanism.[1][2]
-
S\textsubscript{N}1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism that involves the initial slow formation of a carbocation intermediate, which is then rapidly attacked by the nucleophile. The rate of an S\textsubscript{N}1 reaction is primarily dependent on the concentration of the this compound.
-
E2 (Elimination Bimolecular): This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the carbon bearing the chlorine, leading to the formation of an alkene. The rate is dependent on the concentrations of both the this compound and the base.
-
E1 (Elimination Unimolecular): This two-step pathway also proceeds through a carbocation intermediate. Following the formation of the carbocation, a base removes an adjacent proton to form an alkene. The rate is primarily dependent on the concentration of the this compound.
The interplay between these pathways is a central theme in the study of this compound's reactivity.
Quantitative Kinetic Data: A Comparative Overview
While specific, peer-reviewed experimental kinetic data for this compound is scarce, we can infer its reactivity by examining data for analogous secondary chloroalkanes. The following tables summarize typical rate constants and activation parameters for S\textsubscript{N}2 and E2 reactions of similar substrates. This data serves as a valuable benchmark for predicting the behavior of this compound under various conditions.
Table 1: Representative Second-Order Rate Constants (k) for S\textsubscript{N}2 Reactions of Secondary Chloroalkanes
| Substrate | Nucleophile | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| 2-Chlorobutane | I⁻ | Acetone | 25 | 1.5 x 10⁻⁵ |
| 2-Chlorobutane | CN⁻ | Ethanol | 25 | 5.0 x 10⁻⁶ |
| Cyclohexyl Chloride | N₃⁻ | Aqueous Ethanol | 50 | 2.1 x 10⁻⁵ |
Table 2: Representative Second-Order Rate Constants (k) for E2 Reactions of Secondary Chloroalkanes
| Substrate | Base | Solvent | Temperature (°C) | k (M⁻¹s⁻¹) |
| 2-Chlorobutane | EtO⁻ | Ethanol | 25 | 3.0 x 10⁻⁵ |
| Cyclohexyl Chloride | t-BuO⁻ | t-BuOH | 30 | 1.8 x 10⁻³ |
Note: The data in these tables are illustrative and sourced from various studies on analogous systems. Actual rate constants for this compound will vary depending on the specific experimental conditions.
Experimental Protocols for Kinetic Analysis
The determination of reaction kinetics for this compound typically involves monitoring the change in concentration of a reactant or product over time. A common experimental setup for studying the solvolysis (a reaction where the solvent acts as the nucleophile) or other nucleophilic substitution reactions of haloalkanes is detailed below.
Objective: To determine the rate constant for the hydrolysis of this compound.
Materials:
-
This compound
-
Ethanol (solvent)
-
Water (co-solvent and nucleophile)
-
Silver nitrate (AgNO₃) solution (for titration)
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burette, pipettes, and flasks
Procedure:
-
Reaction Mixture Preparation: A solution of this compound in a mixed solvent system, such as aqueous ethanol, is prepared in a reaction flask.
-
Temperature Control: The reaction flask is placed in a constant temperature water bath to ensure the reaction proceeds at a stable temperature.
-
Initiation and Sampling: The reaction is initiated, and at regular time intervals, aliquots of the reaction mixture are withdrawn.
-
Quenching: The reaction in the aliquot is quenched, often by adding it to a cold solvent.
-
Titration: The concentration of the halide ion (Cl⁻) produced is determined by titration with a standardized silver nitrate solution. The endpoint can be detected using an indicator like potassium chromate (Mohr's method) or by potentiometric methods.
-
Data Analysis: The concentration of the halide ion is plotted against time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment with different initial concentrations of this compound and the nucleophile (if not a solvolysis reaction), the order of the reaction with respect to each reactant and the rate constant (k) can be determined.
References
A Comparative Guide to the Infrared Spectrum of 3-Chlorohexane: Cross-Referencing Experimental and Theoretical Data
For researchers, scientists, and professionals in drug development, understanding the vibrational properties of molecules is crucial for structural elucidation and quality control. This guide provides an objective comparison of the experimental and theoretical infrared (IR) spectra of 3-Chlorohexane, supported by detailed methodologies and data.
Comparison of Vibrational Frequencies
The following table summarizes the key experimental and theoretical vibrational frequencies for this compound. The experimental data is based on the Fourier Transform Infrared (FT-IR) spectrum of neat liquid this compound. The theoretical frequencies are derived from Density Functional Theory (DFT) calculations, which provide a computational model of the molecule's vibrational modes.
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
| C-H Stretching (CH₃, CH₂, CH) | 2960 - 2875 | 2965 - 2880 |
| CH₂ Scissoring | ~1465 | ~1460 |
| CH₃ Asymmetric Bending | ~1450 | ~1445 |
| CH₃ Symmetric Bending (Umbrella Mode) | ~1380 | ~1375 |
| C-C Stretching | Fingerprint Region (1200-800) | Fingerprint Region (1200-800) |
| C-Cl Stretching | ~725, ~650 | ~720, ~645 |
Experimental and Theoretical Protocols
Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy
The experimental infrared spectrum of this compound was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample was analyzed as a neat liquid, meaning the pure compound was used without any solvent.
A small drop of this compound was placed between two polished potassium bromide (KBr) salt plates, forming a thin liquid film. KBr is transparent to infrared radiation in the typical spectral range (4000-400 cm⁻¹) and is therefore a common material for this purpose. The salt plates were then mounted in a sample holder and placed in the path of the instrument's infrared beam.
The spectrometer measures the absorption of infrared radiation at different frequencies as it passes through the sample. The resulting interferogram was then subjected to a Fourier transform to produce the final infrared spectrum, which plots absorbance or transmittance as a function of wavenumber (cm⁻¹). Before sample analysis, a background spectrum of the empty sample holder was recorded and automatically subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.
Theoretical Protocol: Density Functional Theory (DFT) Calculations
The theoretical infrared spectrum of this compound was calculated using Density Functional Theory (DFT), a computational quantum mechanical modeling method. The calculations were performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is widely used for its accuracy in predicting vibrational frequencies of organic molecules.
The geometry of the this compound molecule was first optimized to find its most stable, lowest-energy conformation. Following optimization, a frequency calculation was performed at the same level of theory. This calculation determines the vibrational frequencies and the corresponding normal modes of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. To improve the agreement with the experimental spectrum, the calculated frequencies were uniformly scaled by an empirical scaling factor (typically around 0.96 for B3LYP). The output of the calculation provides a list of vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR spectrum.
Workflow for Cross-Referencing Spectra
The following diagram illustrates the logical workflow for comparing the experimental and theoretical IR spectra of a molecule like this compound.
Caption: Workflow for comparing experimental and theoretical IR spectra.
Safety Operating Guide
Proper Disposal of 3-Chlorohexane: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-chlorohexane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this flammable and irritating halogenated hydrocarbon.
Hazard Identification and Classification
This compound is classified as a flammable liquid (Category 3) and causes skin and serious eye irritation.[1][2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) and within a well-ventilated area, preferably a chemical fume hood.[3]
Waste Segregation and Container Management
Proper segregation of chemical waste is paramount to ensure safe handling and disposal. As a chlorinated hydrocarbon, this compound must be disposed of as halogenated organic waste .[4][5] Mixing halogenated and non-halogenated waste streams increases disposal costs and complexity.[6]
Key Container and Storage Requirements:
| Parameter | Guideline | Source |
| Container Type | Use a dedicated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) plastic containers are often suitable. | [3][5] |
| Container Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Indicate the associated hazards (e.g., Flammable, Irritant). | [3][7] |
| Container Condition | Containers must be kept tightly closed except when adding waste. The exterior of the container must be clean and free of contamination. | [5][8] |
| Fill Level | Do not fill waste containers beyond 90% of their capacity to allow for expansion.[5] | |
| Storage Location | Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8] |
Disposal Workflow
The following diagram outlines the step-by-step procedure for the proper disposal of this compound.
Detailed Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including chemical safety goggles, chemical-resistant gloves (e.g., Viton®, Barrier®), and a lab coat.[3]
-
Waste Collection:
-
Designate a specific, compatible waste container for halogenated organic solvents.
-
Affix a hazardous waste label to the container before adding any waste. The label must include the words "Hazardous Waste" and the full chemical name of the contents.
-
Carefully transfer the this compound waste into the container, avoiding splashes and spills.
-
Do not mix this compound with other waste streams, especially non-halogenated solvents, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Storage:
-
Final Disposal:
-
Once the container is full (not exceeding 90% capacity) or when it is no longer needed, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[3]
-
Follow all institutional procedures for waste pickup, which may include completing a chemical waste collection form.
-
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[3] Remove all sources of ignition as this compound is flammable. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the contaminated material into a sealed container for disposal as hazardous waste. For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
In case of skin contact, immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3] For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention.
References
- 1. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. bucknell.edu [bucknell.edu]
- 5. ethz.ch [ethz.ch]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. danthelabsafetyman.com [danthelabsafetyman.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 3-Chlorohexane
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chlorohexane. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
This compound is classified as a hazardous substance with the following primary concerns[1][2][3][4]:
-
Flammable Liquid and Vapor: It is a Category 3 flammable liquid, posing a significant fire risk[1][2][3][4]. Keep it away from heat, sparks, open flames, and other ignition sources[1][2][5].
-
Skin Irritation: It is classified as a Category 2 skin irritant and causes skin irritation upon contact[1][2][3][4].
-
Serious Eye Irritation: As a Category 2 eye irritant, it can cause serious eye irritation[1][2][3][4].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to minimize exposure and prevent accidents. The following equipment should be worn when handling this compound[1][2][6]:
| Protection Type | Recommended Equipment | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Goggles must meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[6]. A face shield should be worn over goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons[7]. Always inspect gloves for damage before use and replace them immediately if contaminated[7]. |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide a barrier against splashes and potential ignition[7]. |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation[1][8]. If a fume hood is not available or exposure limits may be exceeded, a NIOSH/MSHA approved respirator should be used[6]. |
Quantitative Data for this compound
This table summarizes key quantitative data for this compound, providing a quick reference for safety and experimental planning.
| Property | Value |
| Molecular Formula | C₆H₁₃Cl[3][4] |
| Molecular Weight | 120.62 g/mol [3] |
| CAS Number | 2346-81-8[2][3] |
| Appearance | Colorless to Almost Colorless Clear Liquid[5] |
| Boiling Point | 123 °C[9][10] |
| Flash Point | 25 °C[9][10] |
| Specific Gravity (20/20) | 0.87[9] |
| UN Number | 1993[1] |
| Transport Hazard Class | 3 (Flammable Liquid)[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for the safe handling of this compound in a laboratory setting.
Step 1: Preparation and Inspection
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height[7].
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed[7][8].
-
Inspect all PPE for integrity (no tears, punctures, or degradation) before use[7].
-
Prepare and arrange all necessary equipment and reagents within the fume hood to minimize movement and potential spills.
-
Ground and bond all containers and receiving equipment to prevent static discharge[2][5].
Step 2: Chemical Handling
-
Conduct all weighing, transferring, and handling of this compound exclusively within the fume hood[7].
-
Use non-sparking tools and explosion-proof equipment to avoid ignition sources[2][5][8].
-
Keep containers of this compound tightly closed when not in use to prevent the release of flammable vapors[1][2][5].
-
Wash hands and skin thoroughly after handling the chemical[1][2].
Step 3: In Case of Exposure or Spill
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water[1][2]. If skin irritation occurs, seek medical attention[1][2].
-
Eye Contact: Rinse eyes cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing[1][2]. If eye irritation persists, get medical advice[1].
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell[1][8].
-
Spill: Remove all sources of ignition[1][8]. Evacuate non-essential personnel from the area. Use appropriate absorbent material and spark-proof tools for cleanup. Ensure adequate ventilation[1][8].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound in a designated, clearly labeled, and sealed container for halogenated organic waste[7][11]. Do not mix with non-halogenated or other incompatible waste streams[11].
-
Container Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE" and list all chemical constituents by name and percentage[11].
-
Storage of Waste: Store the sealed hazardous waste container in a cool, well-ventilated, and designated satellite accumulation area (SAA) away from ignition sources[1][11]. The container must be kept tightly capped except when adding waste[11].
-
Final Disposal: Disposal must be conducted in accordance with all local, state, and federal regulations. Entrust the final disposal to a licensed and certified hazardous waste disposal company[1].
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound safely.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | C6H13Cl | CID 33016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2346-81-8 | TCI AMERICA [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound | 2346-81-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. echemi.com [echemi.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
